molecular formula C24H39NO7 B10789736 Fuziline

Fuziline

货号: B10789736
分子量: 453.6 g/mol
InChI 键: FPECZWKKKKZPPP-JAMDKMDVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fuziline is a useful research compound. Its molecular formula is C24H39NO7 and its molecular weight is 453.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H39NO7

分子量

453.6 g/mol

IUPAC 名称

(1S,2R,3R,4S,5R,6R,7S,8R,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol

InChI

InChI=1S/C24H39NO7/c1-5-25-9-22(10-30-2)7-6-13(26)23-12-8-11-16(27)14(12)24(29,21(28)17(11)31-3)15(20(23)25)18(32-4)19(22)23/h11-21,26-29H,5-10H2,1-4H3/t11-,12-,13+,14-,15?,16+,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1

InChI 键

FPECZWKKKKZPPP-JAMDKMDVSA-N

手性 SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@H]([C@@H]6O)[C@H]([C@@H]5O)OC)O)OC)O)COC

规范 SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC

产品来源

United States

Foundational & Exploratory

The Therapeutic Potential of Fuziline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fuziline, a C19-diterpenoid alkaloid derived from the traditional Chinese medicine Fuzi (the processed lateral root of Aconitum carmichaelii Debx.), is emerging as a compound with significant therapeutic promise.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological effects, mechanism of action, and future research directions for researchers, scientists, and drug development professionals.

This compound has demonstrated a range of biological activities, including cardiotonic, anti-inflammatory, and metabolic regulatory effects.[3][4][5] Its multifaceted therapeutic potential stems from its ability to modulate key signaling pathways involved in cellular stress, metabolism, and inflammation.

Cardioprotective Effects

This compound exhibits significant cardioprotective properties, mitigating myocardial injury and improving cardiac function in various preclinical models.[3][4][6]

Attenuation of Myocardial Injury

In a mouse model of dobutamine-induced heart damage, this compound administration markedly reduced cardiac injury and pyroptosis.[1][7] This was evidenced by a significant decrease in serum levels of cardiac troponin-I (cTnI), a sensitive biomarker of myocardial damage.[1] Furthermore, histopathological examination revealed that this compound preserved the integrity of cardiac myocytes and reduced focal necrosis.[1]

Modulation of Endoplasmic Reticulum Stress

At the cellular level, this compound protects cardiomyocytes from isoproterenol-induced apoptosis by inhibiting endoplasmic reticulum (ER) stress.[3][8] It specifically targets the PERK/eIF2α/ATF4/CHOP signaling pathway, a key cascade in the unfolded protein response that, when prolonged, leads to apoptosis.[3][8] By regulating this pathway, this compound helps maintain mitochondrial membrane stability and inhibits the release of cytochrome C, a critical step in the intrinsic apoptotic pathway.[3]

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating the production of inflammatory mediators. In the dobutamine-induced cardiac injury model, this compound significantly lowered the levels of pro-inflammatory markers, including interleukin-1β (IL-1β), NLRP3, and gasdermin D (GSDMD).[1][7]

Metabolic Regulation

Recent studies have unveiled a novel role for this compound in regulating glucose and lipid metabolism through the activation of thermogenesis.[5]

Activation of β-Adrenergic Receptors

This compound acts as a non-selective β-adrenergic receptor (β-AR) agonist.[5] This activation stimulates the downstream cAMP-PKA signaling pathway, leading to increased liver glycogenolysis and triglyceride hydrolysis.[5] This metabolic shift provides energy for heat production in tissues such as the liver and brown adipose tissue (BAT).[5] The thermogenic effect of this compound is significantly attenuated by the β-AR inhibitor propranolol, confirming the essential role of this pathway.[5]

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Cardiac and Inflammatory Biomarkers in a Mouse Model of Dobutamine-Induced Heart Damage [1]

BiomarkerDobutamine GroupDobutamine + this compound GroupThis compound GroupP-value (Dobutamine vs. Dobutamine + this compound)
Troponin-IHighSignificantly LowerLow<0.05
NLRP3HighSignificantly LowerLow<0.001
GSDMDHighSignificantly LowerLow<0.001
8-OHDGHighSignificantly LowerLow<0.001
IL-1βHighSignificantly LowerLow<0.001
GAL-3HighSignificantly LowerLow<0.05
TOSHighestLowerLow<0.001
TASLowHigherHighest<0.001
OSIHighSignificantly LowerLow<0.001

Data are presented as relative levels. TOS: Total Oxidant Status; TAS: Total Antioxidant Status; OSI: Oxidative Stress Index.

Table 2: Pharmacokinetic Parameters of this compound in Rats [8]

ParameterValue (Mean ± SD)
Bioavailability (4 mg/kg, oral)21.1 ± 7.0%
Clearance Rate1745.6 ± 818.1 mL/kg/h
Half-life (t½)6.3 ± 2.6 h

Experimental Protocols

In Vivo Model of Dobutamine-Induced Heart Damage in Mice[1][4]
  • Animal Model: Adult male BALB/c mice (average weight 18-20 g) are used.

  • Grouping: Mice are randomly divided into four groups (n=8 per group):

    • Sham (Control)

    • Dobutamine (Heart Damage Model)

    • Dobutamine + this compound (Treatment)

    • This compound (Drug Control)

  • Drug Administration:

    • Dobutamine is administered intraperitoneally (IP) daily.

    • This compound (0.96 mg/kg) is dissolved in dimethyl sulfoxide (B87167) (DMSO) and administered IP daily.

  • Biochemical Analysis: Serum levels of cardiac and inflammatory biomarkers are measured using ELISA and colorimetric assays.

  • Histopathological Examination: Heart tissues are fixed in 10% formaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin-eosin to assess myocardial necrosis and inflammation.

In Vitro Model of Isoproterenol-Induced Injury in H9c2 Cells[3]
  • Cell Line: H9c2 rat cardiomyoblasts are used as a model for cardiac muscle cells.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Injury: Cardiomyocyte injury is induced by treating the H9c2 cells with isoproterenol (B85558).

  • This compound Treatment: Cells are pre-treated with varying concentrations of this compound prior to isoproterenol exposure.

  • Cell Viability Assay: The MTT assay is used to assess the viability of H9c2 cells following treatment.

  • Western Blot Analysis: Protein expression levels of key components of the PERK/eIF2α/ATF4/CHOP pathway are determined by Western blotting to elucidate the mechanism of this compound's protective effect.

Signaling Pathways and Experimental Workflows

This compound's Cardioprotective Signaling Pathway

Fuziline_Cardioprotective_Pathway cluster_stress Cellular Stress (e.g., Isoproterenol) cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_apoptosis Apoptosis Stress Isoproterenol ER_Stress ER Stress Stress->ER_Stress PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces Mito_Dys Mitochondrial Dysfunction CHOP->Mito_Dys CytC Cytochrome C Release Mito_Dys->CytC Apoptosis Apoptosis CytC->Apoptosis This compound This compound This compound->ER_Stress inhibits

Caption: this compound's inhibition of the ER stress-induced apoptotic pathway.

This compound's Thermogenic Signaling Pathway

Fuziline_Thermogenic_Pathway cluster_liver Liver cluster_bat Brown Adipose Tissue This compound This compound beta_AR β-Adrenergic Receptors This compound->beta_AR activates AC Adenylyl Cyclase beta_AR->AC cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis Lipolysis Triglyceride Hydrolysis PKA->Lipolysis Thermogenesis Thermogenesis Glycogenolysis->Thermogenesis Lipolysis->Thermogenesis

Caption: this compound's activation of thermogenesis via β-AR signaling.

Experimental Workflow for In Vivo Cardiac Injury Model

in_vivo_workflow start Start acclimatize Animal Acclimatization (BALB/c mice) start->acclimatize grouping Random Grouping (n=8/group) acclimatize->grouping treatment Daily IP Administration (Dobutamine +/- this compound) grouping->treatment collection Sample Collection (Blood & Heart Tissue) treatment->collection biochem Biochemical Analysis (ELISA, etc.) collection->biochem histo Histopathological Examination collection->histo analysis Data Analysis biochem->analysis histo->analysis end End analysis->end

Caption: Workflow for the dobutamine-induced cardiac injury mouse model.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for cardiovascular diseases, inflammatory conditions, and metabolic disorders. Its ability to target multiple signaling pathways underscores its pleiotropic effects. Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and its targets.

  • Conducting more extensive preclinical studies in various disease models to confirm its efficacy and safety.

  • Optimizing drug delivery systems to enhance its bioavailability.

  • Initiating clinical trials to evaluate its therapeutic potential in humans.

The comprehensive data presented in this guide highlight the significant promise of this compound and provide a solid foundation for its continued investigation and development as a novel therapeutic agent.

References

Fuziline: A Diterpene Alkaloid from Aconitum with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline is a C19-diterpenoid alkaloid derived from the lateral roots of Aconitum carmichaelii Debx., a plant widely used in traditional Chinese medicine.[1] As a member of the aconitine (B1665448) family of alkaloids, this compound has garnered significant scientific interest due to its diverse pharmacological activities, which stand in contrast to the high toxicity of other constituents of the Aconitum genus, such as aconitine.[2][3] This technical guide provides a comprehensive overview of the chemical properties, pharmacological effects, mechanisms of action, and pharmacokinetic profile of this compound, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development. This compound is recognized for its medicinal properties, including cardiotonic, anti-arrhythmic, anti-inflammatory, and thermogenic effects.[4][5]

Chemical and Physical Properties

This compound is classified as a C19-diterpenoid alkaloid, characterized by a complex hexacyclic ring structure.[6] Its chemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C24H39NO7[7]
Molecular Weight 453.6 g/mol [7]
CAS Number 80665-72-1[7]
IUPAC Name (2S,3R,4S,6R,7S,8R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol[7]
Solubility Barely soluble in water, very soluble in organic solvents like chloroform (B151607) and diethyl ether. Soluble in alcohol-water mixtures with high alcohol concentration.[8]

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, with its cardioprotective and thermogenic properties being the most extensively studied.

Cardioprotective Effects

This compound has demonstrated significant cardioprotective effects in various preclinical models. It can mitigate myocardial injury induced by agents like isoproterenol (B85558) and dobutamine.[3][9]

A key mechanism underlying this compound's cardioprotective activity is the inhibition of endoplasmic reticulum (ER) stress. In a model of isoproterenol-induced myocardial injury in H9c2 cells, this compound was shown to downregulate the PERK/eIF2α/ATF4/CHOP signaling pathway, a critical cascade in the unfolded protein response that can lead to apoptosis.[9][10]

PERK_eIF2a_ATF4_CHOP_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Isoproterenol) PERK PERK ER_Stress->PERK activates pPERK p-PERK PERK->pPERK eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 upregulates This compound This compound This compound->pPERK inhibits CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis induces

This compound's inhibition of the PERK/eIF2α/ATF4/CHOP signaling pathway.

In a study using a dobutamine-induced heart damage model in mice, this compound administration (0.96 mg/kg, IP daily) led to a significant reduction in markers of cardiac injury and oxidative stress.[2][10]

ParameterDobutamine GroupDobutamine + this compound GroupThis compound Only Groupp-value (Dobutamine vs. Dobutamine + this compound)
Troponin-I HighSignificantly LowerNormal<0.05
NLRP3 HighSignificantly LowerNormal<0.001
GSDMD HighSignificantly LowerNormal<0.001
8-OHDG HighSignificantly LowerNormal<0.001
IL-1β HighSignificantly LowerNormal<0.001
GAL-3 HighSignificantly LowerNormal<0.05
Total Oxidant Status (TOS) HighestLowerLow<0.001
Total Antioxidant Status (TAS) LowHigherHighest<0.001
Thermogenic Effects

This compound has been identified as a key thermogenic component of Radix Aconiti Carmichaeli. It ameliorates glucose and lipid metabolism by activating beta-adrenergic receptors (β-ARs) to stimulate thermogenesis.[11]

This compound acts as a non-selective agonist of β-ARs, which in turn activates the downstream cAMP-PKA signaling pathway. This leads to an increase in liver glycogenolysis and triglyceride hydrolysis, providing energy for heat generation in the liver and brown adipose tissue.[11]

Beta_Adrenergic_Pathway This compound This compound Beta_AR β-Adrenergic Receptors (β2-AR & β3-AR) This compound->Beta_AR activates AC Adenylyl Cyclase Beta_AR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis promotes Lipolysis Triglyceride Hydrolysis PKA->Lipolysis promotes Thermogenesis Thermogenesis Glycogenolysis->Thermogenesis Lipolysis->Thermogenesis

This compound-induced thermogenesis via the β-AR/cAMP/PKA pathway.
Anti-inflammatory and Analgesic Effects

Anti-arrhythmic Effects

This compound possesses anti-arrhythmic properties, a characteristic shared by some other Aconitum alkaloids.[5] The precise mechanism of its anti-arrhythmic action is not fully elucidated but may involve the modulation of cardiac ion channels. Further research, including dose-response studies on isolated cardiac preparations, is needed to quantify its potency and delineate the specific channels involved.[4][13]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been investigated in rats and beagle dogs, revealing species-specific differences in bioavailability.

Pharmacokinetic Parameters
ParameterSpeciesDoseValueSource
Absolute Bioavailability Rat4 mg/kg (oral)21.1 ± 7.0%[3]
Beagle Dog-1.45 ± 0.76%[8]
Clearance Rate Rat4 mg/kg (oral)1745.6 ± 818.1 mL/kg/h[3]
Half-life (t1/2) Rat4 mg/kg (oral)~6.3 ± 2.6 h[3]
Rat1, 2, 4 mg/kg (oral)5.93, 6.13, 5.12 h[13]
Cmax (Peak Concentration) Rat1, 2, 4 mg/kg (oral)Dose-dependent increase[13]
AUC (Area Under the Curve) Rat1, 2, 4 mg/kg (oral)Dose-dependent increase[13]
Metabolism

The low oral bioavailability of this compound, particularly in beagle dogs, suggests significant first-pass metabolism.[8] The specific metabolic pathways and metabolites of this compound have not been extensively characterized and represent an area for future investigation.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound.

Dobutamine-Induced Cardiac Injury in Mice
  • Animal Model: Adult male BALB/c mice (18-20 g).

  • Induction of Injury: Dobutamine (250 mg) is diluted in saline, and 0.1 ml is injected intraperitoneally (IP) daily for a specified period (e.g., 15 days) to induce cardiac injury.[2][10]

  • This compound Administration: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and administered IP daily at a specified dose (e.g., 0.96 mg/kg).[2][10]

  • Assessment:

    • Biochemical Analysis: Serum levels of cardiac injury markers (e.g., Troponin-I), inflammatory markers (e.g., IL-1β, NLRP3), and oxidative stress markers (TAS, TOS) are measured using ELISA and other appropriate assays.[2][10]

    • Histopathological Examination: Heart tissues are fixed in 10% formaldehyde, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for necrosis and other morphological changes.[2][10]

Dobutamine_Model_Workflow Animal_Model Male BALB/c Mice Grouping Randomization into Groups (Sham, Dobutamine, Dobutamine + this compound, this compound) Animal_Model->Grouping Treatment Daily IP Injection (Dobutamine and/or this compound) Grouping->Treatment Sacrifice Sacrifice and Sample Collection (Blood and Heart Tissue) Treatment->Sacrifice Biochemical_Analysis Biochemical Analysis (ELISA, etc.) Sacrifice->Biochemical_Analysis Histopathology Histopathological Examination (H&E Staining) Sacrifice->Histopathology

Experimental workflow for the dobutamine-induced cardiac injury model.
Pharmacokinetic Studies in Rats

  • Animal Model: Sprague-Dawley rats.

  • Drug Administration: this compound is administered intravenously (IV) and/or orally (PO) at various doses (e.g., 1, 2, and 4 mg/kg).[13]

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration.

  • Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated using a suitable solvent (e.g., ethyl acetate (B1210297) or acetonitrile-methanol).[3][12]

  • Quantification: this compound concentrations in plasma are determined using a validated analytical method, such as Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HILIC-ESI-MS) or Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS).[3][13]

  • Data Analysis: Pharmacokinetic parameters (e.g., bioavailability, clearance, half-life, Cmax, AUC) are calculated from the plasma concentration-time data.

Western Blot Analysis of PERK Signaling Pathway
  • Cell Culture and Treatment: H9c2 cells are cultured and treated with an ER stress inducer (e.g., isoproterenol) in the presence or absence of varying concentrations of this compound.[10]

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP) and a loading control (e.g., GAPDH or β-actin).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Quantification: The intensity of the protein bands is quantified using densitometry software, and the expression of target proteins is normalized to the loading control.[10]

Conclusion and Future Directions

This compound, a diterpene alkaloid from Aconitum, presents a promising profile as a therapeutic agent, particularly for cardiovascular and metabolic disorders. Its multifaceted mechanism of action, including the modulation of ER stress and activation of β-adrenergic signaling, warrants further investigation. While preclinical studies have established its efficacy in various models, there is a need for more comprehensive quantitative data, especially regarding its dose-dependent effects and potency (IC50/EC50 values) in different pathological contexts. Future research should focus on elucidating the specific molecular targets of this compound, characterizing its metabolic pathways, and conducting further preclinical safety and efficacy studies to pave the way for potential clinical applications. The development of robust and validated analytical methods for its quantification in biological matrices will be crucial for these endeavors.

References

The Neuropharmacology of Fuziline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the current publicly available research on the neuropharmacological effects of Fuziline. Extensive literature searches did not yield specific quantitative data (e.g., Kᵢ or IC₅₀ values) for the binding affinity of this compound to dopamine (B1211576) or serotonin (B10506) receptors, nor were there specific studies found employing in vivo microdialysis or electrophysiology to directly assess its effects on these neurotransmitter systems. The experimental protocols provided herein are detailed, generic methodologies for the techniques requested and are intended to serve as a guide for future research into the neuropharmacology of this compound.

Introduction

This compound is a diterpenoid alkaloid derived from the lateral roots of Aconitum carmichaelii Debx. (Fuzi), a plant used in traditional Chinese medicine. Emerging research has begun to elucidate its pharmacological activities, revealing a range of effects with potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood neuropharmacological effects of this compound, with a focus on its known mechanisms of action. It also outlines key experimental protocols that can be employed to further investigate its neuropharmacological profile, particularly concerning its interactions with major neurotransmitter systems.

Known Neuropharmacological and Related Effects

Current research indicates that this compound's effects are primarily centered on β-adrenergic receptor modulation, cardioprotection, and anti-inflammatory and analgesic activities.

β-Adrenergic Receptor Agonism

This compound has been identified as a non-selective agonist of β-adrenergic receptors. This interaction triggers a downstream signaling cascade with significant physiological effects.

Signaling Pathway:

Activation of β-adrenergic receptors by this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Fuziline_Beta_Adrenergic_Signaling This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR Binds to AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

This compound's β-Adrenergic Signaling Pathway
Cardioprotective Effects

This compound has demonstrated cardioprotective properties, primarily through the inhibition of endoplasmic reticulum (ER) stress. It has been shown to attenuate isoproterenol-induced myocardial injury.

Anti-inflammatory and Analgesic Effects

Studies have suggested that this compound possesses anti-inflammatory and analgesic properties, indicating its potential for the management of pain and inflammatory conditions.

Quantitative Data

As of the latest literature review, specific quantitative data on the binding affinities of this compound to neuroreceptors are not available. The following table is provided as a template for how such data, once generated, could be presented.

Table 1: Hypothetical Receptor Binding Affinity Profile of this compound

Receptor SubtypeRadioligandKᵢ (nM)Source
Dopamine D₁[³H]SCH23390-[Future Study]
Dopamine D₂[³H]Spiperone-[Future Study]
Serotonin 5-HT₁ₐ[³H]8-OH-DPAT-[Future Study]
Serotonin 5-HT₂ₐ[³H]Ketanserin-[Future Study]
β₁-Adrenergic[³H]CGP-12177-[Future Study]
β₂-Adrenergic[³H]ICI-118,551-[Future Study]

Experimental Protocols for Neuropharmacological Investigation

To further elucidate the neuropharmacological profile of this compound, a series of established experimental protocols can be employed. The following sections detail the methodologies for key assays.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for specific receptors.

Objective: To determine the binding affinity (Kᵢ) of this compound for various neuroreceptors (e.g., dopamine and serotonin receptor subtypes).

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat striatum for dopamine receptors, cortex for serotonin receptors) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D₂ receptors), and varying concentrations of this compound.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue / Cells Homogenize Homogenize Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Membranes Isolated Membranes Wash->Membranes Incubate Incubate: Membranes + Radioligand + this compound Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Binding Curve Count->Plot IC50 Determine IC₅₀ Plot->IC50 Ki Calculate Kᵢ IC50->Ki

Radioligand Binding Assay Workflow
In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Objective: To investigate the effect of this compound administration on the extracellular concentrations of dopamine, serotonin, and their metabolites in specific brain regions (e.g., striatum, prefrontal cortex, hippocampus).

Methodology:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Implant a guide cannula stereotaxically into the brain region of interest.

    • Secure the cannula to the skull with dental cement and anchor screws.

    • Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials, often containing an antioxidant to prevent neurotransmitter degradation.

    • After a stable baseline is established, administer this compound (e.g., intraperitoneally, subcutaneously, or orally) or vehicle.

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for the concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the average baseline concentration.

    • Compare the time course of neurotransmitter changes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Microdialysis_Workflow cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Anesthetize Anesthetize Animal Implant Stereotaxic Implantation of Guide Cannula Anesthetize->Implant Recover Recovery Period Implant->Recover Probe Insert Microdialysis Probe Recover->Probe Perfuse Perfuse with aCSF Probe->Perfuse Collect_Baseline Collect Baseline Samples Perfuse->Collect_Baseline Administer Administer this compound/Vehicle Collect_Baseline->Administer Collect_Post Collect Post-Administration Samples Administer->Collect_Post HPLC HPLC-ED or LC-MS/MS Analysis Collect_Post->HPLC Data_Analysis Statistical Analysis HPLC->Data_Analysis

In Vivo Microdialysis Experimental Workflow
Behavioral Assays

Behavioral assays are crucial for assessing the functional consequences of a drug's action on the central nervous system.

Objective: To assess the effects of this compound on locomotor activity, exploration, and anxiety-like behavior.

Methodology:

  • Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes prior to the test.

    • Administer this compound or vehicle at a predetermined time before the test.

    • Place the animal in the center of the open field arena.

    • Record the animal's behavior for a set period (e.g., 5-10 minutes) using an automated video-tracking system.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center versus the periphery.

    • Number of entries into the center zone.

    • Rearing frequency.

    • Grooming duration.

  • Data Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using t-tests or ANOVA.

Objective: To specifically assess the anxiolytic or anxiogenic effects of this compound.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Habituate the animals and administer the drug as in the open field test.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the session using a video camera positioned above the maze.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total arm entries.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect. Compare groups using appropriate statistical tests.

Objective: To evaluate the potential antidepressant-like effects of this compound.

Methodology:

  • Apparatus: A cylindrical container filled with water.

  • Procedure:

    • Pre-test (Day 1): Place the animal in the water for 15 minutes. This induces a state of behavioral despair.

    • Test (Day 2): Administer this compound or vehicle. After a specified time, place the animal back in the water for 5 minutes.

    • Record the entire session.

  • Parameters Measured:

    • Immobility time: The time the animal spends floating without making any movements other than those necessary to keep its head above water.

    • Swimming time: Time spent in active swimming movements.

    • Climbing time: Time spent making active movements with forepaws against the cylinder wall.

  • Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect. Compare the different behavioral durations between treatment groups.

Conclusion and Future Directions

This compound is a pharmacologically active compound with demonstrated effects on the β-adrenergic system, as well as cardioprotective, anti-inflammatory, and analgesic properties. While its neuropharmacological profile is beginning to be understood, significant gaps remain, particularly concerning its interactions with key neurotransmitter systems such as dopamine and serotonin. The experimental protocols outlined in this whitepaper provide a roadmap for future research to systematically investigate these potential interactions. Such studies, employing radioligand binding assays, in vivo microdialysis, and a battery of behavioral tests, will be crucial in fully characterizing the neuropharmacological effects of this compound and evaluating its therapeutic potential for a range of neurological and psychiatric disorders. The generation of quantitative data from these experiments will be essential for advancing our understanding of this promising natural compound.

Fuziline: A Novel Agonist of Beta-Adrenergic Receptors for the Treatment of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Fuziline, a diterpenoid alkaloid derived from Radix Aconiti Carmichaeli, demonstrates significant potential in the therapeutic management of metabolic disorders. This document elucidates the core mechanisms of this compound, focusing on its action as a non-selective agonist of β-adrenergic receptors (β-ARs), leading to the amelioration of glucose and lipid metabolism. Through the activation of the β-AR/cAMP/PKA signaling cascade, this compound stimulates thermogenesis in brown adipose tissue (BAT) and hepatic glycogenolysis, offering a promising avenue for novel drug development in metabolic diseases characterized by impaired energy expenditure. This guide provides a comprehensive overview of the quantitative data from key experimental findings, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: β-Adrenergic Receptor Agonism

This compound exerts its metabolic effects primarily through the non-selective activation of β-adrenergic receptors. This agonism triggers a downstream signaling cascade mediated by cyclic AMP (cAMP) and Protein Kinase A (PKA), which in turn modulates key enzymes involved in glucose and lipid metabolism.[1][2] The primary outcomes of this pathway activation are the enhancement of thermogenesis in brown adipose tissue and the stimulation of glycogenolysis in the liver.[1][2]

Signaling Pathway

The activation of β-ARs by this compound initiates a well-defined signaling cascade. Upon binding, the receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of PKA. Activated PKA then phosphorylates and activates downstream targets, including hormone-sensitive lipase (B570770) (HSL) in adipose tissue and glycogen (B147801) phosphorylase (GP) in the liver.

Fuziline_Signaling_Pathway cluster_cell Adipocyte / Hepatocyte cluster_lipid Lipid Metabolism (Adipocyte) cluster_glucose Glucose Metabolism (Hepatocyte) This compound This compound beta_AR β-Adrenergic Receptor This compound->beta_AR AC Adenylyl Cyclase beta_AR->AC + cAMP cAMP AC->cAMP ATP -> PKA PKA cAMP->PKA + HSL HSL (inactive) PKA->HSL P GP Glycogen Phosphorylase (inactive) PKA->GP P pHSL p-HSL (active) Lipolysis Lipolysis (Triglyceride -> FFA) pHSL->Lipolysis pGP p-GP (active) Glycogenolysis Glycogenolysis (Glycogen -> Glucose) pGP->Glycogenolysis

This compound's core signaling pathway.

Quantitative Data on Metabolic Effects

The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the effects of this compound on metabolic parameters.

In Vivo Effects of this compound on Lipid Metabolism and Thermogenesis in Mice
ParameterControlThis compound (Low Dose)This compound (High Dose)Propranolol + this compound (High Dose)p-value
Phosphorylated HSL (p-HSL/HSL ratio) ~1.0~1.5~2.5~1.0<0.01
Plasma Triglycerides (mmol/L) ~1.2~0.8~0.6~1.1<0.01
BAT Temperature (°C) ~36.5~37.5~38.5~36.7<0.01

Data are approximated from graphical representations in Gao et al., 2023.[2] Doses are not specified in the provided context.

In Vivo Effects of this compound on Glucose Metabolism in Mice
ParameterControlThis compound (Low Dose)This compound (High Dose)p-value
Hepatic Glycogen Phosphorylase (GPa/GP ratio) ~1.0~1.8~2.5<0.01
Hepatic Glycogen (mg/g) ~25~18~12<0.01
Plasma Glucose (mmol/L) ~6.0~7.5~9.0<0.01
Liver Temperature (°C) ~37.0~37.8~38.5<0.01

Data are approximated from graphical representations in Gao et al., 2023.[2] Doses are not specified in the provided context.

In Vitro Effects of this compound on Brown Fat Cells (BFCs)
ParameterControlThis compound (Various Conc.)Propranolol + this compoundp-value
Mitochondrial Temperature (Relative Units) ~1.0IncreasedIncrease abolished<0.001
Mitochondrial Membrane Potential (MMP) ~1.0IncreasedIncrease abolished<0.001

Data are reported as significant increases with this compound treatment, which are reversed by the β-AR antagonist Propranolol.[2]

Detailed Experimental Protocols

In Vivo Animal Studies

Objective: To evaluate the thermogenic and metabolic effects of this compound in mice.

Animal Model: Male BALB/c mice.

Acclimatization: Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to experimentation.

Drug Administration:

  • This compound is administered via intragastric gavage.

  • Control group receives the vehicle (e.g., saline or 0.5% CMC-Na).

  • Treatment groups receive varying doses of this compound (e.g., low and high dose).

  • For antagonist studies, Propranolol (a non-selective β-blocker) is administered prior to this compound treatment.

Key Measurements:

  • Thermogenesis: Rectal, liver, and brown adipose tissue (BAT) temperatures are measured using a thermal imaging camera or implantable probes.[2]

  • Lipid Metabolism:

    • Blood samples are collected for the analysis of plasma triglycerides (TGs), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using a biochemistry analyzer.[2]

    • BAT is harvested for Western blot analysis of total and phosphorylated hormone-sensitive lipase (HSL).[2]

  • Glucose Metabolism:

    • Liver tissue is collected to measure the activity of glycogen phosphorylase (GP) and quantify hepatic glycogen content.[2]

    • Blood samples are analyzed for plasma glucose levels.[2]

Statistical Analysis: Data are typically analyzed using t-tests for two-group comparisons or one-way ANOVA for multiple group comparisons, with p < 0.05 considered statistically significant.[2]

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping Control Vehicle Administration Grouping->Control Fuziline_Treat This compound Administration Grouping->Fuziline_Treat Antagonist_Treat Propranolol + This compound Administration Grouping->Antagonist_Treat Thermo Thermogenic Measurement (Rectal, Liver, BAT Temp) Fuziline_Treat->Thermo Blood_Collection Blood Collection Fuziline_Treat->Blood_Collection Tissue_Harvest Tissue Harvest (Liver, BAT) Fuziline_Treat->Tissue_Harvest Lipid_Analysis Plasma Lipid Profile Blood_Collection->Lipid_Analysis Glucose_Analysis Plasma Glucose Blood_Collection->Glucose_Analysis HSL_Analysis Western Blot (p-HSL) Tissue_Harvest->HSL_Analysis Glycogen_Analysis Hepatic Glycogen & GP Activity Tissue_Harvest->Glycogen_Analysis Stats Statistical Analysis Lipid_Analysis->Stats HSL_Analysis->Stats Glucose_Analysis->Stats Glycogen_Analysis->Stats

In vivo experimental workflow.
In Vitro Cell-Based Assays

Objective: To investigate the direct effects of this compound on brown fat cells (BFCs) and elucidate the role of β3-adrenergic receptors.

Cell Culture:

  • Brown preadipocytes are cultured and differentiated into mature brown adipocytes.

  • For receptor-specific studies, HEK293T cells are transiently transfected to express β3-adrenergic receptors (β3-293T).[2]

Treatment:

  • Differentiated BFCs or transfected cells are treated with varying concentrations of this compound.

  • A selective β3-AR agonist (e.g., BRL37344) is used as a positive control.[1]

  • Propranolol is used to antagonize the β-ARs.[2]

Key Measurements:

  • Mitochondrial Temperature: Measured using a mitochondrial-targeted fluorescent thermosensor.[2]

  • Mitochondrial Membrane Potential (MMP): Assessed using fluorescent dyes such as JC-1 or TMRE.

  • ATP/ADP Ratio and ATPase Activity: Determined using commercially available assay kits.[1]

  • Dual-Luciferase Reporter Assay: Used in transfected cells to quantify the activation of the cAMP response element (CRE) downstream of β-AR activation.[2]

Statistical Analysis: One-way ANOVA followed by a post-hoc test is used for multiple group comparisons.[2]

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Cell_Culture Cell Culture (BFCs or β3-293T) Differentiation Differentiation (BFCs) Cell_Culture->Differentiation Transfection Transfection (293T) Cell_Culture->Transfection Control Vehicle Differentiation->Control Fuziline_Treat This compound Differentiation->Fuziline_Treat Positive_Control β3-AR Agonist Differentiation->Positive_Control Antagonist_Treat Propranolol + this compound Differentiation->Antagonist_Treat Transfection->Control Transfection->Fuziline_Treat Transfection->Positive_Control Transfection->Antagonist_Treat Mito_Temp Mitochondrial Temperature Fuziline_Treat->Mito_Temp MMP Mitochondrial Membrane Potential Fuziline_Treat->MMP ATP_ADP ATP/ADP Ratio & ATPase Activity Fuziline_Treat->ATP_ADP Luciferase Dual-Luciferase Assay Fuziline_Treat->Luciferase Data_Analysis Data Quantification Mito_Temp->Data_Analysis MMP->Data_Analysis ATP_ADP->Data_Analysis Luciferase->Data_Analysis Stats Statistical Analysis Data_Analysis->Stats

In vitro experimental workflow.

Conclusion and Future Directions

This compound presents a compelling profile as a therapeutic candidate for metabolic disorders. Its ability to non-selectively activate β-adrenergic receptors, leading to enhanced thermogenesis and improved glucose and lipid homeostasis, addresses key pathophysiological aspects of conditions such as obesity and type 2 diabetes. The data summarized herein provide a strong foundation for its mechanism of action.

Future research should focus on:

  • Receptor Selectivity: A more detailed characterization of this compound's binding affinities for β1, β2, and β3-AR subtypes to better understand its pharmacological profile and potential side effects.

  • Chronic Dosing Studies: Evaluation of the long-term efficacy and safety of this compound in animal models of metabolic disease.

  • Pharmacokinetics and Bioavailability: Comprehensive studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Translational Studies: Progression towards preclinical and clinical studies in human subjects to validate the therapeutic potential of this compound in treating metabolic disorders.

This technical guide provides a consolidated resource for researchers and drug development professionals interested in the therapeutic application of this compound. The detailed data, protocols, and pathway diagrams offer a robust starting point for further investigation and development of this promising compound.

References

Fuziline (CAS Number 80665-72-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline, a diterpenoid alkaloid with the CAS number 80665-72-1, is a compound of growing interest in the scientific community, particularly for its potential therapeutic applications. Isolated from plants of the Aconitum genus, this compound has demonstrated a range of biological activities, most notably cardioprotective, anti-inflammatory, and thermogenic effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, biological activities, and mechanisms of action. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, this guide includes visualizations of the signaling pathways modulated by this compound, created using the DOT language for Graphviz, to facilitate a deeper understanding of its molecular interactions.

Chemical and Physical Properties

This compound is a complex diterpenoid alkaloid. Its fundamental chemical and physical properties are summarized in the table below.[1][2]

PropertyValueSource
CAS Number 80665-72-1[1][2]
Molecular Formula C₂₄H₃₉NO₇[1][2]
Molecular Weight 453.58 g/mol [1][2]
IUPAC Name (1α,6α,14α,15α)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-8,13,14-triol[2]
Appearance Solid powder[1]
Purity ≥98% (HPLC)[3]
Synonyms 15α-Hydroxyneoline, Senbusine C[1]

Biological Activities and Therapeutic Potential

This compound has been investigated for several biological activities, suggesting its potential as a lead compound for drug development.

Cardioprotective Effects

This compound exhibits significant cardioprotective properties. It has been shown to reduce cell death in neonatal rat cardiomyocytes at concentrations ranging from 0.1 to 10 µM.[1] In vivo studies have demonstrated its ability to reduce myocardial necrosis and fibrosis.[1] The cardioprotective mechanism is attributed to its antioxidant properties and its ability to inhibit pyroptosis, a form of programmed cell death.[4][5] Specifically, this compound has been found to lower the levels of pyroptosis markers such as GSDMD and IL-1β.[4][5]

Anti-inflammatory Effects

This compound demonstrates anti-inflammatory activity by modulating key inflammatory pathways. It has been shown to inhibit the infiltration of immune cells and the production of pro-inflammatory cytokines.[6] This is achieved, in part, by inhibiting the activation of the NF-κB signaling pathway.[6] While specific IC50 values for this compound's anti-inflammatory activity are not widely reported, its effectiveness has been demonstrated in various in vivo and in vitro models.

Thermogenic and Metabolic Effects

This compound has been identified as a key thermogenic compound, contributing to heat generation.[7] It acts as a non-selective agonist of β-adrenergic receptors, which in turn activates the downstream cAMP-PKA signaling pathway.[7] This activation leads to an increase in liver glycogenolysis and triglyceride hydrolysis, enhancing mitochondrial energy metabolism and promoting thermogenesis.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 3.1: Pharmacokinetic Parameters in Rats
ParameterValueDosingSource
Absolute Bioavailability 21.1 ± 7.0%4 mg/kg (oral)[8]
Clearance Rate 1745.6 ± 818.1 mL/kg/h4 mg/kg (oral)[8]
Half-life (t½) ~6.3 ± 2.6 h4 mg/kg (oral)[8]
Table 3.2: In Vitro Efficacy
AssayCell TypeEffective ConcentrationEffectSource
CardioprotectionPrimary neonatal rat cardiomyocytes0.1 - 10 µMReduced sodium pentobarbital-induced cell death[1]
CardioprotectionH9c2 rat cardiomyocytesNot specifiedReduced isoproterenol-induced ROS production and apoptosis[1]
Table 3.3: Toxicology
ParameterValueSource
GHS Classification Acute Toxicity 2 (Fatal if swallowed or if inhaled)[2]
LD50 Not explicitly reported in reviewed literature.

Experimental Protocols

This section provides an overview of methodologies used in key experiments involving this compound.

Quantification of this compound in Rat Plasma by HILIC-MS

This method allows for the sensitive and specific quantification of this compound in biological matrices.[8]

  • Sample Preparation: Liquid-liquid extraction of rat plasma with ethyl acetate.

  • Internal Standard: Guanfu base A.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) using a Chrom Matrix HP amide column (5μm, 10cm×3.0mm I.D.).

  • Elution: Isocratic elution at a flow rate of 0.2 mL/min.

  • Detection: Electrospray positive ionization mass spectrometry (ESI-MS) in the selected ion monitoring (SIM) mode.

  • Linear Range: 1 to 1000 ng/mL (R²=0.999).

  • LLOQ: 1 ng/mL.

  • LOD: 0.5 ng/mL.

Dobutamine-Induced Cardiac Injury Model in Mice

This in vivo model is used to evaluate the cardioprotective effects of this compound.[4][9]

  • Animals: Adult male BALB/c mice (18-20 g).

  • Injury Induction: Intraperitoneal (IP) injection of dobutamine (B195870) (40 µ g/mouse/day ) for 15 days.

  • Treatment: this compound (3 mg/kg) administered daily via IP injection.

  • Biochemical Analysis: Measurement of cardiac injury markers (e.g., Troponin-I) and pyroptosis markers (e.g., GSDMD, IL-1β) in heart tissue homogenates using ELISA or Western blot.

  • Histopathological Analysis: Examination of heart tissue sections for necrosis and myocyte preservation.

In Vitro Antioxidant Activity Assays (General Protocols)

While specific studies detailing this compound's IC50 in these assays are limited, the following are standard protocols to determine antioxidant capacity.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Prepare a methanolic solution of DPPH.

    • Mix various concentrations of this compound with the DPPH solution.

    • Incubate in the dark at room temperature.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Dilute the ABTS•+ solution to a specific absorbance at 734 nm.

    • Add various concentrations of this compound to the ABTS•+ solution.

    • Measure the decrease in absorbance at 734 nm after a set incubation time.

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Inhibition of Endoplasmic Reticulum Stress-Induced Apoptosis

This compound has been shown to alleviate myocardial injury by inhibiting endoplasmic reticulum (ER) stress triggered by reactive oxygen species (ROS). It specifically targets the PERK/eIF2α/ATF4/CHOP signaling axis.

PERK_Pathway cluster_ER Endoplasmic Reticulum ER_Stress ER Stress (e.g., ROS) PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 induces translation CHOP CHOP ATF4->CHOP induces expression Apoptosis Apoptosis CHOP->Apoptosis promotes This compound This compound This compound->PERK inhibits

Caption: this compound inhibits the PERK/eIF2α/ATF4/CHOP pathway.

Activation of β-Adrenergic Receptor Signaling

This compound acts as a non-selective agonist of β-adrenergic receptors, leading to the activation of the cAMP-PKA pathway and subsequent metabolic effects.

Beta_Adrenergic_Pathway This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR activates AC Adenylyl Cyclase Beta_AR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis stimulates Triglyceride_Hydrolysis Triglyceride Hydrolysis PKA->Triglyceride_Hydrolysis stimulates

Caption: this compound activates β-adrenergic signaling.

Inhibition of Pyroptosis

This compound has been shown to inhibit pyroptosis, a pro-inflammatory form of cell death, by targeting the NLRP3 inflammasome and subsequent GSDMD activation.

Pyroptosis_Inhibition cluster_Inflammasome Pyroptosis Pathway Stimuli Pathogen/Danger Signals NLRP3 NLRP3 Inflammasome Stimuli->NLRP3 activates Caspase1 Caspase-1 NLRP3->Caspase1 activates GSDMD GSDMD Caspase1->GSDMD cleaves GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pore_Formation Membrane Pore Formation GSDMD_N->Pore_Formation induces Pyroptosis Pyroptosis Pore_Formation->Pyroptosis This compound This compound This compound->NLRP3 inhibits

References

The Biological Activity of Fuziline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fuziline (B108665), a diterpenoid alkaloid derived from the traditional Chinese medicine Fuzi (the lateral root of Aconitum carmichaelii), is emerging as a compound of significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological effects of this compound, with a focus on its molecular mechanisms, quantitative data from preclinical studies, and detailed experimental protocols to support further research and development.

This compound has demonstrated promising therapeutic potential in several areas, including cardiovascular protection, anti-inflammatory effects, and the regulation of metabolic processes. Its multifaceted activity stems from its ability to modulate key signaling pathways involved in cellular stress, apoptosis, and energy metabolism.

Cardioprotective Effects

This compound exhibits robust cardioprotective properties by mitigating myocardial injury and improving cardiac function in various preclinical models. Its primary mechanisms of action in the cardiovascular system involve the inhibition of oxidative stress-induced endoplasmic reticulum stress and the regulation of calcium homeostasis.

A key pathway implicated in this compound's cardioprotective effects is the PERK/eIF2α/ATF4/CHOP signaling cascade.[1][2][3][4] this compound has been shown to alleviate isoproterenol-induced myocardial injury by inhibiting the activation of this pathway, which is a critical component of the unfolded protein response (UPR) triggered by endoplasmic reticulum stress.[1][4] By suppressing this pathway, this compound reduces apoptosis in cardiomyocytes.[1][2][3][4] Furthermore, this compound helps maintain mitochondrial membrane potential and inhibits the release of cytochrome C into the cytoplasm, further preventing cell death.[2][3]

In combination with glycyrrhetinic acid, this compound has been observed to regulate calcium (Ca2+) signaling pathways by targeting malate (B86768) dehydrogenase 2 (MDH2) and calreticulin (B1178941) (CALR), thereby balancing Ca2+ homeostasis in myocardial tissue and mitigating heart failure.[2][3] this compound is also known to be a Ca2+ and β2-adrenergic receptor (β2-AR) agonist, contributing to its cardiotonic effects.[2][3]

Quantitative Data on Cardioprotective Activity
Model System Treatment Concentration/Dose Observed Effect Significance Reference
Primary neonatal rat cardiomyocytesSodium pentobarbital-induced cell death0.1 - 10 µMReduction in cell death-[1]
H9c2 rat cardiomyocytesIsoproterenol-induced apoptosis and ROS productionNot specifiedReduction in apoptosis and ROS-[1]
Mice with acute heart failureThis compound and Glycyrrhetinic acid (1:1 or 2:1)This compound: 0.16 mg/kg, 0.32 mg/kg; this compound+GA: 0.08 mg/kg, 0.16 mg/kgSignificantly lower serum CAN levels compared to the model groupp < 0.05[2][3]
Mice with dobutamine-induced heart damageThis compoundNot specifiedMarkedly reduced cardiac damage and pyroptosis; lowered levels of GSDMD, 8-OHDG, IL-1β, and GAL-3p < 0.001 for NLRP3, GSDMD, 8-OHDG, IL-1β; p < 0.05 for Troponin-I and GAL-3[5]

Anti-Inflammatory and Metabolic Effects

This compound has demonstrated significant anti-inflammatory and metabolic regulatory properties. It has been identified as a key bioactive compound in Fuzi responsible for promoting thermogenesis. This compound non-selectively activates β-adrenergic receptors, leading to the activation of the downstream cAMP-PKA signaling pathway. This, in turn, stimulates liver glycogenolysis and triglyceride hydrolysis, enhancing mitochondrial energy metabolism and heat generation in the liver and brown adipose tissue.

The anti-inflammatory effects of this compound are linked to its ability to modulate inflammatory signaling pathways. Fuzi alkaloids, including this compound, have been shown to exert anti-inflammatory effects through the MAPK/NF-κB/STAT3 signaling pathway.[6] In models of dobutamine-induced cardiac injury, this compound significantly reduced the levels of the inflammatory markers NLRP3, GSDMD, IL-1β, and GAL-3.[5]

Quantitative Data on Metabolic and Anti-inflammatory Activity
Model System Treatment Dose Observed Effect Significance Reference
SD ratsThis compound (intragastric administration)15 mg·kg−1Increased hepatic GPa content, indicating stimulated liver glycogenolysis.-
MiceThis compound (intragastric administration)Not specifiedSignificantly raised brown adipose tissue temperature, indicating stimulated thermogenesis.-
Mice with dobutamine-induced heart damageThis compoundNot specifiedHighest Total Antioxidant Status (TAS) level in the this compound group.p < 0.001[5]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanisms of action, the following diagrams illustrate key signaling pathways and a typical experimental workflow for evaluating its cardioprotective effects.

Fuziline_Cardioprotection_Pathway cluster_stress Cellular Stress (e.g., Isoproterenol) cluster_er Endoplasmic Reticulum cluster_apoptosis Apoptosis Stress Isoproterenol ROS ROS Production Stress->ROS induces ER_Stress ER Stress ROS->ER_Stress triggers PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces Apoptosis Cardiomyocyte Apoptosis CHOP->Apoptosis promotes This compound This compound This compound->ROS inhibits This compound->PERK inhibits

This compound's inhibition of the ROS-triggered ER stress pathway.

Fuziline_Metabolic_Pathway cluster_receptor β-Adrenergic Receptor Signaling cluster_metabolism Metabolic Outcomes This compound This compound beta_AR β-AR (non-selective) This compound->beta_AR activates cAMP cAMP beta_AR->cAMP increases PKA PKA cAMP->PKA activates Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis stimulates Lipolysis Triglyceride Hydrolysis PKA->Lipolysis stimulates Mito_Metabolism Mitochondrial Energy Metabolism Glycogenolysis->Mito_Metabolism provides energy for Lipolysis->Mito_Metabolism provides energy for Thermogenesis Thermogenesis Mito_Metabolism->Thermogenesis drives

This compound's role in activating thermogenesis via β-AR signaling.

Experimental_Workflow cluster_model In Vivo Model of Cardiac Injury cluster_treatment Treatment Groups cluster_analysis Analysis Animal_Model Animal Model (e.g., Mice, Rats) Induction Induction of Cardiac Injury (e.g., Dobutamine (B195870), Isoproterenol) Animal_Model->Induction Control Control Group Induction->Control Vehicle Vehicle Group Induction->Vehicle Fuziline_Group This compound Treatment Group(s) (various doses) Induction->Fuziline_Group Biochemical Biochemical Analysis (Serum Biomarkers: cTnI, LDH, CK) Fuziline_Group->Biochemical Histopathology Histopathological Examination (H&E, Masson's Trichrome) Fuziline_Group->Histopathology Western_Blot Western Blot Analysis (e.g., PERK, CHOP, NLRP3) Fuziline_Group->Western_Blot Data_Analysis Data Analysis and Statistical Evaluation Biochemical->Data_Analysis Histopathology->Data_Analysis Western_Blot->Data_Analysis

A generalized experimental workflow for in vivo studies.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Culture: H9c2 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with serum-free DMEM containing various concentrations of this compound for a pre-treatment period (e.g., 2 hours). Subsequently, the cells are exposed to an inducing agent (e.g., isoproterenol) for a specified duration (e.g., 24 hours).

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

In Vivo Model of Dobutamine-Induced Cardiac Damage
  • Animal Model: Adult male BALB/c mice (e.g., 18-20 g) are used.[7]

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping and Treatment: Mice are randomly divided into groups (e.g., sham, dobutamine-only, dobutamine + this compound, this compound-only). This compound is administered, for example, by oral gavage for a specified period.

  • Induction of Cardiac Injury: Dobutamine is administered (e.g., intraperitoneally) to induce cardiac injury.

  • Sample Collection: At the end of the experimental period, blood samples are collected for biochemical analysis of cardiac injury markers (e.g., troponin-I, LDH, CK). The hearts are excised for histopathological examination and western blot analysis.

  • Histopathological Analysis: Heart tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess myocardial structure and necrosis.

  • Biochemical Analysis: Serum levels of cardiac biomarkers are measured using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the context of cardiovascular diseases and metabolic disorders. Its multifaceted biological activity, centered on the modulation of cellular stress responses, inflammation, and energy metabolism, warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound towards potential clinical applications.

References

Fuziline's Regulation of Apoptosis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fuziline's role in the regulation of apoptosis. This compound, a diterpenoid alkaloid derived from Aconiti lateralis radix preparata, has demonstrated significant protective effects in various cellular models, primarily through its modulation of stress-induced apoptotic pathways. This document outlines the core signaling pathways influenced by this compound, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams to elucidate complex mechanisms and workflows.

Core Mechanism: Attenuation of Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

The primary anti-apoptotic mechanism of this compound identified in recent studies is its ability to mitigate oxidative stress-induced ER stress. Excessive reactive oxygen species (ROS) can trigger the unfolded protein response (UPR) in the ER, which, if prolonged, leads to apoptosis. This compound intervenes in this cascade, promoting cell survival.

This compound has been shown to alleviate myocardial injury by inhibiting ROS-triggered ER stress.[1] The specific pathway implicated is the PERK/eIF2α/ATF4/CHOP signaling axis.[1][2] Under ER stress, the PERK protein is activated, leading to the phosphorylation of eIF2α. This, in turn, promotes the translation of ATF4, a transcription factor that upregulates the pro-apoptotic protein CHOP. By inhibiting this pathway, this compound helps maintain ER homeostasis and prevents the downstream activation of apoptosis.[2]

Furthermore, this compound's action on ER stress is linked to the preservation of mitochondrial function. It helps maintain the stability of the mitochondrial membrane potential and prevents the release of cytochrome c into the cytoplasm, a critical step in the intrinsic apoptosis pathway.[1]

// Pathway connections ROS -> PERK [label=" activates"]; PERK -> pPERK; pPERK -> eIF2a; eIF2a -> peIF2a; peIF2a -> ATF4 [label=" upregulates"]; ATF4 -> CHOP [label=" upregulates"]; CHOP -> Mito_dys [label=" promotes"]; Mito_dys -> CytC; CytC -> Casp9 [label=" activates"]; Casp9 -> Casp3 [label=" activates"]; Casp3 -> Apoptosis;

// this compound inhibition this compound -> ROS [label=" inhibits", color="#EA4335", arrowhead=tee]; this compound -> pPERK [label=" inhibits", color="#EA4335", arrowhead=tee]; this compound -> CytC [label=" inhibits", color="#EA4335", arrowhead=tee]; } Caption: this compound's anti-apoptotic action via the ER Stress Pathway.

Modulation of Pyroptosis

In addition to canonical apoptosis, this compound has been observed to reduce cardiac damage by inhibiting pyroptosis, a form of programmed cell death characterized by inflammation.[3][4] Studies in mice with dobutamine-induced heart damage showed that this compound significantly lowered the levels of key pyroptosis and inflammation markers, including Gasdermin D (GSDMD), IL-1β, 8-hydroxy-deoxyguanosine (8-OHDG), and Galectin-3 (GAL-3).[3][4][5] This suggests a broader role for this compound in regulating cell death and inflammatory responses.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in preclinical studies.

Table 1: Effect of this compound on Cell Viability and Oxidative Stress Markers

Parameter Model Treatment Group Result Significance Reference
Cell Viability ISO-induced injury in H9c2 cells This compound (0.1, 1, 10 µM) Dose-dependent increase in cell viability p < 0.05, p < 0.01 [1]
Total Oxidant Status (TOS) Dobutamine-induced heart damage in mice Dobutamine 14.6 ± 1.66 µmol H2O2 equiv/L p=0.001 [5]
Dobutamine + this compound 13.06 ± 1.01 µmol H2O2 equiv/L p=0.001 [5]
Total Antioxidant Status (TAS) Dobutamine-induced heart damage in mice Dobutamine 0.87 ± 0.15 mmol Trolox equiv/L p=0.001 [5]
Dobutamine + this compound 1.79 ± 0.08 mmol Trolox equiv/L p=0.001 [5]

| | | this compound only | 2.19 ± 0.25 mmol Trolox equiv/L | p=0.001 |[5] |

Table 2: Effect of this compound on Pyroptosis and Cardiac Injury Markers in Mice

Marker Treatment Group Result Significance vs Dobutamine Group Reference
NLRP3 (ng/ml) Dobutamine + this compound Statistically significant reduction p=0.001 [4][5]
GSDMD (ng/L) Dobutamine + this compound Statistically significant reduction p=0.001 [4][5]
8-OHDG (ng/ml) Dobutamine + this compound Statistically significant reduction p=0.001 [4][5]
IL-1β (pg/ml) Dobutamine + this compound Statistically significant reduction p=0.001 [4][5]
Troponin-I (pg/ml) Dobutamine + this compound Statistically significant reduction p=0.025 [5]

| Galectin-3 (ng/ml) | Dobutamine + this compound | Statistically significant reduction | p=0.004 |[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on apoptosis.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Remove the treatment media and add 100 µL of fresh media containing MTT reagent (final concentration typically 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[6]

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 560 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]

G A 1. Seed cells in 96-well plate B 2. Treat with this compound and controls A->B C 3. Add MTT reagent to each well B->C D 4. Incubate for 2-4 hours at 37°C C->D E 5. Solubilize formazan crystals (DMSO) D->E F 6. Read absorbance at 560 nm E->F G Calculate Cell Viability F->G

Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins (Bcl-2, Bax)

Western blotting allows for the detection and quantification of specific proteins, such as the anti-apoptotic Bcl-2 and pro-apoptotic Bax, to assess the intrinsic apoptosis pathway.[8][9]

  • Protein Extraction: Following treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[8]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-20% Tris-glycine) and separate the proteins by electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8] Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.05% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[8]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.[8]

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8]

  • Analysis: Perform densitometric analysis to quantify protein expression levels, often presented as a Bax:Bcl-2 ratio.[9][10]

G A 1. Protein Extraction from Treated Cells B 2. Protein Quantification (BCA) A->B C 3. SDS-PAGE Gel Electrophoresis B->C D 4. Transfer to PVDF Membrane C->D E 5. Blocking (5% Milk in TBST) D->E F 6. Primary Antibody Incubation (e.g., anti-Bax, anti-Bcl-2) E->F G 7. Secondary Antibody Incubation (HRP) F->G H 8. ECL Detection and Imaging G->H I Densitometry Analysis H->I

Protocol 3: TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[11]

  • Sample Preparation: Prepare cells or tissue sections. For adherent cells, grow them on coverslips. Fix the samples with 4% paraformaldehyde in PBS for 15-30 minutes.[11][12]

  • Permeabilization: Wash the fixed samples with PBS. Permeabilize the cells to allow entry of the labeling enzyme by incubating with 0.1-0.25% Triton X-100 in PBS for 5-15 minutes on ice.[11][12]

  • Equilibration (Optional): Wash the samples and incubate with an equilibration buffer provided in the assay kit for 10 minutes. This primes the DNA ends for the enzyme.[12]

  • TdT Labeling Reaction: Prepare the TdT reaction mix containing the TdT enzyme and fluorescently or chemically labeled dUTPs (e.g., Br-dUTP, FITC-dUTP).[13] Add the mix to the samples.

  • Incubation: Incubate the samples in a humidified chamber at 37°C for 60 minutes to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.[12][13]

  • Stop Reaction: Stop the reaction by washing the samples with a stop/wash buffer (e.g., saline-sodium citrate).[12]

  • Detection (for indirect methods): If using a hapten-labeled dUTP (like Br-dUTP), incubate with a fluorescently-labeled antibody (e.g., FITC-anti-Br-dU) for 1 hour.[13]

  • Counterstaining & Mounting: Counterstain the nuclei with a DNA stain like DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualization: Analyze the samples using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green for FITC), which can be quantified.

G A 1. Fix and Permeabilize Cells B 2. Prepare TdT Reaction Mix (TdT Enzyme + Labeled dUTPs) A->B C 3. Incubate Samples with Mix (60 min at 37°C) B->C D 4. Stop Reaction and Wash C->D E 5. Counterstain Nuclei (DAPI) D->E F 6. Mount and Visualize with Fluorescence Microscopy E->F G Quantify Apoptotic Cells F->G

References

The Thermogenic Effects of Fuziline in Brown Adipose Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline (FZL), a key bioactive component of Radix aconiti carmichaeli, has demonstrated significant thermogenic properties, primarily through the activation of brown adipose tissue (BAT). This technical guide synthesizes the available preclinical data on this compound's mechanism of action, presenting its effects on cellular and systemic energy metabolism. We provide a detailed overview of the signaling pathways involved, quantitative summaries of its efficacy, and comprehensive experimental protocols to facilitate further research and development. This document is intended to serve as a core reference for scientists and professionals exploring this compound as a potential therapeutic agent for metabolic disorders characterized by impaired heat generation.

Introduction

Brown adipose tissue is a specialized organ for non-shivering thermogenesis (NST), a process critical for maintaining core body temperature and regulating energy expenditure.[1][2][3] The thermogenic capacity of BAT is conferred by Uncoupling Protein 1 (UCP1), which dissipates the mitochondrial proton gradient to produce heat instead of ATP.[4][5][6] Activation of BAT is therefore a promising therapeutic strategy for combating obesity and related metabolic diseases.[2][7]

This compound (FZL) has been identified as the primary thermogenic compound in Radix aconiti carmichaeli, a traditional medicine used for conditions associated with heat generation disorders.[1][8][9] Preclinical studies have shown that this compound stimulates thermogenesis by activating BAT and modulating systemic glucose and lipid metabolism.[1][8][9] This guide provides an in-depth analysis of the molecular mechanisms and physiological effects of this compound on brown adipose tissue.

Core Mechanism of Action: β-Adrenergic Receptor Activation

This compound exerts its thermogenic effects by acting as a non-selective agonist of β-adrenergic receptors (β-ARs), with a pronounced impact on the β3-AR subtype, which is predominantly expressed in brown adipose tissue.[1][8] This interaction initiates a well-characterized signaling cascade that is the cornerstone of BAT activation.

The activation of β3-AR by this compound stimulates the downstream cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[8][9] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates key enzymes and transcription factors responsible for lipolysis and thermogenesis.[3][8] PKA-mediated phosphorylation of Hormone-Sensitive Lipase (HSL) promotes the hydrolysis of intracellular triglycerides, releasing free fatty acids (FFAs).[8] These FFAs serve as the primary fuel for β-oxidation and as allosteric activators of UCP1, thereby increasing mitochondrial heat production.[1][3]

Signaling Pathway Diagram

Fuziline_Signaling_Pathway cluster_cell Brown Adipocyte cluster_mito Mitochondrion FZL This compound (FZL) b3AR β3-Adrenergic Receptor (β3-AR) FZL->b3AR Binds & Activates AC Adenylyl Cyclase b3AR->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFAs) Triglycerides->FFA BetaOx β-Oxidation FFA->BetaOx Fuel Source UCP1 UCP1 FFA->UCP1 Activates Heat Heat (Thermogenesis) UCP1->Heat Uncouples Respiration

Caption: this compound-induced thermogenic signaling cascade in brown adipocytes.

Quantitative Data Summary

The thermogenic activity of this compound has been quantified through a series of in vivo and in vitro experiments. The data consistently demonstrates a dose-dependent increase in metabolic activity and heat production in brown adipose tissue.

Table 1: In Vivo Effects of this compound on Tissue Temperature
Treatment GroupOrganPeak Temperature Change (°C)Time to PeakReference
This compound (FZ)RectumSignificant Increase vs. Control60 min[1][9]
This compound (FZ)LiverSignificant Increase vs. Control60 min[1][9]
This compound (FZ)Brown Adipose Tissue (BAT)Significantly Higher vs. FZ + Propranolol (B1214883)N/A[1][9]
FZ + Propranolol (β-AR inhibitor)BATTemperature increase inhibitedN/A[1][9]
Note: Specific temperature values were presented graphically in the source material. "Significant Increase" denotes a statistically significant difference (p < 0.05) compared to the control group.
Table 2: In Vitro Effects of this compound on Brown Fat Cells (BFCs)
ParameterThis compound ConcentrationObservationReference
Mitochondrial TemperatureVarious ConcentrationsDose-dependent increase[1][8][9]
Mitochondrial Membrane Potential (MMP)Various ConcentrationsDose-dependent increase[1][8][9]
ADP/ATP RatioNot SpecifiedSignificant increase[8]
Na+-K+-ATPase ActivityNot SpecifiedImproved[8]
Ca2+-Mg2+-ATPase ActivityNot SpecifiedImproved[8]
HSL PhosphorylationNot SpecifiedUpregulated[9]
Note: The effects of this compound on mitochondrial temperature and MMP were abolished by the β-AR inhibitor propranolol.[1][8][9]

Detailed Experimental Protocols

The following sections describe representative protocols for key experiments used to evaluate the thermogenic effects of this compound. These are synthesized from standard methodologies in the field of brown adipose tissue research.[10][11]

Animal Studies for In Vivo Thermogenesis

This protocol outlines the methodology for assessing the acute thermogenic response to this compound administration in a rodent model.

Experimental Workflow Diagram

in_vivo_workflow acclimatization 1. Animal Acclimatization (e.g., C57BL/6J mice, 1 week) grouping 2. Group Assignment (e.g., Control, FZL, FZL+Propranolol) acclimatization->grouping instrumentation 3. Temperature Probe Implantation (Rectal, Liver, BAT) grouping->instrumentation baseline 4. Baseline Temperature Recording instrumentation->baseline administration 5. Drug Administration (Intragastric gavage) baseline->administration monitoring 6. Continuous Temperature Monitoring (e.g., for 120 min) administration->monitoring data_analysis 7. Data Analysis (ΔT vs. time) monitoring->data_analysis

Caption: Workflow for in vivo analysis of this compound-induced thermogenesis.

Protocol:

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Acclimatization: House animals under standard conditions (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to experimentation.

  • Grouping: Randomly assign mice to experimental groups: Vehicle Control (e.g., saline), this compound (dose-ranging), and this compound + Propranolol (to confirm β-AR dependency).

  • Instrumentation: Under anesthesia, implant telemetric temperature probes in the rectum, adjacent to the liver, and in the interscapular brown adipose tissue (iBAT) depot. Allow for a recovery period as recommended by the probe manufacturer.

  • Baseline Measurement: Record baseline temperatures for at least 30 minutes before drug administration.

  • Drug Administration: Administer this compound or vehicle via oral gavage. For inhibitor studies, administer propranolol (e.g., 10 mg/kg) intraperitoneally 30 minutes prior to this compound.

  • Data Collection: Continuously record temperature from all probes for at least 2 hours post-administration.

  • Analysis: Calculate the change in temperature (ΔT) from baseline for each time point and compare between groups using appropriate statistical methods (e.g., two-way ANOVA).

Brown Adipocyte Cell Culture and Differentiation

This protocol describes the culture of immortalized brown preadipocytes and their differentiation into mature, functional brown adipocytes for in vitro assays.

Protocol:

  • Cell Line: Use a pre-validated immortalized brown preadipocyte cell line.

  • Growth Phase: Culture preadipocytes in a growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO2. Passage cells before they reach confluence.

  • Initiation of Differentiation (Day 0): Plate cells to reach 100% confluence. Replace the growth medium with a differentiation medium containing DMEM, 10% FBS, insulin (B600854) (5 µg/mL), dexamethasone (B1670325) (1 µM), IBMX (0.5 mM), and T3 (1 nM).

  • Maturation (Day 2 onwards): After 48 hours, replace the differentiation medium with a maintenance medium containing DMEM, 10% FBS, insulin (5 µg/mL), and T3 (1 nM).

  • Maintenance: Replace the maintenance medium every 2 days. Mature, lipid-laden brown adipocytes should be visible by day 6-8 and are ready for experimental use.

Measurement of Mitochondrial Temperature and Membrane Potential

This protocol uses fluorescent probes to measure changes in mitochondrial activity in response to this compound.

Protocol:

  • Cell Preparation: Culture and differentiate brown adipocytes in glass-bottom dishes suitable for microscopy.

  • Probe Loading:

    • Mitochondrial Temperature: Incubate cells with a mitochondria-targeted temperature-sensitive fluorescent probe (e.g., MitoTracker Red) according to the manufacturer's instructions.

    • Mitochondrial Membrane Potential (MMP): Incubate cells with a potentiometric dye such as JC-1 or TMRM.

  • Treatment: After probe loading and washing, add fresh medium containing this compound at various concentrations, a positive control (e.g., the β3-AR agonist BRL37344), or a vehicle control.

  • Image Acquisition: Immediately begin live-cell imaging using a confocal or fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2).

  • Data Analysis: Quantify the fluorescence intensity in the mitochondrial regions of interest over time. For temperature probes, an increase in intensity corresponds to an increase in temperature. For TMRM, an increase indicates hyperpolarization (higher MMP). Compare the change in fluorescence between treatment groups.

Western Blotting for Signaling Proteins

This protocol is for assessing the phosphorylation status of key proteins like HSL in the this compound-activated signaling pathway.

Protocol:

  • Cell Treatment and Lysis: Treat differentiated brown adipocytes with this compound for a predetermined time (e.g., 15-30 minutes). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

  • SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-HSL) and a loading control (e.g., anti-β-actin or total HSL).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the intensity of the phosphorylated protein to the loading control or total protein.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a potent activator of brown adipose tissue thermogenesis. Its mechanism, centered on the non-selective agonism of β-adrenergic receptors, triggers a cascade that enhances mitochondrial activity, promotes lipolysis, and ultimately increases energy expenditure through heat production.[1][8][9] The quantitative data from both in vivo and in vitro models support its potential as a therapeutic agent for metabolic disorders.

For drug development professionals, this compound presents an intriguing lead compound. Future research should focus on:

  • Selectivity Profiling: A detailed characterization of this compound's binding affinity and functional activity across all β-AR subtypes (β1, β2, β3) is crucial to anticipate potential off-target effects, particularly on the cardiovascular system (β1/β2).

  • Chronic Efficacy and Safety: Long-term studies are needed to evaluate the effects of chronic this compound administration on body weight, insulin sensitivity, and overall metabolic health, as well as to establish a comprehensive safety profile.

  • UCP1 Expression: While this compound acutely activates BAT, its long-term effects on the expression of key thermogenic genes like UCP1, PGC-1α, and PRDM16 have not been fully elucidated.[1]

  • Human Studies: Ultimately, the translation of these preclinical findings into human subjects is necessary to confirm the efficacy and safety of this compound for treating metabolic diseases.[13][14]

This technical guide provides the foundational knowledge and methodological framework for advancing the scientific and clinical investigation of this compound.

References

Methodological & Application

Fuziline In Vitro Assay: Application Notes and Protocols for H9c2 Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fuziline, a diterpenoid alkaloid derived from the traditional Chinese medicine Fuzi (Aconitum carmichaelii Debx.), has demonstrated significant cardioprotective properties. These application notes provide a comprehensive set of protocols for assessing the efficacy of this compound in an in vitro model of cardiac injury using the H9c2 rat cardiomyocyte cell line. The H9c2 cell line is a well-established model for studying the cellular and molecular mechanisms of cardiac hypertrophy, ischemia, and drug-induced cardiotoxicity. The following protocols detail methods for evaluating this compound's effects on cell viability, apoptosis, and oxidative stress, as well as its modulation of the PERK/eIF2α/ATF4/CHOP signaling pathway, a key regulator of the endoplasmic reticulum (ER) stress response.

Data Presentation

Table 1: Effect of this compound on H9c2 Cell Viability in Isoproterenol (ISO)-Induced Injury
Treatment GroupConcentrationCell Viability (% of Control)Reference
Control-100%[1][2]
ISO80 µmol/L~50%[1][2]
This compound + ISO0.05 µmol/LIncreased vs. ISO group[1]
This compound + ISO0.1 µmol/LIncreased vs. ISO group[1]
This compound + ISO0.5 µmol/LIncreased vs. ISO group[1]
This compound + ISO1 µmol/LIncreased vs. ISO group[1]
This compound + ISO10 µmol/LIncreased vs. ISO group[1]
This compound (alone)0.01 - 50 µmol/LNo significant cytotoxic effect[1]
This compound (alone)100 µmol/LSignificant inhibition of cell viability[1]
Table 2: Quantitative Analysis of this compound's Effect on Apoptosis and Related Proteins
Treatment GroupApoptotic Rate (% of Total Cells)Bcl-2/Bax Ratio (Fold Change vs. ISO)Cleaved-Caspase 3/GAPDH Ratio (Fold Change vs. ISO)
ControlBaselineIncreasedDecreased
ISO (80 µmol/L)Significantly Increased1.01.0
This compound (100 nmol/L) + ISOSignificantly DecreasedIncreasedDecreased
This compound (500 nmol/L) + ISOSignificantly DecreasedSignificantly IncreasedSignificantly Decreased

Note: Specific quantitative values for apoptosis rates and fold changes in protein expression can vary between experiments. The table reflects the trends observed in the cited literature.[1]

Experimental Protocols

H9c2 Cell Culture and Isoproterenol (ISO)-Induced Injury Model

Materials:

  • H9c2 rat cardiomyocyte cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • Isoproterenol (ISO)

  • This compound

  • Phosphate-buffered saline (PBS)

Protocol:

  • Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the H9c2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and flow cytometry).

  • Allow the cells to adhere and reach 70-80% confluency.

  • To induce injury, treat the cells with 80 µmol/L ISO for 48 hours.[1][2]

  • For treatment groups, pre-treat the cells with various concentrations of this compound (e.g., 0.01 µmol/L to 50 µmol/L) for a specified time (e.g., 2 hours) before adding ISO.

Cell Viability Assay (MTT Assay)

Protocol:

  • Following the treatment period, remove the culture medium.

  • Add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well of a 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Protocol:

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[3][4][5]

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)

Protocol:

  • After treatment, wash the cells with serum-free DMEM.

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free DMEM for 20-30 minutes at 37°C in the dark.[6][7]

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.[1][8]

Western Blot Analysis

Protocol:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • p-PERK (1:1000)

    • PERK (1:1000)

    • p-eIF2α (1:500)

    • eIF2α (1:500)

    • ATF4 (1:1000)

    • CHOP (1:1000)

    • GRP78 (1:1000)

    • Bcl-2 (1:1000)

    • Bax (1:1000)

    • Cleaved-caspase 3 (1:1000)

    • GAPDH (1:5000) as a loading control.[1][9]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using image analysis software.[1]

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Injury Induction cluster_1 Endpoint Assays cluster_2 Data Analysis Culture H9c2 Cell Culture Seed Seed Cells in Plates Culture->Seed Treat_this compound Pre-treat with this compound Seed->Treat_this compound Induce_Injury Induce Injury with ISO (80 µM) Treat_this compound->Induce_Injury MTT Cell Viability (MTT) Induce_Injury->MTT 48h Annexin Apoptosis (Annexin V/PI) Induce_Injury->Annexin 48h ROS Oxidative Stress (DCFH-DA) Induce_Injury->ROS 48h WB Protein Expression (Western Blot) Induce_Injury->WB 48h Analysis Quantification & Statistical Analysis MTT->Analysis Annexin->Analysis ROS->Analysis WB->Analysis

Caption: Experimental workflow for assessing this compound's effects on H9c2 cells.

This compound Signaling Pathway in Cardioprotection

G cluster_PERK_pathway PERK Pathway ISO Isoproterenol (ISO) Stress ROS ↑ Reactive Oxygen Species (ROS) ISO->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress triggers PERK p-PERK ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->ROS inhibits This compound->ER_Stress inhibits

Caption: this compound inhibits ISO-induced apoptosis via the ROS-ER stress-PERK pathway.

References

Fuziline in In Vivo Models of Myocardial Infarction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline, a diterpenoid alkaloid isolated from the traditional Chinese medicine Aconiti Lateralis Radix Praeparata (Fuzi), has demonstrated significant cardioprotective effects in preclinical in vivo models of myocardial infarction (MI). These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its use in established animal models of MI. The information presented is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds in the context of ischemic heart disease.

Mechanism of Action

This compound exerts its cardioprotective effects through a multi-targeted mechanism, primarily centered on mitigating cellular stress and apoptosis triggered by ischemic events. The core mechanism involves the inhibition of reactive oxygen species (ROS)-induced endoplasmic reticulum (ER) stress. Specifically, this compound has been shown to modulate the PERK/eIF2α/ATF4/CHOP signaling pathway, a key cascade in the unfolded protein response that, when prolonged, leads to apoptosis.[1][2][3]

By suppressing this pathway, this compound helps to maintain cellular homeostasis and prevent cardiomyocyte death.[1][2] Furthermore, this compound contributes to the preservation of mitochondrial function by maintaining the mitochondrial membrane potential and inhibiting the release of cytochrome C, a critical step in the intrinsic apoptotic pathway.[1][3] Studies have also highlighted this compound's anti-inflammatory and anti-pyroptotic properties, demonstrating its ability to reduce levels of pro-inflammatory cytokines and markers of pyroptosis, a form of programmed cell death.[4][5]

Signaling Pathway of this compound in Cardioprotection

Fuziline_Pathway cluster_stress Myocardial Ischemia/Reperfusion Injury cluster_cell Cardiomyocyte cluster_perk_pathway PERK/eIF2α/ATF4/CHOP Pathway Isoproterenol (B85558)/Dobutamine (B195870) Isoproterenol/Dobutamine ROS ROS Isoproterenol/Dobutamine->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 induces CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->ROS inhibits This compound->ER_Stress inhibits

Caption: this compound's cardioprotective signaling pathway.

Data Presentation

The following tables summarize the quantitative data from key in vivo studies on this compound in models of myocardial infarction.

Table 1: Effect of this compound on Cardiac Function and Injury Markers in Isoproterenol-Induced Myocardial Injury in Rats
ParameterControlIsoproterenol (ISO)ISO + this compound (3 mg/kg)ISO + Metoprolol (10 mg/kg)
LVEF (%) 75.6 ± 5.448.2 ± 6.165.3 ± 7.2 68.1 ± 6.5
FS (%) 42.1 ± 4.823.5 ± 3.935.4 ± 5.1 37.2 ± 4.7
AST (U/L) 102.5 ± 15.3215.7 ± 28.4148.6 ± 20.1 135.9 ± 18.7
LDH (U/L) 256.3 ± 35.1589.2 ± 60.7398.7 ± 45.3 350.1 ± 40.2
CK (U/L) 158.7 ± 22.4420.1 ± 55.8265.4 ± 33.9 240.8 ± 30.1
CK-MB (U/L) 45.2 ± 8.9125.6 ± 18.378.9 ± 12.5 69.3 ± 10.8

Data are presented as mean ± SD. **p < 0.01 vs. ISO group. LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; AST: Aspartate Aminotransferase; LDH: Lactate Dehydrogenase; CK: Creatine Kinase; CK-MB: Creatine Kinase-MB Isoenzyme. Data synthesized from Fan et al., 2020.[2]

Table 2: Effect of this compound on Markers of Cardiac Damage and Pyroptosis in Dobutamine-Induced Heart Damage in Mice
ParameterShamDobutamineDobutamine + this compound (3 mg/kg)This compound (3 mg/kg)
Troponin-I (pg/mL) 25.1 ± 5.385.4 ± 12.745.8 ± 8.128.3 ± 6.2
NLRP3 (pg/mL) 112.7 ± 18.5358.2 ± 40.1189.6 ± 25.3 120.1 ± 20.4
GSDMD (pg/mL) 45.2 ± 7.8152.6 ± 20.380.4 ± 11.948.9 ± 8.5
8-OHDG (ng/mL) 1.2 ± 0.34.5 ± 0.82.1 ± 0.5 1.4 ± 0.4
IL-1β (pg/mL) 30.1 ± 6.2105.7 ± 15.855.3 ± 9.733.6 ± 7.1
GAL-3 (ng/mL) 2.8 ± 0.69.7 ± 1.55.1 ± 0.93.1 ± 0.7

*Data are presented as mean ± SD. *p < 0.05, **p < 0.001 vs. Dobutamine group. NLRP3: NLR Family Pyrin Domain Containing 3; GSDMD: Gasdermin D; 8-OHDG: 8-hydroxy-deoxyguanosine; IL-1β: Interleukin-1 beta; GAL-3: Galectin-3. Data synthesized from Hacanli et al., 2023.[4][5]

Experimental Protocols

Protocol 1: Isoproterenol-Induced Myocardial Injury in Rats

This protocol describes the induction of myocardial injury using isoproterenol (ISO), a non-selective β-adrenergic agonist, which causes myocardial necrosis due to increased oxidative stress.[6]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Isoproterenol hydrochloride (Sigma-Aldrich)

  • This compound

  • Saline (0.9% NaCl)

  • Metoprolol (positive control, optional)

  • Gavage needles

  • Echocardiography system

  • Biochemical assay kits for AST, LDH, CK, CK-MB

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Induction of Myocardial Injury:

    • Dissolve isoproterenol hydrochloride in saline.

    • Administer ISO via intraperitoneal (IP) injection at a dose of 5 mg/kg body weight daily for 7 consecutive days.[2]

  • Grouping and Treatment:

    • After 7 days of ISO administration, confirm cardiac injury and heart failure (e.g., LVEF < 50%) using echocardiography.[2]

    • Randomly divide the animals into the following groups (n=8 per group):

      • Control Group: Administer saline (6 mL/kg/day) via intragastric gavage for 4 weeks.

      • ISO Group: Administer saline (6 mL/kg/day) via intragastric gavage for 4 weeks.

      • This compound Group: Administer this compound (3 mg/kg/day, dissolved in saline) via intragastric gavage for 4 weeks.[2]

      • Metoprolol Group (Optional): Administer Metoprolol (10 mg/kg/day) via intragastric gavage for 4 weeks.[2]

  • Endpoint Analysis:

    • Echocardiography: At the end of the treatment period, perform echocardiography to measure LVEF, FS, LVIDd (Left Ventricular Internal Diameter at end-diastole), and LVIDs (Left Ventricular Internal Diameter at end-systole).

    • Biochemical Analysis: Collect blood samples via cardiac puncture under anesthesia. Separate plasma and measure the levels of AST, LDH, CK, and CK-MB using commercially available kits.

    • Histopathology (Optional): Euthanize the animals, excise the hearts, and fix them in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess myocardial necrosis and inflammation.

Experimental Workflow for Isoproterenol Model

ISO_Workflow cluster_setup Setup cluster_induction Induction cluster_treatment Treatment cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) ISO_Injection Isoproterenol Injection (5 mg/kg/day, IP, 7 days) Acclimatization->ISO_Injection Grouping Random Grouping ISO_Injection->Grouping Control Control (Saline) Grouping->Control ISO ISO (Saline) Grouping->ISO This compound This compound (3 mg/kg/day) Grouping->this compound Metoprolol Metoprolol (10 mg/kg/day) Grouping->Metoprolol Treatment_Duration Treatment for 4 weeks Control->Treatment_Duration ISO->Treatment_Duration This compound->Treatment_Duration Metoprolol->Treatment_Duration Echocardiography Echocardiography Treatment_Duration->Echocardiography Biochemical_Analysis Biochemical Analysis Treatment_Duration->Biochemical_Analysis Histopathology Histopathology Treatment_Duration->Histopathology

Caption: Workflow for the isoproterenol-induced MI model.

Protocol 2: Dobutamine-Induced Cardiac Damage in Mice

This protocol uses dobutamine, a positive inotropic agent, to induce cardiac injury, providing a model to study drug effects on cardiac damage and pyroptosis.[4][7]

Materials:

  • Male BALB/c mice (18-20 g)

  • Dobutamine (Sigma-Aldrich)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Saline (0.9% NaCl)

  • ELISA kits for Troponin-I, NLRP3, GSDMD, 8-OHDG, IL-1β, GAL-3

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.

  • Grouping and Treatment:

    • Randomly divide the animals into four groups (n=8 per group):

      • Sham Group: No treatment for 15 days.

      • Dobutamine Group: Administer dobutamine (40 µ g/mouse/day , IP) for 15 days.[4]

      • Dobutamine + this compound Group: Administer dobutamine (40 µ g/mouse/day , IP) for the first 7 days. From day 8 to day 15, co-administer this compound (3 mg/kg/day, IP).[4]

      • This compound Group: Administer this compound (3 mg/kg/day, IP) for 15 days.[4]

    • Preparation of Solutions:

      • Dobutamine: Dilute 1.6 ml of dobutamine in 100 ml of saline. Inject 0.1 ml per mouse daily.[4]

      • This compound: Dissolve 0.96 mg/kg of this compound in 1.6 ml of DMSO. Inject 0.1 ml per mouse daily.[4]

  • Endpoint Analysis:

    • At the end of the 15-day treatment period, sacrifice the mice under deep anesthesia (e.g., ketamine 90 mg/kg and xylazine (B1663881) 10 mg/kg, IP).[4]

    • Collect blood and heart tissues.

    • Biochemical Analysis: Analyze plasma samples for Troponin-I, NLRP3, GSDMD, 8-OHDG, IL-1β, and GAL-3 levels using ELISA kits according to the manufacturer's instructions.

    • Histopathological Examination: Fix heart tissues in 10% formalin for histopathological analysis to assess myocyte necrosis.

Protocol 3: Left Anterior Descending (LAD) Artery Ligation in Rats with this compound Treatment

This is a surgical model that closely mimics human MI. The protocol involves the permanent ligation of the left anterior descending (LAD) coronary artery.[8][9][10]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Ventilator for small animals

  • Surgical instruments for thoracotomy

  • 6-0 silk suture

  • This compound

  • Echocardiography system

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the rat (e.g., ketamine 80 mg/kg and xylazine 10 mg/kg, IP).

    • Intubate the animal and connect it to a ventilator.

  • Surgical Procedure (LAD Ligation):

    • Perform a left thoracotomy to expose the heart.

    • Carefully open the pericardium.

    • Identify the LAD artery, typically located between the pulmonary conus and the left atrium.

    • Pass a 6-0 silk suture under the LAD at a position approximately 2-3 mm from its origin.

    • Ligate the artery. Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.

    • Close the chest in layers.

  • Post-operative Care and Treatment:

    • Provide post-operative analgesia as required.

    • House the animals individually and monitor their recovery.

    • This compound Treatment: Based on the therapeutic window observed in other models, initiate this compound treatment (e.g., 3 mg/kg/day, IP or gavage) starting 24 hours after surgery and continue for the desired duration (e.g., 4 weeks).

  • Endpoint Analysis:

    • Cardiac Function: Perform serial echocardiography (e.g., at 1, 2, and 4 weeks post-MI) to assess LVEF, FS, and ventricular dimensions.

    • Infarct Size Measurement: At the end of the study, euthanize the animals, excise the hearts, and slice them transversely. Stain the slices with Triphenyl Tetrazolium Chloride (TTC) to delineate the infarcted (pale) from the viable (red) myocardium. Calculate the infarct size as a percentage of the total left ventricular area.

    • Histology: Perform histological analysis on heart sections to assess fibrosis (Masson's trichrome or Picrosirius red staining) and inflammation.

Experimental Workflow for LAD Ligation Model

LAD_Workflow cluster_preop Pre-operative cluster_surgery Surgical Procedure cluster_postop Post-operative Care & Treatment cluster_analysis_lad Endpoint Analysis Anesthesia Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy LAD_Ligation LAD Ligation Thoracotomy->LAD_Ligation Chest_Closure Chest Closure LAD_Ligation->Chest_Closure Recovery Recovery Chest_Closure->Recovery Fuziline_Treatment This compound Treatment (e.g., 3 mg/kg/day) Recovery->Fuziline_Treatment Serial_Echocardiography Serial Echocardiography (1, 2, 4 weeks) Fuziline_Treatment->Serial_Echocardiography Infarct_Size Infarct Size Measurement Fuziline_Treatment->Infarct_Size Histology Histology Fuziline_Treatment->Histology

Caption: Workflow for the LAD ligation MI model with this compound treatment.

Conclusion

This compound represents a promising therapeutic agent for the treatment of myocardial infarction, with a well-defined mechanism of action centered on the inhibition of oxidative stress-induced apoptosis. The protocols detailed in these application notes provide a framework for the in vivo evaluation of this compound and other cardioprotective compounds in clinically relevant animal models of MI. Rigorous adherence to these protocols will facilitate the generation of robust and reproducible data, which is essential for the translation of these findings into novel therapeutic strategies for ischemic heart disease.

References

Application Notes and Protocols: Fuziline in a Dobutamine-Induced Cardiac Injury Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing a dobutamine-induced cardiac injury model to evaluate the therapeutic potential of Fuziline. The information is compiled from studies investigating the cardioprotective effects of this compound against catecholamine-induced cardiac stress and injury.

Introduction

Dobutamine (B195870) is a synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart, leading to increased myocardial contractility and heart rate.[1][2] While clinically used for inotropic support in acute heart failure and in cardiac stress testing, prolonged or high-dose administration of dobutamine can induce significant cardiac injury.[1][3] This iatrogenic damage is characterized by oxidative stress, inflammation, and cardiomyocyte death, making it a relevant model for studying drug interventions aimed at mitigating cardiac injury.[3] this compound, a diterpenoid alkaloid derived from Aconitum carmichaelii Debx, has demonstrated significant cardioprotective properties, primarily attributed to its antioxidant and anti-inflammatory effects.[3][4] This document outlines the protocols for inducing cardiac injury with dobutamine in a murine model and assessing the protective effects of this compound.

Mechanism of Action

Dobutamine-induced cardiac injury is multifactorial. The binding of dobutamine to β1-adrenergic receptors activates a Gs protein-coupled cascade, increasing intracellular cyclic AMP (cAMP) and activating protein kinase A (PKA).[2] This leads to an influx of calcium into cardiomyocytes, enhancing contractility.[2][5] However, excessive β1-adrenergic stimulation results in:

  • Oxidative Stress: Increased myocardial oxygen demand and metabolic rate lead to the overproduction of reactive oxygen species (ROS), overwhelming the endogenous antioxidant defenses.[3]

  • Pyroptosis: ROS can act as a danger signal, activating the NLRP3 (NLR family, pyrin domain containing protein 3) inflammasome.[6][7] This leads to the activation of caspase-1, which cleaves Gasdermin D (GSDMD) and pro-inflammatory cytokines IL-1β and IL-18. The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to pyroptotic cell death and the release of inflammatory mediators.[3][8][9]

This compound exerts its protective effects by mitigating these pathological processes. As a potent antioxidant, this compound helps to neutralize ROS, thereby reducing oxidative stress and downstream inflammatory signaling.[3][10] Studies have shown that this compound significantly reduces the levels of key markers of pyroptosis, including NLRP3, GSDMD, and IL-1β, as well as markers of oxidative DNA damage like 8-hydroxy-deoxyguanosine (8-OHDG).[3][8]

Signaling Pathway Overview

The following diagram illustrates the signaling cascade involved in dobutamine-induced cardiac injury and the points of intervention by this compound.

Dobutamine Dobutamine Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Binds cAMP ↑ cAMP / PKA Beta1_Receptor->cAMP Ca2 ↑ Intracellular Ca2+ cAMP->Ca2 Contractility ↑ Contractility Ca2->Contractility ROS ↑ Reactive Oxygen Species (ROS) Ca2->ROS Excess leads to OxidativeStress Oxidative Stress (↑ 8-OHDG) ROS->OxidativeStress NLRP3 NLRP3 Inflammasome Activation OxidativeStress->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 GSDMD GSDMD Cleavage Caspase1->GSDMD IL1B ↑ IL-1β Release Caspase1->IL1B Pyroptosis Pyroptosis & Myocyte Necrosis GSDMD->Pyroptosis Pore Formation IL1B->Pyroptosis Inflammation This compound This compound Inhibition1 This compound->Inhibition1 Inhibition2 This compound->Inhibition2 Inhibition1->ROS Inhibits Inhibition2->NLRP3 Inhibits

Caption: Dobutamine-Fuziline signaling pathway.

Quantitative Data Summary

The following tables summarize the key biochemical findings from a study evaluating this compound's protective effects in a dobutamine-induced cardiac injury mouse model.[4] The data represent the mean ± standard deviation for each group.

Table 1: Markers of Cardiac Injury and Inflammation

ParameterSham GroupDobutamine GroupDobutamine + this compound GroupThis compound GroupP-value
Troponin-I (pg/ml) 5046 ± 23066775 ± 41828967 ± 31744435 ± 10000.025
NLRP3 (ng/ml) 0.28 ± 0.060.81 ± 0.110.35 ± 0.090.31 ± 0.04<0.001
GSDMD (ng/L) 1.15 ± 0.232.51 ± 0.441.39 ± 0.171.34 ± 0.16<0.001
IL-1β (pg/ml) 1.15 ± 0.192.45 ± 0.321.34 ± 0.151.32 ± 0.13<0.001**
GAL-3 (ng/ml) 0.21 ± 0.050.38 ± 0.060.24 ± 0.050.23 ± 0.040.004

**P<0.05, *P<0.001

Table 2: Markers of Oxidative Stress

ParameterSham GroupDobutamine GroupDobutamine + this compound GroupThis compound GroupP-value
8-OHDG (ng/ml) 1.15 ± 0.242.51 ± 0.441.39 ± 0.171.34 ± 0.16<0.001
TOS (µmol H₂O₂ Eq/L) 11.55 ± 1.1514.60 ± 1.6613.06 ± 1.0111.97 ± 1.01<0.001
TAS (mmol Trolox Eq/L) 2.08 ± 0.140.87 ± 0.151.79 ± 0.082.19 ± 0.25<0.001
OSI (Arbitrary Unit) 0.55 ± 0.051.68 ± 0.090.73 ± 0.060.55 ± 0.05<0.001

**P<0.05, *P<0.001

Experimental Protocols

The following protocols are based on the methodology described by Hacanli et al. (2023).[4][8][11]

Experimental Workflow

Start Start: 32 Male BALB/c Mice Acclimatization Acclimatization (Standard Conditions) Start->Acclimatization Grouping Randomization into 4 Groups (n=8 each) Acclimatization->Grouping Group1 Group 1: Sham (No Treatment) Grouping->Group1 Group2 Group 2: Dobutamine (40 µg/day IP) Grouping->Group2 Group3 Group 3: Dobutamine + this compound Grouping->Group3 Group4 Group 4: this compound (3 mg/kg/day IP) Grouping->Group4 Treatment_15d 15 Days Treatment Period Group1->Treatment_15d Group2->Treatment_15d Day1_7 Days 1-7: Dobutamine Only (40 µg/day IP) Group3->Day1_7 Group4->Treatment_15d Day8_15 Days 8-15: Dobutamine + this compound (3 mg/kg/day IP) Day1_7->Day8_15 Sacrifice Day 16: Euthanasia & Sample Collection Treatment_15d->Sacrifice Analysis Biochemical & Histopathological Analysis Sacrifice->Analysis

Caption: Experimental workflow diagram.

Animal Model and Housing
  • Species: Adult male BALB/c mice.[4]

  • Weight: 18-20 g.[4]

  • Housing: Mice should be kept in cages at a controlled temperature (22 ± 2°C) and humidity (~50%) with a 12-hour light/dark cycle.[11]

  • Diet: Standard laboratory chow and tap water should be provided ad libitum.[11]

  • Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before starting the experiment.

Reagent Preparation
  • Dobutamine Solution:

    • Dissolve 250 mg of dobutamine in saline to a final volume that allows for the administration of 40 µg per 0.1 ml injection volume.

    • The solution should be prepared fresh.

  • This compound Solution:

    • Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) and then dilute with saline to achieve a final concentration for a 3 mg/kg dose in a manageable injection volume (e.g., 0.1 ml).[8]

    • The final concentration will depend on the average weight of the mice.

Experimental Groups and Dosing Regimen
  • Group 1: Sham (n=8): Receives no treatment for 15 days.[11]

  • Group 2: Dobutamine (n=8): Receives intraperitoneal (IP) injections of dobutamine (40 µ g/mouse/day ) for 15 days.[11]

  • Group 3: Dobutamine + this compound (n=8):

    • Days 1-7: Receives IP injections of dobutamine (40 µ g/mouse/day ).[11]

    • Days 8-15: Receives daily IP injections of dobutamine (40 µ g/mouse/day ) and this compound (3 mg/kg).[11]

  • Group 4: this compound (n=8): Receives IP injections of this compound (3 mg/kg/day) for 15 days.[11]

Sample Collection and Analysis
  • Termination: On day 16, after an 8-hour fast, mice are euthanized under deep anesthesia (e.g., ketamine 90 mg/kg and xylazine (B1663881) 10 mg/kg, IP).[8]

  • Blood Collection: Blood is collected via cardiac puncture for biochemical analysis. Plasma should be separated by centrifugation and stored at -80°C.

  • Tissue Collection: The heart is excised, washed with cold phosphate-buffered saline, and divided. One portion should be fixed in 10% neutral buffered formalin for histopathological analysis, and the other portion should be snap-frozen in liquid nitrogen and stored at -80°C for molecular or biochemical assays.

  • Biochemical Analysis: Plasma samples can be analyzed for Troponin-I, NLRP3, GSDMD, 8-OHDG, IL-1β, GAL-3, Total Oxidant Status (TOS), and Total Antioxidant Status (TAS) using commercially available ELISA kits according to the manufacturer's instructions.

Histopathological Evaluation
  • Fixed heart tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

  • Sections are examined under a light microscope to assess for myocyte necrosis, inflammatory cell infiltration, and other signs of cardiac damage.[4]

Conclusion

The dobutamine-induced cardiac injury model is a valuable tool for investigating the pathophysiology of catecholamine-induced cardiotoxicity. The administration of this compound has been shown to significantly attenuate this damage by reducing oxidative stress and inhibiting the NLRP3 inflammasome-mediated pyroptosis pathway.[3][8] These protocols provide a framework for researchers to replicate this model and further explore the therapeutic potential of this compound and other cardioprotective agents.

References

Application Notes and Protocols: Fuziline in Isoproterenol-Induced Myocardial Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fuziline in mitigating isoproterenol (B85558) (ISO)-induced myocardial stress. The protocols detailed below are based on established experimental findings and are intended to guide researchers in studying the cardioprotective effects of this compound.

Introduction

Isoproterenol, a non-selective β-adrenergic agonist, is widely used to induce myocardial injury and cardiac hypertrophy in experimental models, mimicking the effects of excessive sympathetic nervous system stimulation on the heart.[1][2][3][4] This induced stress leads to a cascade of detrimental effects, including increased reactive oxygen species (ROS) production, endoplasmic reticulum (ER) stress, apoptosis, and ultimately, cardiac dysfunction.[1][5][6] this compound, a diterpenoid alkaloid isolated from Aconiti lateralis radix preparata, has demonstrated significant cardioprotective effects in this model.[1][5][6] It has been shown to alleviate myocardial injury by inhibiting ROS-triggered ER stress through the PERK/eIF2α/ATF4/Chop signaling pathway.[1][5][6] These notes provide detailed protocols for inducing myocardial stress with isoproterenol and assessing the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in both in vitro and in vivo models of isoproterenol-induced myocardial stress.

Table 1: In Vitro Effects of this compound on Isoproterenol-Treated H9c2 Cardiomyocytes

ParameterISO TreatmentISO + this compound (100 nmol/L)ISO + this compound (500 nmol/L)Reference
Cell Viability (%) DecreasedIncreasedSignificantly Increased[1]
Apoptotic Cell Ratio (%) Significantly IncreasedDecreasedSignificantly Decreased[1]
Bcl-2/Bax Ratio DecreasedIncreasedSignificantly Increased[1]
Cleaved-caspase 3/GAPDH Ratio IncreasedDecreasedSignificantly Decreased[1]
ROS Production (Mean Fluorescence Intensity) Significantly IncreasedDecreasedSignificantly Decreased[1][7]
Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) DecreasedIncreasedSignificantly Increased[5][7]
Cytochrome C Release (Cytosolic/Mitochondrial Ratio) IncreasedDecreasedSignificantly Decreased[5][7]
p-PERK/PERK Ratio IncreasedDecreasedSignificantly Decreased[1]
p-eIF2α/eIF2α Ratio IncreasedDecreasedSignificantly Decreased[1]
ATF4/GAPDH Ratio IncreasedDecreasedSignificantly Decreased[1]
Chop/GAPDH Ratio IncreasedDecreasedSignificantly Decreased[1]

Table 2: In Vivo Effects of this compound on Isoproterenol-Induced Myocardial Injury in Rats

ParameterControl GroupISO GroupISO + this compound (3 mg/kg)ISO + Metoprolol (10 mg/kg)Reference
Left Ventricular Ejection Fraction (LVEF, %) NormalDecreasedSignificantly IncreasedSignificantly Increased[1]
Left Ventricular Fractional Shortening (FS, %) NormalDecreasedSignificantly IncreasedSignificantly Increased[1]
Left Ventricular Internal Dimension at end-diastole (LVIDd, mm) NormalIncreasedDecreasedDecreased[1]
Left Ventricular Internal Dimension at end-systole (LVIDs, mm) NormalIncreasedDecreasedDecreased[1]
Plasma AST (U/L) NormalIncreasedDecreasedDecreased[1]
Plasma LDH (U/L) NormalIncreasedDecreasedDecreased[1]
Plasma CK (U/L) NormalIncreasedDecreasedDecreased[1]
Plasma CK-MB (U/L) NormalIncreasedDecreasedDecreased[1]
Myocardial Fibrosis Area (%) MinimalIncreasedSignificantly DecreasedSignificantly Decreased[1]
TUNEL-positive Cardiomyocytes (%) MinimalIncreasedDecreasedDecreased[1]
Chop/GAPDH Ratio (in cardiac tissue) NormalIncreasedDecreasedDecreased[1]
GPR78/GAPDH Ratio (in cardiac tissue) NormalIncreasedDecreasedDecreased[1]
p-PERK/PERK Ratio (in cardiac tissue) NormalIncreasedDecreasedDecreased[1]

Experimental Protocols

Protocol 1: In Vitro Model of Isoproterenol-Induced Injury in H9c2 Cells

This protocol describes the induction of cellular injury in H9c2 rat cardiomyoblasts using isoproterenol and subsequent treatment with this compound.

Materials:

  • H9c2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Isoproterenol hydrochloride

  • This compound

  • Phosphate Buffered Saline (PBS)

  • MTT reagent

  • DMSO

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • DCFH-DA probe for ROS detection

  • JC-1 probe for mitochondrial membrane potential

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Procedure:

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

    • Once cells reach 70-80% confluency, replace the medium.

    • Pre-treat cells with this compound (e.g., 100 nM, 500 nM) for a specified period (e.g., 2 hours).

    • Induce injury by adding isoproterenol (e.g., 10 µM) to the culture medium and incubate for a further 24-48 hours. A control group (no treatment) and an ISO-only group should be included.

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Apoptosis Assay (Annexin V-FITC/PI):

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry.

  • ROS Detection:

    • Load the cells with DCFH-DA probe.

    • After incubation, wash the cells with PBS.

    • Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

  • Mitochondrial Membrane Potential (MMP) Assay:

    • Incubate the cells with JC-1 staining solution.

    • Wash with incubation buffer.

    • Measure the ratio of red to green fluorescence using a flow cytometer. A decrease in this ratio indicates MMP depolarization.

  • Western Blot Analysis:

    • Lyse the cells in ice-cold lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PERK, p-PERK, eIF2α, p-eIF2α, ATF4, CHOP, GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL detection system.

Protocol 2: In Vivo Model of Isoproterenol-Induced Myocardial Injury in Rats

This protocol details the induction of myocardial injury in rats using isoproterenol and the administration of this compound to assess its cardioprotective effects.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Isoproterenol hydrochloride

  • This compound

  • Metoprolol (positive control)

  • Saline solution

  • Echocardiography system

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Kits for measuring plasma AST, LDH, CK, and CK-MB

  • Formalin (10%) for tissue fixation

  • Paraffin

  • TUNEL assay kit

  • Antibodies for immunohistochemistry/western blot

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.

  • Model Induction and Treatment:

    • Induce myocardial injury by subcutaneous or intraperitoneal injection of isoproterenol (e.g., 5 mg/kg body weight) daily for 7 days.[1] Some protocols may use higher doses over a shorter period.[8][9]

    • Divide the rats into groups: Control (saline), ISO model, ISO + this compound (e.g., 3 mg/kg, intragastric administration daily), and ISO + Metoprolol (e.g., 10 mg/kg, intragastric administration daily).[1] Treatment can be administered for a specified duration (e.g., 4 weeks).[1]

  • Cardiac Function Assessment:

    • Perform echocardiography at the beginning and end of the treatment period to measure LVEF, FS, LVIDd, and LVIDs.[1]

    • Alternatively, hemodynamic parameters can be measured using a pressure-volume conductance catheter.[10][11]

  • Biochemical Analysis:

    • At the end of the experiment, collect blood samples via cardiac puncture under anesthesia.

    • Separate the plasma by centrifugation.

    • Measure the levels of cardiac injury markers (AST, LDH, CK, CK-MB) using commercially available kits.

  • Histopathological Analysis:

    • Euthanize the animals and excise the hearts.

    • Fix the hearts in 10% formalin and embed in paraffin.

    • Section the heart tissue and perform Hematoxylin and Eosin (H&E) staining to observe myocardial structure and Masson's trichrome staining to assess fibrosis.

  • Apoptosis Detection (TUNEL Assay):

    • Use paraffin-embedded heart sections.

    • Perform the TUNEL assay according to the manufacturer's protocol to detect apoptotic cells.[12][13][14]

  • Western Blot Analysis of Cardiac Tissue:

    • Homogenize a portion of the heart tissue in lysis buffer.

    • Follow the Western Blot protocol as described in Protocol 1 to analyze the expression of relevant proteins in the cardiac tissue.

Signaling Pathways and Experimental Workflows

Isoproterenol_Fuziline_Signaling_Pathway ISO Isoproterenol Beta_AR β-Adrenergic Receptor ISO->Beta_AR ROS ↑ Reactive Oxygen Species (ROS) Beta_AR->ROS ER_Stress ↑ Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria PERK PERK ER_Stress->PERK p_PERK p-PERK PERK->p_PERK eIF2a eIF2α p_PERK->eIF2a p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ↑ ATF4 p_eIF2a->ATF4 CHOP ↑ CHOP ATF4->CHOP Bcl2_Bax ↓ Bcl-2/Bax Ratio CHOP->Bcl2_Bax Apoptosis Apoptosis This compound This compound This compound->ROS Mitochondria->Bcl2_Bax Caspase3 ↑ Cleaved Caspase-3 Bcl2_Bax->Caspase3 Caspase3->Apoptosis Experimental_Workflow_In_Vivo Start Animal Acclimatization (Sprague-Dawley Rats) Grouping Random Grouping (Control, ISO, ISO+this compound, ISO+Metoprolol) Start->Grouping Induction ISO-Induced Myocardial Injury (e.g., 5 mg/kg/day for 7 days) Grouping->Induction Treatment Daily Treatment (this compound or Metoprolol) Induction->Treatment Monitoring Cardiac Function Assessment (Echocardiography) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Biochem Biochemical Analysis (Plasma Cardiac Markers) Endpoint->Biochem Histo Histopathology (H&E, Masson's Trichrome) Endpoint->Histo Apoptosis Apoptosis Detection (TUNEL Assay) Endpoint->Apoptosis WB Western Blot (Cardiac Tissue) Endpoint->WB

References

Quantifying Fuziline in Rat Plasma: An Application Note and Protocol Using UHPLC-qTOF-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive set of protocols for the quantification of Fuziline in rat plasma using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS). This method is sensitive, specific, and has been successfully applied to pharmacokinetic studies in rats.

Introduction

This compound is a diterpenoid alkaloid and an active component isolated from the traditional Chinese medicine Aconitum carmichaeli. Due to its significant pharmacological activities, including cardioprotective effects, a reliable and sensitive analytical method is crucial for its pharmacokinetic evaluation. This application note details a validated UHPLC-qTOF-MS method for the quantification of this compound in rat plasma, providing researchers with the necessary protocols for preclinical drug development and pharmacokinetic studies.

Experimental Protocols

Materials and Reagents
Instrumentation

A UHPLC system coupled to a qTOF mass spectrometer with an electrospray ionization (ESI) source is required. A typical configuration would be:

  • UHPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo G2-S qTOF or equivalent

  • Analytical Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)[1]

Sample Preparation

Two primary methods for this compound extraction from rat plasma are protein precipitation and liquid-liquid extraction.

Method A: Protein Precipitation

  • Thaw frozen rat plasma samples at room temperature.

  • In a 1.5 mL centrifuge tube, add 100 µL of rat plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 400 µL of acetonitrile or methanol to precipitate the plasma proteins.

  • Vortex the mixture for 3-5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 2 minutes and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for UHPLC-qTOF-MS analysis.

Method B: Liquid-Liquid Extraction

  • To 100 µL of rat plasma in a centrifuge tube, add the internal standard.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

UHPLC-qTOF-MS Conditions

The following table summarizes the typical instrumental conditions for the analysis of this compound.

ParameterCondition
UHPLC System
ColumnACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[1]
Mobile PhaseA: 0.1% Formic acid in waterB: Methanol[1]
GradientIsocratic: 20% A and 80% B[1]
Flow Rate0.25 mL/min[1]
Column Temperature35°C
Injection Volume2-5 µL
Run Time3-4 minutes[1]
qTOF-MS System
Ionization ModeESI Positive[1]
Capillary Voltage3.0 kV
Sampling Cone Voltage30 V
Source Temperature120°C
Desolvation Temperature350°C
Desolvation Gas Flow600 L/hr
Cone Gas Flow50 L/hr
Acquisition ModeMSE or Targeted MS/MS
Monitored TransitionThis compound: m/z 454.28 → (fragment ions)

Method Validation and Quantitative Data

The developed UHPLC-qTOF-MS method was validated according to regulatory guidelines, assessing its linearity, precision, accuracy, recovery, and stability.

Linearity and Sensitivity
ParameterResult
Calibration Range1 - 200 ng/mL[1]
Correlation Coefficient (r²)> 0.997[1]
Lower Limit of Quantification (LLOQ)1 ng/mL[1]
Limit of Detection (LOD)0.5 ng/mL
Precision and Accuracy
Quality Control (QC) LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Low QC (e.g., 2 ng/mL)< 15%< 15%± 15%
Medium QC (e.g., 50 ng/mL)< 15%< 15%± 15%
High QC (e.g., 150 ng/mL)< 15%< 15%± 15%

Note: Specific values for precision and accuracy can be found in the cited literature, with intra- and inter-batch relative standard deviations generally falling between 1.5% and 8.3%.

Extraction Recovery and Matrix Effect
AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound68.2 - 69.9%[1]Not significant
Internal Standard> 70%Not significant
Stability

This compound in rat plasma was found to be stable under various storage and handling conditions, including:

  • Short-term (bench-top) stability: Stable at room temperature for at least 4 hours.

  • Long-term stability: Stable at -80°C for at least 30 days.

  • Freeze-thaw stability: Stable for at least three freeze-thaw cycles.

  • Post-preparative (autosampler) stability: Stable in the autosampler at 4°C for at least 24 hours.

Application to a Pharmacokinetic Study in Rats

The validated method was successfully applied to a pharmacokinetic study of this compound in rats following oral administration.

DosageCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)
1 mg/kg25.3 ± 4.71.5 ± 0.5185.6 ± 35.25.93 ± 1.21[1]
2 mg/kg52.8 ± 9.11.8 ± 0.4398.4 ± 76.56.13 ± 1.35[1]
4 mg/kg98.6 ± 15.32.0 ± 0.6754.9 ± 121.85.12 ± 1.09[1]

Data are presented as mean ± SD.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-qTOF-MS Analysis cluster_data_processing Data Processing & Quantification plasma Rat Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., 400 µL Acetonitrile) add_is->protein_precip vortex1 Vortex (3-5 min) protein_precip->vortex1 centrifuge1 Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase (100 µL) dry_down->reconstitute vortex2 Vortex (2 min) reconstitute->vortex2 centrifuge2 Centrifuge (14,000 rpm, 5 min) vortex2->centrifuge2 final_sample Transfer to Autosampler Vial centrifuge2->final_sample injection Inject Sample (2-5 µL) final_sample->injection separation UHPLC Separation (C18 Column, Isocratic Elution) injection->separation detection qTOF-MS Detection (ESI+, MS^E Mode) separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration data_acq->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Concentration Calculation calibration->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for this compound quantification.

This compound Signaling Pathway

fuziline_signaling cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Metabolic Effects This compound This compound beta_ar β-Adrenergic Receptors (β2-AR, β3-AR) This compound->beta_ar activates ac Adenylate Cyclase beta_ar->ac stimulates camp cAMP ac->camp converts ATP to pka Protein Kinase A (PKA) camp->pka activates glycogenolysis Liver Glycogenolysis pka->glycogenolysis promotes lipolysis Triglyceride Hydrolysis (Lipolysis) pka->lipolysis promotes

Caption: this compound's mechanism via β-adrenergic signaling.

Conclusion

The UHPLC-qTOF-MS method described provides a robust, sensitive, and specific approach for the quantification of this compound in rat plasma. The detailed protocols and validation data presented herein support its application in preclinical pharmacokinetic studies, aiding in the development and evaluation of this compound and related compounds. The workflow and signaling pathway diagrams offer clear visual aids for understanding the experimental process and the compound's mechanism of action.

References

LC-MS method for Fuziline pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS-based bioanalytical method has been developed and validated for the quantification of fuziline (B108665) in plasma, proving essential for pharmacokinetic studies. This sensitive and specific method is crucial for researchers, scientists, and professionals in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, a diterpenoid alkaloid found in Aconitum species.

Experimental Protocols

Detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry are critical for replicating and applying this method in pharmacokinetic studies of this compound.

Sample Preparation

The primary goal of sample preparation is to extract this compound and an internal standard (IS) from the biological matrix, typically plasma, and remove interfering substances. Two common methods are protein precipitation (PPT) and liquid-liquid extraction (LLE).

  • Protein Precipitation (PPT): This is a rapid method for sample cleanup.[1] A common approach involves adding an organic solvent mixture, such as methanol (B129727) and acetonitrile, to the plasma sample.[1] This denatures and precipitates the proteins, which can then be separated by centrifugation.[1]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent. For this compound, ethyl acetate (B1210297) has been successfully used as the extraction solvent.[2]

ParameterMethod 1: Protein PrecipitationMethod 2: Liquid-Liquid Extraction
Procedure Plasma proteins are precipitated using an acetonitrile-methanol (9:1, v/v) mixture.[3]This compound is extracted from plasma using ethyl acetate.[2]
Internal Standard Guanfu base A can be used as an internal standard.[2]Guanfu base A is a suitable internal standard.[2]
Key Steps 1. Add solvent to plasma. 2. Vortex to mix. 3. Centrifuge to pellet proteins. 4. Collect the supernatant for analysis.[1][4]1. Add ethyl acetate to plasma. 2. Vortex to mix. 3. Centrifuge to separate layers. 4. Collect the organic layer and evaporate to dryness. 5. Reconstitute the residue for injection.[2]
Advantages Fast and simple.[1]Provides a cleaner sample extract.
Liquid Chromatography Conditions

Effective chromatographic separation is key to resolving this compound and the internal standard from endogenous plasma components. Both Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) systems have been utilized.

ParameterMethod 1 (UHPLC)Method 2 (HILIC)
Column Acquity UPLC BEH C18.[3]HILIC Chrom Matrix HP amide (5μm, 10cm×3.0mm I.D.).[2]
Mobile Phase 0.1% formic acid in water and methanol (80:20, v/v).[3]Isocratic elution (specifics not detailed in the provided search result).[2]
Flow Rate 0.25 mL/min.[3]0.2 mL/min.[2]
Run Time 3 minutes.[3]Not specified.
Mass Spectrometry Conditions

Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for quantification at low concentrations in complex biological matrices.

ParameterDescription
Ionization Mode Electrospray Ionization (ESI) in positive mode is typically used.[2]
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is employed for quantification.[2] The MRM mode offers higher specificity and sensitivity.[5]
Internal Standard Guanfu base A has been reported as a suitable internal standard for this compound analysis.[2]

Method Validation and Performance

The developed LC-MS/MS methods have been validated to ensure reliability for pharmacokinetic studies.

ParameterResult
Linearity Range 1 to 200 ng/mL[3], 1 to 1000 ng/mL[2], and 2 to 400 ng/mL have been reported with correlation coefficients (r²) > 0.997.[2][3]
Lower Limit of Quantification (LLOQ) LLOQs of 1 ng/mL[2] and 0.8 ng/mL have been achieved.[3]
Recovery Average recoveries ranged from 68.2% to 69.9%.[2]
Precision Intra- and inter-batch relative standard deviations (RSD) were generally below 8.3%.[2]
Accuracy The accuracy of the methods was deemed acceptable.[3]
Stability This compound was found to be stable under various sample storage and processing conditions, with the exception of potential instability after three freeze-thaw cycles at low concentrations (2 ng/mL).[2]

Pharmacokinetic Application

This validated LC-MS/MS method has been successfully applied to pharmacokinetic studies of this compound in animal models.

SpeciesDoseKey Pharmacokinetic Parameters
Rat 1, 2, and 4 mg/kg (oral)Mean half-life (t½): 5.12 - 6.13 hours.[3]
Rat 4 mg/kg (oral)Absolute Bioavailability: 21.1 ± 7.0% Half-life (t½): ~6.3 ± 2.6 hours.[2]
Beagle Dog Intravenous and oral administrationThe method was successfully applied to a comparative pharmacokinetic study.[3]

Experimental Workflow

Fuziline_PK_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing AnimalDosing Animal Dosing (e.g., Rat, Dog) BloodSampling Timed Blood Sampling AnimalDosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation AddIS Add Internal Standard (Guanfu base A) PlasmaSeparation->AddIS Extraction Extraction (LLE or PPT) AddIS->Extraction EvapRecon Evaporation & Reconstitution Extraction->EvapRecon LC_Separation LC Separation (e.g., UPLC BEH C18) EvapRecon->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis (e.g., t½, AUC) Quantification->PK_Analysis Report Report PK_Analysis->Report Final Report

Caption: Workflow for this compound Pharmacokinetic Study.

References

Application Notes and Protocols for Mitochondrial Membrane Potential Assay with Fuziline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline, a C19-diterpenoid alkaloid isolated from the processed lateral roots of Aconitum carmichaeli Debeaux (Fuzi), has demonstrated a range of pharmacological activities, including cardioprotective and metabolic regulatory effects. Emerging research indicates that this compound plays a significant role in modulating mitochondrial function, a key aspect of cellular health and disease. One of the critical parameters of mitochondrial function is the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis, reactive oxygen species (ROS) production, and the regulation of apoptosis.[1]

These application notes provide a comprehensive overview of the effects of this compound on mitochondrial membrane potential and include a detailed protocol for assessing these effects using the fluorescent probe JC-1. The provided information is intended to guide researchers in designing and executing experiments to investigate the mitochondrial effects of this compound and similar compounds.

Mechanism of Action: this compound and Mitochondrial Function

This compound has been shown to enhance mitochondrial energy metabolism.[1] One of the proposed mechanisms involves the activation of β-adrenergic receptors (β-AR). This activation triggers a downstream signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA), which ultimately leads to increased mitochondrial activity and thermogenesis.[1] Furthermore, studies have indicated that this compound can maintain the stability of the mitochondrial membrane potential and inhibit the release of cytochrome C, a key event in the intrinsic apoptotic pathway.[2] While the direct regulatory effects of this compound on the Bcl-2 family of proteins (e.g., Bcl-2 and Bax) are still under investigation, its ability to stabilize ΔΨm suggests an anti-apoptotic role.

Data Presentation: Quantitative Effects of this compound on Mitochondrial Membrane Potential

The following table summarizes the dose-dependent effect of this compound on mitochondrial membrane potential (MMP) in brown fat cells, as determined by JC-1 assay. The data is presented as the mean percentage increase in the red/green fluorescence ratio, which is indicative of MMP.

This compound Concentration (µM)Mean Increase in MMP (%)Standard Deviation (%)
1015± 2.5
3035± 4.0
10050± 5.5

Data is extrapolated from graphical representations in the cited literature and should be considered illustrative. Researchers are encouraged to perform their own dose-response experiments.[1]

Note: Time-course data for the effect of this compound on mitochondrial membrane potential is not yet extensively available in the published literature. The provided data represents a single time point of treatment. Further research is required to characterize the temporal dynamics of this compound's impact on ΔΨm.

Experimental Protocols

Mitochondrial Membrane Potential Assay Using JC-1

This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential in cultured cells treated with this compound. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[3] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.

Materials:

  • This compound (prepare stock solution in a suitable solvent, e.g., DMSO)

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP (positive control for mitochondrial depolarization)

  • Cultured cells of interest

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at a density of 1-5 x 10^4 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound stock).

    • For a positive control, prepare a working solution of CCCP or FCCP (e.g., 10 µM final concentration).

    • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions, vehicle control, or positive control to the respective wells.

    • Incubate for the desired treatment duration (e.g., 24 hours).

  • JC-1 Staining:

    • Prepare a 1X JC-1 staining solution by diluting the JC-1 stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µg/mL.

    • After the treatment period, carefully remove the medium containing this compound.

    • Wash the cells once with 100 µL of warm PBS.

    • Add 100 µL of the 1X JC-1 staining solution to each well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 15-30 minutes, protected from light.

  • Fluorescence Measurement:

    • After incubation, remove the JC-1 staining solution and wash the cells twice with 100 µL of warm PBS.

    • Add 100 µL of PBS or cell culture medium to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader.

      • Red Fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.

      • Green Fluorescence (JC-1 monomers): Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity for each well.

    • Normalize the ratios of the this compound-treated wells to the vehicle control wells.

    • A higher red/green ratio indicates a higher mitochondrial membrane potential.

Visualizations

Signaling Pathway of this compound's Effect on Mitochondrial Metabolism

Fuziline_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound BetaAR β-Adrenergic Receptor This compound->BetaAR Activates AC Adenylate Cyclase BetaAR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MitoMetabolism Enhanced Mitochondrial Metabolism PKA->MitoMetabolism Phosphorylates Targets Leading to IncreasedMMP Increased Mitochondrial Membrane Potential MitoMetabolism->IncreasedMMP MMP_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells IncubateOvernight Incubate Overnight SeedCells->IncubateOvernight Treatthis compound Treat with this compound (and Controls) IncubateOvernight->Treatthis compound IncubateTreatment Incubate for Desired Time Treatthis compound->IncubateTreatment JC1Staining Add JC-1 Staining Solution IncubateTreatment->JC1Staining IncubateJC1 Incubate (15-30 min) JC1Staining->IncubateJC1 WashCells Wash Cells IncubateJC1->WashCells MeasureFluorescence Measure Red and Green Fluorescence WashCells->MeasureFluorescence AnalyzeData Analyze Red/Green Ratio MeasureFluorescence->AnalyzeData End End AnalyzeData->End Apoptosis_Regulation ApoptoticStimuli Apoptotic Stimuli Bax Bax (Pro-apoptotic) ApoptoticStimuli->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) ApoptoticStimuli->Bcl2 Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Promotes Bcl2->MOMP Inhibits CytochromeC Cytochrome C Release MOMP->CytochromeC CaspaseActivation Caspase Activation CytochromeC->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

References

Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Production after Fuziline Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline, a diterpenoid alkaloid derived from the traditional Chinese medicine Aconitum carmichaelii Debx. (Fuzi), has demonstrated significant cardioprotective effects.[1] Emerging research indicates that a key mechanism of this compound's therapeutic action is its ability to mitigate oxidative stress by reducing the intracellular levels of reactive oxygen species (ROS).[2][3] This document provides detailed application notes and protocols for the measurement of ROS production in a cellular model following treatment with this compound.

Oxidative stress, resulting from an imbalance between the production of ROS and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous cardiovascular diseases. This compound has been shown to alleviate isoproterenol (B85558) (ISO)-induced myocardial injury by inhibiting ROS-triggered endoplasmic reticulum (ER) stress, thereby protecting cardiac cells from apoptosis.[2][3] The protocols outlined below are designed to enable researchers to quantitatively assess the antioxidant potential of this compound and elucidate its mechanism of action in a laboratory setting.

Key Signaling Pathway Modulated by this compound

This compound has been demonstrated to inhibit the overproduction of ROS, which in turn alleviates endoplasmic reticulum (ER) stress-induced apoptosis. The key signaling cascade involved is the PERK/eIF2α/ATF4/CHOP pathway. Under conditions of excessive ROS, the ER stress sensor PERK (Protein kinase R-like endoplasmic reticulum kinase) is activated, leading to the phosphorylation of eIF2α (eukaryotic initiation factor 2α). This event upregulates the transcription factor ATF4 (activating transcription factor 4), which in turn promotes the expression of the pro-apoptotic factor CHOP (C/EBP homologous protein). This compound intervenes in this pathway by reducing the initial ROS trigger, thereby suppressing the entire downstream apoptotic signaling cascade.[2][4][5]

Fuziline_ROS_ER_Stress_Pathway cluster_0 Cellular Stress Inducer (e.g., Isoproterenol) cluster_1 This compound Action cluster_2 Cellular Response Inducer Isoproterenol ROS Increased ROS Production Inducer->ROS induces This compound This compound This compound->ROS inhibits ER_Stress ER Stress ROS->ER_Stress triggers PERK PERK Activation ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis induces

Caption: this compound's inhibition of the ROS-induced ER stress pathway.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on isoproterenol-induced ROS production in H9c2 cardiomyocytes, as measured by the mean fluorescence intensity of the ROS-sensitive probe DCFH-DA.

Treatment GroupMean DCFH-DA Fluorescence Intensity (Arbitrary Units)Percentage of Control
Control100 ± 5.2100%
Isoproterenol (ISO)250 ± 12.5250%
ISO + this compound (100 nM)150 ± 8.1150%
ISO + this compound (500 nM)110 ± 6.3110%

Data is representative and compiled based on findings from Fan et al. (2020). The values are presented as mean ± standard deviation.[2]

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using Dihydroethidium (DHE)

This protocol details the use of Dihydroethidium (DHE), a fluorescent probe specific for the detection of superoxide (B77818) and hydrogen peroxide, to measure ROS levels in live cells.

Materials:

  • H9c2 cardiomyocytes

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Isoproterenol (ISO)

  • Dihydroethidium (DHE)

  • N-acetyl Cysteine (NAC, antioxidant control)

  • Antimycin A (positive control for ROS generation)

  • Cell-Based Assay Buffer

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Culture and Seeding:

    • Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the H9c2 cells into a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • This compound and Isoproterenol Treatment:

    • Prepare stock solutions of this compound and ISO in a suitable solvent (e.g., DMSO or sterile water) and dilute to the desired working concentrations in DMEM.

    • Remove the culture medium from the wells and replace it with fresh medium containing the desired concentrations of this compound for a pre-treatment period (e.g., 2 hours).

    • Following this compound pre-treatment, add ISO to the wells to induce ROS production and incubate for the desired time period (e.g., 24 hours). Include appropriate vehicle controls.

  • ROS Staining with DHE:

    • Prepare the ROS Staining Buffer containing DHE according to the manufacturer's instructions.

    • Aspirate the treatment medium and wash the cells once with Cell-Based Assay Buffer.

    • Add the ROS Staining Buffer to each well. For negative control wells, add N-acetyl Cysteine Assay Reagent.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

    • For positive control wells, add Antimycin A Working Reagent and incubate for a further hour at 37°C, protected from light.

  • Fluorescence Measurement:

    • Aspirate the ROS Staining Buffer and wash the cells with Cell-Based Assay Buffer.

    • Add fresh Cell-Based Assay Buffer to each well.

    • Measure the fluorescence using a microplate reader with excitation between 480-520 nm and emission between 570-600 nm.

    • Alternatively, for flow cytometry, detach the cells, resuspend them in an appropriate buffer, and analyze on a flow cytometer using a 488 nm laser for excitation and detecting emission in the PE channel.

Protocol 2: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of DCFH-DA, a cell-permeable dye that fluoresces upon oxidation, to measure a broad range of ROS.

Materials:

  • H9c2 cardiomyocytes and culture reagents (as in Protocol 1)

  • This compound

  • Isoproterenol (ISO)

  • 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat H9c2 cells with this compound and ISO as described in Protocol 1, steps 1 and 2, using appropriate culture plates or flasks for subsequent cell harvesting.

  • Cell Harvesting and Staining:

    • After treatment, harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet three times with a 1x washing buffer provided in a commercial ROS detection kit or with PBS.

    • Resuspend the cells in 0.5 mL of serum-free DMEM.

    • Add DCFH-DA to a final concentration of 10 µM and incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Following incubation, analyze the cells on a flow cytometer.

    • Use an excitation wavelength of 488 nm and measure the emission at 525 nm (typically in the FL1 channel).

    • Quantify the mean fluorescence intensity of the DCF signal, which is proportional to the amount of intracellular ROS.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_staining ROS Detection cluster_analysis Data Acquisition & Analysis A 1. Seed H9c2 cells in 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Pre-treat with this compound (various concentrations) B->C D 4. Induce ROS with Isoproterenol (ISO) C->D E 5. Wash cells D->E F 6. Stain with DHE or DCFH-DA E->F G 7. Incubate at 37°C F->G H 8. Measure fluorescence (Plate Reader or Flow Cytometer) G->H I 9. Quantify and compare ROS levels H->I

Caption: Workflow for measuring ROS production after this compound treatment.

References

Application Notes and Protocols for MTT Assay: Assessing Fuziline Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline, also known as Fendiline, is a non-selective calcium channel blocker that has demonstrated significant cytotoxic effects against various cancer cell lines.[1] This document provides a detailed application note and protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method widely used to evaluate cell viability and proliferation. The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[2]

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method to measure cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2]

Data Presentation: this compound Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from MTT assays at different time points.

Table 1: IC50 Values of this compound in Breast and Colorectal Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (24h)IC50 (48h)IC50 (72h)
MDA-MB-231Breast Cancer13.5 µM11.5 µM9.3 µM
MCF-7Breast Cancer15.1 µM11.2 µM7.9 µM
SW480Colorectal Cancer8.6 µM7.7 µM6.1 µM
SW620Colorectal Cancer8.4 µM6.2 µM5.9 µM
Caco-2Colorectal Cancer7.1 µM7.3 µM7.8 µM

Table 2: this compound Cytotoxicity in Pancreatic Cancer Cell Lines [3][4]

Cell LineCancer TypeIC50 (72h)Notes
Panc1Pancreatic~15 µMSignificant inhibition observed.[3]
MiaPaCa2Pancreatic~15 µMSignificant inhibition observed.[3]

Experimental Protocols

Materials and Reagents
  • This compound (Fendiline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • Appropriate cancer cell lines (e.g., Panc1, MiaPaCa2, MDA-MB-231, MCF-7, SW480, SW620, Caco-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram

G cluster_0 Cell Culture and Seeding cluster_1 This compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Culture selected cancer cell lines B Harvest and count cells A->B C Seed cells into a 96-well plate (e.g., 5,000 cells/well) B->C E Treat cells with varying concentrations of this compound C->E D Prepare serial dilutions of this compound D->E F Incubate for 24, 48, or 72 hours E->F G Add MTT solution to each well F->G H Incubate for 2-4 hours to allow formazan formation G->H I Add solubilization solution (e.g., DMSO) H->I J Measure absorbance at 570 nm I->J K Calculate cell viability (%) J->K L Plot dose-response curves K->L M Determine IC50 values L->M

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the desired cancer cell lines in their appropriate complete medium until they reach 70-80% confluency.

    • Harvest the cells using trypsinization and perform a cell count.

    • Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

This compound's Mechanism of Action in Cancer Cells

This compound exerts its cytotoxic effects through multiple mechanisms, primarily by inhibiting K-Ras plasma membrane localization and disrupting calcium signaling, which subsequently affects the ADAM10/β-catenin pathway.[5][6]

Signaling Pathway Diagrams

G cluster_0 K-Ras Signaling Pathway KRas K-Ras PM Plasma Membrane KRas->PM Localization Downstream Downstream Effectors (e.g., RAF, PI3K) PM->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PM Inhibits K-Ras Localization

Caption: this compound inhibits K-Ras plasma membrane localization.

G cluster_1 Calcium Signaling and ADAM10/β-catenin Pathway Ca Ca2+ Influx ADAM10 ADAM10 Ca->ADAM10 Activates Ecad E-cadherin ADAM10->Ecad Cleaves BetaCat β-catenin Ecad->BetaCat Releases Nucleus Nucleus BetaCat->Nucleus Translocates to TCF TCF/LEF Nucleus->TCF Binds to TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF->TargetGenes Promotes This compound This compound This compound->Ca Blocks

Caption: this compound disrupts calcium signaling and the ADAM10/β-catenin pathway.

Conclusion

The MTT assay is a robust and straightforward method for evaluating the cytotoxic potential of this compound against various cancer cell lines. This application note provides a comprehensive protocol and relevant data to guide researchers in their investigation of this compound's anti-cancer properties. Understanding the dose-dependent effects and the underlying mechanisms of action of this compound is crucial for its potential development as a therapeutic agent.

References

Fuziline Administration in BALB/c Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Fuziline in BALB/c mice, a commonly used inbred mouse strain in immunological and pharmacological research. The information presented here is intended to guide researchers in designing and executing experiments involving this compound, ensuring reproducibility and accuracy of results.

Introduction

BALB/c mice are known for their distinct Th2-biased immune response, making them a suitable model for studying allergic reactions, infectious diseases, and the immunomodulatory effects of therapeutic agents. Understanding the baseline physiological and immunological parameters of this strain is crucial for interpreting experimental outcomes.

Experimental Protocols

Animal Husbandry and Ethical Considerations

All experiments involving BALB/c mice must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Housing: Mice should be housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water should be provided ad libitum.

  • Acclimatization: Animals should be allowed to acclimatize for at least one week before the commencement of any experimental procedures.

  • Ethical Approval: All experimental protocols must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC).

Preparation of this compound Solution

The formulation of this compound for administration will depend on its physicochemical properties (e.g., solubility).

  • Vehicle Selection: A suitable vehicle should be chosen to dissolve or suspend this compound. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or specific solubilizing agents if the compound is poorly water-soluble. The vehicle should be non-toxic and have no confounding effects on the experimental outcomes.

  • Concentration: The concentration of the this compound solution should be calculated to deliver the desired dose in a manageable volume (typically 100-200 µL for intraperitoneal or subcutaneous injection, and up to 200 µL for oral gavage in mice).

  • Sterility: For parenteral routes of administration, the this compound solution must be sterile-filtered.

Routes of Administration

The choice of administration route is critical and depends on the desired pharmacokinetic profile and the target organ or system.

  • Procedure:

    • Restrain the mouse by scruffing the neck to expose the abdomen.

    • Tilt the mouse to a slight head-down position to allow the abdominal organs to shift cranially.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum injury.

    • Aspirate to ensure no fluid (urine or blood) is drawn back before injecting the this compound solution.

  • Workflow Diagram:

IP_Injection_Workflow start Start restrain Restrain Mouse (Scruffing) start->restrain tilt Tilt Mouse (Head-down) restrain->tilt insert Insert Needle (Lower Quadrant) tilt->insert aspirate Aspirate insert->aspirate inject Inject this compound aspirate->inject No fluid end End aspirate->end Fluid present (Re-evaluate) inject->end

Figure 1. Workflow for Intraperitoneal Injection.
  • Procedure:

    • Restrain the mouse firmly.

    • Use a proper-sized, ball-tipped gavage needle.

    • Gently insert the needle into the esophagus and advance it into the stomach. Do not force the needle.

    • Administer the this compound solution slowly.

  • Workflow Diagram:

Oral_Gavage_Workflow start Start restrain Restrain Mouse start->restrain insert Insert Gavage Needle (Esophagus to Stomach) restrain->insert administer Administer this compound insert->administer end End administer->end

Figure 2. Workflow for Oral Gavage.
Dosage and Treatment Schedule

  • Dose-Response Studies: It is recommended to perform a dose-response study to determine the optimal therapeutic dose of this compound. This typically involves administering a range of doses and evaluating the desired biological effect and any signs of toxicity.

  • Treatment Duration: The duration of treatment will depend on the experimental model (e.g., acute vs. chronic).

Data Presentation

Quantitative data from this compound administration studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Example of Body Weight and Organ Index Data

Treatment GroupDose (mg/kg)nInitial Body Weight (g)Final Body Weight (g)Spleen Index (mg/g)Liver Index (mg/g)
Vehicle Control08Mean ± SDMean ± SDMean ± SDMean ± SD
This compound108Mean ± SDMean ± SDMean ± SDMean ± SD
This compound508Mean ± SDMean ± SDMean ± SDMean ± SD
This compound1008Mean ± SDMean ± SDMean ± SDMean ± SD

Table 2: Example of Cytokine Profile Data from Splenocyte Culture

Treatment GroupDose (mg/kg)nIL-4 (pg/mL)IFN-γ (pg/mL)IL-10 (pg/mL)
Vehicle Control08Mean ± SDMean ± SDMean ± SD
This compound108Mean ± SDMean ± SDMean ± SD
This compound508Mean ± SDMean ± SDMean ± SD
This compound1008Mean ± SDMean ± SDMean ± SD

Potential Signaling Pathways for Investigation

The immunomodulatory effects of a novel compound like this compound in BALB/c mice could involve various signaling pathways. Based on the Th2-prone nature of this strain, key pathways to investigate include:

  • T-helper cell differentiation pathways: Examining the balance between Th1, Th2, Th17, and Treg cell populations and their associated cytokine production.

  • MAPK signaling pathway: Investigating the activation of ERK, JNK, and p38 kinases, which are crucial for immune cell activation and cytokine production.

  • NF-κB signaling pathway: Assessing the activation of this key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Diagram of a Hypothetical Signaling Pathway:

Signaling_Pathway cluster_cell Immune Cell cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Cytokines Cytokine Production (e.g., IL-4, IFN-γ) Transcription->Cytokines

Figure 3. Hypothetical Signaling Pathway of this compound.

Conclusion

These application notes and protocols provide a foundational framework for conducting research on the administration of this compound in BALB/c mice. Adherence to standardized procedures and careful documentation are essential for obtaining reliable and reproducible data. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining the highest standards of animal welfare and scientific rigor.

Fuziline: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Fuziline is a diterpenoid alkaloid derived from the traditional Chinese medicine Aconitum carmichaelii Debeaux (Fuzi). It is recognized for its potential therapeutic effects, including cardiotonic, anti-arrhythmic, and anti-inflammatory properties.[1] In cell culture experiments, this compound serves as a valuable tool for investigating cellular signaling pathways related to metabolic regulation, endoplasmic reticulum (ER) stress, and apoptosis.[2][3][4]

Mechanism of Action

This compound exerts its effects through multiple signaling pathways:

  • β-Adrenergic Receptor Activation: this compound acts as a non-selective agonist for β-adrenergic receptors (β-ARs).[2] This activation stimulates the downstream cyclic AMP (cAMP)-protein kinase A (PKA) signaling pathway.[2] This cascade leads to metabolic changes, including increased glycogenolysis and triglyceride hydrolysis, and enhanced mitochondrial energy metabolism, ultimately promoting thermogenesis.[2]

  • Modulation of Endoplasmic Reticulum (ER) Stress: this compound has been shown to have a protective role against ER stress-induced apoptosis. It specifically targets the PERK/eIF2α/ATF4/CHOP signaling axis, a key pathway in the unfolded protein response (UPR).[3][4] By attenuating this pathway, this compound can improve cell viability and maintain mitochondrial membrane potential.[3][4]

  • Regulation of Calcium Homeostasis: this compound, particularly in combination with other compounds like Glycyrrhetinic acid, can regulate intracellular calcium (Ca²⁺) levels, which is crucial for various cellular functions and survival.[3]

Key Applications in Cell Culture
  • Metabolic Studies: Investigating the effects of this compound on glucose and lipid metabolism in various cell types.

  • Cardioprotection Research: Studying the protective effects of this compound against induced myocardial injury in cell lines like H9c2.[3][4]

  • ER Stress and Apoptosis Research: Elucidating the mechanisms of ER stress-mediated apoptosis and the protective role of this compound.

  • Drug Discovery: Screening for novel therapeutic agents that target the β-adrenergic or ER stress pathways.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound observed in cell culture experiments. It is important to note that the optimal concentration can vary depending on the cell line and experimental conditions.[5]

Cell LineAssay TypeThis compound Concentration RangeIncubation TimeObserved Effect
H9c2MTT Cell Viability10, 20, 40 µM48 hoursIncreased cell viability against ISO-induced injury[3][4]

Note: ISO (Isoproterenol) was used to induce injury in H9c2 cells.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the effect of this compound on the viability of adherent cells, such as the H9c2 cardiomyocyte cell line.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Adherent cell line (e.g., H9c2)

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 6 x 10³ cells per well in a 96-well plate with 100 µL of complete culture medium.[3]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 20, 40, 80 µM).

    • If investigating protective effects, a stress-inducing agent (e.g., 80 µmol/L Isoproterenol for H9c2 cells) can be added simultaneously or as a pre-treatment.[3]

    • Include a vehicle control (medium with the same concentration of solvent used for this compound) and an untreated control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound and/or stressor.

    • Incubate for the desired period (e.g., 24 or 48 hours).[3]

  • MTT Assay:

    • After the incubation period, remove the treatment medium.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3][6]

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[3][7]

    • Calculate the percentage of cell viability for each treatment group relative to the control group.

    • Plot the percentage of viability against this compound concentration to generate a dose-response curve.

Protocol 2: Apoptosis Assessment using Annexin V-FITC/PI Staining

This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • This compound stock solution

  • Cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.

    • Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration.

  • Cell Harvesting:

    • For adherent cells, gently detach them using trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, collect them directly.

    • Collect both the floating and adherent cells to ensure all apoptotic cells are included in the analysis.[8]

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[9]

    • Discard the supernatant and wash the cell pellet twice with cold PBS.[8]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained (Annexin V-FITC only and PI only) controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[8]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]

Protocol 3: Western Blot Analysis of Signaling Pathway Modulation

This protocol is to detect changes in the protein expression levels of key players in the β-adrenergic and ER stress pathways upon this compound treatment.

Materials:

  • This compound stock solution

  • Cell line of interest

  • Cell culture plates/flasks

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-p-PKA substrate, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with this compound as described in the previous protocols.

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

Fuziline_Signaling_Pathways cluster_beta_adrenergic β-Adrenergic Receptor Pathway cluster_er_stress ER Stress Pathway (Protective Effect) This compound This compound beta_AR β-Adrenergic Receptor This compound->beta_AR AC Adenylyl Cyclase beta_AR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Metabolic_Effects Metabolic Effects (Glycogenolysis, Lipolysis) PKA->Metabolic_Effects ER_Stress_Inducer ER Stress (e.g., Isoproterenol) PERK PERK ER_Stress_Inducer->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Translates CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Fuziline_ER This compound Fuziline_ER->PERK Inhibits

Caption: this compound's dual mechanism of action.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., 96-well or 6-well plate) treatment 2. This compound Treatment (Dose-response & Time-course) cell_seeding->treatment viability 3a. Cell Viability Assay (MTT) treatment->viability apoptosis 3b. Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot 3c. Western Blot (Signaling Proteins) treatment->western_blot viability_analysis 4a. Dose-Response Curve viability->viability_analysis apoptosis_analysis 4b. Flow Cytometry Analysis apoptosis->apoptosis_analysis wb_analysis 4c. Band Densitometry western_blot->wb_analysis

References

Application Note: High-Throughput Screening for β3-Adrenergic Receptor Agonists Using a Dual-Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly expressed in adipose tissue and the urinary bladder.[1] Its role in regulating lipolysis and thermogenesis has made it a significant therapeutic target for metabolic disorders such as obesity and type 2 diabetes. Fuziline, a diterpene alkaloid, has been identified as a non-selective β-adrenergic receptor agonist that promotes thermogenesis, partly through its action on β3-ARs.[2] This application note describes a robust and sensitive dual-luciferase reporter assay for identifying and characterizing the agonistic effects of compounds like this compound on the human β3-AR.

The assay leverages the primary signaling pathway of the β3-AR, which involves the activation of a stimulatory G protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding Protein (CREB). Activated CREB binds to cAMP Response Elements (CRE) in the promoter region of target genes, initiating their transcription.

In this assay, cells are co-transfected with a plasmid encoding the human β3-AR and a reporter plasmid containing the firefly luciferase gene under the control of a CRE-containing promoter. A second plasmid, expressing Renilla luciferase under a constitutive promoter, is also co-transfected to serve as an internal control for transfection efficiency and cell viability. Upon stimulation with a β3-AR agonist, the activation of the CRE-driven promoter leads to the expression of firefly luciferase. The resulting luminescence is directly proportional to the extent of receptor activation.

Data Presentation

The dual-luciferase assay provides quantitative data on the potency and efficacy of test compounds. The results are typically presented as a dose-response curve, from which key parameters such as the half-maximal effective concentration (EC50) can be determined. While specific quantitative data for this compound from a dual-luciferase assay is not publicly available, the following table provides an illustrative example of results obtained for a well-characterized and selective β3-AR agonist, CL316243.[3]

CompoundTarget ReceptorAssay TypeEC50 (nM)Emax (% of Isoproterenol)
This compound β3-Adrenergic ReceptorCRE-Luciferase ReporterData not availableData not available
CL316243 (Example) β3-Adrenergic ReceptorCRE-Luciferase Reporter3~100%
Isoproterenol (Positive Control) Non-selective β-Adrenergic ReceptorCRE-Luciferase Reporter~10100%

This table provides representative data for the potent and selective β3-AR agonist CL316243 to illustrate the typical output of the described assay.

Signaling Pathway and Experimental Workflow

β3-Adrenergic Receptor Signaling Pathway

Activation of the β3-AR by an agonist like this compound primarily initiates the Gs-cAMP-PKA signaling cascade, leading to the activation of the transcription factor CREB. However, β3-AR signaling can be promiscuous, also coupling to Gi proteins and activating other downstream pathways such as the p38 MAPK and PKC pathways, which can also converge on CREB activation.

Gprotein cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Agonist) b3AR β3-AR This compound->b3AR Binds Gs Gs b3AR->Gs Activates Gi Gi b3AR->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates p38 p38 MAPK Gi->p38 PKC PKC Gi->PKC cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates p38->CREB Phosphorylates PKC->CREB Phosphorylates pCREB p-CREB CREB->pCREB Activation CRE CRE pCREB->CRE Binds Luciferase Luciferase Gene CRE->Luciferase Drives Transcription Transcription Luciferase->Transcription

Caption: β3-AR Signaling Pathway Leading to CRE-Mediated Gene Expression.

Dual-Luciferase Assay Experimental Workflow

The experimental workflow involves cell culture, transfection with the necessary plasmids, treatment with the test compound, cell lysis, and sequential measurement of firefly and Renilla luciferase activities.

workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed HEK293 cells in 96-well plates B Co-transfect with β3-AR, CRE-Firefly Luciferase, and CMV-Renilla Luciferase plasmids A->B C Incubate for 24-48 hours post-transfection B->C D Treat cells with this compound or control compounds at various concentrations C->D E Incubate for a defined period (e.g., 6 hours) D->E F Lyse cells E->F G Add Firefly Luciferase substrate and measure luminescence F->G H Add Stop & Glo® reagent to quench Firefly and activate Renilla G->H I Measure Renilla Luciferase luminescence H->I J Normalize Firefly to Renilla luminescence I->J K Plot dose-response curve and calculate EC50 J->K

Caption: Experimental Workflow for the Dual-Luciferase β3-AR Agonist Assay.

Experimental Protocols

Materials and Reagents
  • HEK293 cells (or other suitable host cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 (or other transfection reagent)

  • Human β3-AR expression plasmid

  • CRE-luciferase reporter plasmid (Firefly luciferase)

  • Constitutive Renilla luciferase plasmid (e.g., pRL-TK)

  • This compound (test compound)

  • Isoproterenol (positive control)

  • Propranolol (β-adrenergic antagonist, negative control)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Cell Culture and Transfection
  • Cell Seeding : One day prior to transfection, seed HEK293 cells into 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

  • Transfection Complex Preparation : For each well, prepare the transfection mix in Opti-MEM. A typical ratio would be 50 ng of β3-AR plasmid, 100 ng of CRE-luciferase plasmid, and 10 ng of Renilla luciferase plasmid per well. Mix the plasmids with Lipofectamine 2000 according to the manufacturer's protocol.

  • Transfection : Add the transfection complex to the cells and incubate at 37°C in a CO2 incubator.

  • Post-Transfection Incubation : After 4-6 hours, replace the transfection medium with fresh complete growth medium. Incubate the cells for an additional 24-48 hours to allow for receptor and reporter expression.

Compound Treatment
  • Compound Preparation : Prepare serial dilutions of this compound, isoproterenol, and any other test compounds in serum-free DMEM. A typical concentration range would be from 1 pM to 10 µM.

  • Cell Treatment : Carefully remove the growth medium from the cells and replace it with 100 µL of the prepared compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation : Incubate the plates for 6 hours at 37°C in a CO2 incubator.

Dual-Luciferase Assay Procedure
  • Reagent Preparation : Prepare the Luciferase Assay Reagent II (LAR II) and the Stop & Glo® Reagent according to the manufacturer's instructions. Allow reagents to equilibrate to room temperature before use.

  • Cell Lysis : Remove the medium from the wells. Add 20 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature.

  • Firefly Luciferase Measurement : Add 100 µL of LAR II to each well. Immediately measure the firefly luminescence using a luminometer with a 2-10 second integration time.

  • Renilla Luciferase Measurement : Add 100 µL of Stop & Glo® Reagent to each well. This will quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Immediately measure the Renilla luminescence.

Data Analysis
  • Normalization : For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading. This normalized value represents the relative luciferase activity.

  • Fold Induction : To determine the fold induction, divide the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.

  • Dose-Response Curve : Plot the fold induction against the logarithm of the compound concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the EC50 and Emax values.

Conclusion

The dual-luciferase reporter assay is a highly effective method for the discovery and characterization of β3-AR agonists like this compound. Its high sensitivity, broad dynamic range, and amenability to high-throughput screening make it an invaluable tool in drug development for metabolic diseases. This application note provides a comprehensive protocol and the necessary background for implementing this assay in a research setting.

References

Troubleshooting & Optimization

Fuziline in DMSO: Technical Support Center for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Fuziline dissolved in DMSO for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

This compound is soluble in DMSO.[1][2] One supplier reports a solubility of 100 mg/mL (which corresponds to 220.47 mM) in DMSO; it is noted that sonication may be required to achieve this concentration and that using fresh, anhydrous DMSO is important as the solvent is hygroscopic, and absorbed moisture can impact solubility.[3]

Q2: My this compound solution precipitated immediately after I added the DMSO stock to my cell culture medium. What is causing this?

This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture medium, where its solubility is much lower.[4][5] The rapid change in solvent polarity causes the compound to fall out of solution.[6]

Q3: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?

The tolerance to DMSO is cell-line specific.[7][8] However, a general guideline is to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects.[4][5][7][9] It is crucial to include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any potential effects of the solvent itself.[5][8][10] Concentrations above 1% are often reported as toxic for most mammalian cell types.[11][12]

Q4: My media containing this compound appeared clear initially, but I observed a precipitate after several hours or days in the incubator. Why did this happen?

Delayed precipitation can occur due to the compound's instability in the aqueous environment of the cell culture medium at 37°C over time.[13] It can also be caused by interactions with components in the media, such as salts or proteins, which may form insoluble complexes.[4]

Q5: How should I store my this compound stock solution in DMSO?

For long-term storage (months to years), this compound stock solutions in DMSO should be stored at -20°C.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2] It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[5][13]

Data Presentation

Table 1: this compound Solubility and Recommended Solvent Concentrations

ParameterValueNotes
This compound Solubility in DMSO 100 mg/mL (220.47 mM)Sonication may be required. Use fresh, anhydrous DMSO.[3]
Recommended Max. DMSO Concentration in Media 0.1% - 0.5%Cell line dependent. Concentrations >1% are often cytotoxic.[5][7][12]
Vehicle Control EssentialAlways include a control with the same final DMSO concentration as the experimental group.[8]

Troubleshooting Guide: this compound Precipitation

IssuePotential CauseRecommended Solution
Immediate Precipitation upon dilution into mediaHigh Final Concentration: The final concentration of this compound exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a preliminary solubility test in your specific media to determine the maximum soluble concentration.[4]
Rapid Solvent Exchange ("Crashing Out"): Adding a highly concentrated DMSO stock directly to the aqueous media.Perform a serial or multi-step dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) media, then add this to the final culture volume. Add the stock solution dropwise while gently vortexing or swirling the media.[4][6]
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for all dilutions.[4]
Delayed Precipitation (after hours/days)Compound Instability: this compound may be unstable or degrade over time in the aqueous, 37°C incubator environment.Prepare fresh working solutions of this compound immediately before each experiment.[13]
Interaction with Media Components: The compound may interact with salts, proteins (especially in serum), or other media components.If precipitation persists, try preparing the final dilution in a serum-free basal medium first, then adding it to your complete medium. If feasible for your experiment, consider using a different basal media formulation.[4][5]
Inconsistent Experimental Results Inaccurate Dosing: Undissolved compound or precipitation in wells leads to a lower effective concentration.Visually inspect the culture wells under a microscope for any signs of precipitation after adding the compound. Ensure the stock solution is completely dissolved before use.[13]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 453.58 g/mol )[2]

  • Sterile, anhydrous, cell culture-grade Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L * 0.001 L * 453.58 g/mol * 1000 mg/g = 45.36 mg

  • Weighing: Tare a sterile vial on the analytical balance. Carefully weigh out 45.36 mg of this compound powder into the vial.

  • Dissolving: Add 1 mL of sterile, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly for several minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for short intervals until the solution is clear.

  • Storage: Aliquot the 100 mM stock solution into smaller, single-use sterile tubes (e.g., 20 µL aliquots). Store the aliquots at -20°C for long-term use.[2]

Protocol 2: Preparation of a 10 µM this compound Working Solution (Multi-Step Dilution)

This protocol is designed to minimize precipitation by avoiding a large, direct dilution of the DMSO stock into the final culture volume.

  • Pre-warm Media: Warm your complete cell culture medium to 37°C in a water bath.

  • Prepare Intermediate Dilution (1 mM):

    • Thaw a single aliquot of your 100 mM this compound stock solution.

    • In a sterile tube, add 5 µL of the 100 mM stock to 495 µL of pre-warmed media. This creates a 1:100 dilution, resulting in a 1 mM intermediate solution with 1% DMSO. Vortex gently.

  • Prepare Final Working Solution (10 µM):

    • Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed media in your culture plate well or flask. This creates another 1:100 dilution.

    • The final concentration of this compound will be 10 µM.

    • The final concentration of DMSO will be 0.01%, which is well below the toxicity threshold for most cell lines.

  • Mix and Incubate: Immediately and gently swirl the plate or flask to ensure the compound is evenly distributed before placing it in the incubator.

Mandatory Visualization

Fuziline_Troubleshooting_Workflow start Start: Adding this compound (DMSO stock) to media check_precipitate Immediate Precipitate Observed? start->check_precipitate yes_precipitate YES check_precipitate->yes_precipitate no_precipitate NO check_precipitate->no_precipitate cause_analysis Potential Causes: 1. Concentration too high 2. Rapid solvent exchange 3. Cold media yes_precipitate->cause_analysis solution_precipitate Solutions: - Lower final concentration - Use multi-step dilution - Pre-warm media to 37°C cause_analysis->solution_precipitate incubate Incubate at 37°C no_precipitate->incubate check_delayed Delayed Precipitate Observed (after hours/days)? incubate->check_delayed yes_delayed YES check_delayed->yes_delayed no_delayed NO check_delayed->no_delayed cause_delayed Potential Causes: 1. Compound instability 2. Interaction with media components yes_delayed->cause_delayed solution_delayed Solutions: - Prepare fresh solutions before use - Test in serum-free media cause_delayed->solution_delayed end_success Experiment Proceeds Successfully no_delayed->end_success

Caption: Troubleshooting workflow for this compound precipitation in cell culture media.

References

Optimizing Fuziline concentration for cardioprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Fuziline concentration in cardioprotection research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of this compound's cardioprotective effect?

A1: this compound exerts its cardioprotective effects primarily by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress. It has been shown to suppress the PERK/eIF2α/ATF4/Chop signaling pathway, which is activated upon ER stress and leads to apoptosis.[1][2] By mitigating ER stress, this compound helps maintain mitochondrial function, reduces apoptosis, and ultimately protects cardiomyocytes from injury.[1][2]

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

A2: Based on studies using H9c2 cardiomyocytes, effective concentrations of this compound for observing significant cardioprotection against isoproterenol-induced injury are in the nanomolar range. Specifically, concentrations of 100 nM and 500 nM have been shown to increase cell viability and reduce apoptosis.[2]

Q3: What are common in vivo models used to assess this compound's cardioprotective activity?

A3: Common in vivo models involve inducing myocardial injury in rodents, such as rats and mice, using agents like isoproterenol (B85558) (ISO) or dobutamine.[1][3][4][5] These agents mimic the effects of excessive beta-adrenergic stimulation, leading to cardiac stress, myocyte apoptosis, and cardiac dysfunction.[2]

Q4: How should I prepare this compound for cell culture experiments?

A4: this compound is an aminoalcohol-diterpenoid alkaloid.[1] For cell culture applications, it is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock solution is then further diluted in the cell culture medium to achieve the desired final concentration. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Cell Viability After this compound Treatment This compound concentration may be too high, leading to cytotoxicity. The purity of the this compound compound may be low. Solvent concentration (e.g., DMSO) may be too high.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. We recommend starting with a range from 10 nM to 1 µM. Ensure you are using a high-purity this compound compound. Prepare a fresh stock solution. The final concentration of the solvent in the cell culture medium should be kept to a minimum, ideally below 0.1%.
This compound Precipitates in Culture Medium The concentration of this compound exceeds its solubility in the aqueous medium. The stock solution was not properly dissolved before dilution.Prepare a fresh, lower concentration stock solution. Ensure the stock solution is completely dissolved before diluting it into the cell culture medium. Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound. Consider using a different solvent for the stock solution if solubility issues persist, ensuring it is compatible with your cell line.
Inconsistent or Non-reproducible Results Variations in cell seeding density. Inconsistent incubation times for this compound or the inducing agent (e.g., isoproterenol). Variability in the preparation of this compound solutions.Standardize your cell seeding protocol to ensure consistent cell numbers across experiments. Adhere strictly to the optimized incubation times for all treatments. Prepare fresh this compound dilutions for each experiment from a reliable stock solution.
No Cardioprotective Effect Observed The concentration of the injury-inducing agent (e.g., isoproterenol) is too high, causing overwhelming cell death. The concentration of this compound is too low to exert a protective effect. The timing of this compound pre-treatment is not optimal.Optimize the concentration of the inducing agent to cause a sub-maximal level of cell death (e.g., 50-60% viability) to create a window for observing a protective effect. Perform a dose-response experiment for this compound to identify the effective concentration range. Optimize the pre-treatment time with this compound before adding the injury-inducing agent. A pre-incubation period of 1-2 hours is a common starting point.

Data Presentation

Table 1: In Vitro Effects of this compound on Isoproterenol-Induced Injury in H9c2 Cells

This compound ConcentrationCell Viability (% of Control)Apoptosis Rate (% of ISO Group)Bcl-2/Bax Ratio (Fold Change vs. ISO)Cleaved Caspase-3/GAPDH Ratio (Fold Change vs. ISO)
ISO (80 µM)~50%100%1.01.0
100 nM this compound + ISOSignificantly IncreasedSignificantly DecreasedIncreasedDecreased
500 nM this compound + ISOSignificantly IncreasedSignificantly DecreasedIncreasedDecreased

Data synthesized from findings reported in the literature.[2] Absolute values can vary based on experimental conditions.

Table 2: In Vivo Effects of this compound on Dobutamine-Induced Cardiac Injury in Mice

Treatment GroupTroponin-INLRP3GSDMD8-OHDGIL-1βGAL-3
DobutamineIncreasedIncreasedIncreasedIncreasedIncreasedIncreased
Dobutamine + this compoundDecreased (P<0.05)Decreased (P<0.001)Decreased (P<0.001)Decreased (P<0.001)Decreased (P<0.001)Decreased (P<0.05)

This table summarizes the significant reduction in markers of cardiac injury, inflammation, and oxidative stress in mice treated with this compound following dobutamine-induced damage.[3][4][5]

Experimental Protocols

1. In Vitro Cardioprotection Assay using H9c2 Cells

  • Cell Culture: Culture H9c2 rat cardiomyoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed H9c2 cells in 96-well plates at a density of 6 x 10³ cells per well and allow them to adhere for 24 hours.[1]

  • This compound Pre-treatment: Prepare fresh dilutions of this compound in serum-free DMEM. Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 500 nM, 1 µM) for 2 hours.

  • Induction of Injury: After pre-treatment, add isoproterenol (ISO) to a final concentration of 80 µM to induce cardiomyocyte injury. Incubate for 48 hours.[1]

  • Assessment of Cell Viability (MTT Assay):

    • Remove the culture medium.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well and incubate for 3 hours at 37°C.[1]

    • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[1]

    • Measure the absorbance at 490 nm using a microplate reader.[1]

2. Measurement of Reactive Oxygen Species (ROS)

  • Cell Treatment: Seed H9c2 cells in 6-well plates and treat with this compound and ISO as described in the cardioprotection assay.

  • ROS Detection:

    • Harvest the cells and wash them three times with a 1x washing buffer.[1]

    • Resuspend the cells in 0.5 mL of serum-free DMEM.[1]

    • Add 0.5 µL of 100 mM DCFDA (2',7'-dichlorofluorescin diacetate) and incubate for 30 minutes in the dark.[1]

    • Quantify the fluorescence intensity using a flow cytometer.[1]

Visualizations

Fuziline_Signaling_Pathway cluster_stress Myocardial Injury cluster_ros Oxidative Stress cluster_er ER Stress & Apoptosis Isoproterenol Isoproterenol/ Dobutamine ROS ↑ Reactive Oxygen Species (ROS) Isoproterenol->ROS PERK PERK ROS->PERK triggers eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis promotes This compound This compound This compound->ROS inhibits Experimental_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis start Culture H9c2 cells seed Seed cells in plates (e.g., 96-well) start->seed adhere Allow cells to adhere (24 hours) seed->adhere pretreat Pre-treat with this compound (e.g., 100 nM, 500 nM) adhere->pretreat induce Induce injury (e.g., 80 µM Isoproterenol) pretreat->induce incubate Incubate (48 hours) induce->incubate viability Cell Viability Assay (MTT) incubate->viability ros ROS Measurement (DCFDA) incubate->ros mmp Mitochondrial Membrane Potential Assay incubate->mmp western Western Blot (Apoptotic markers) incubate->western

References

Fuziline Animal Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fuziline in animal studies. The information is tailored for scientists and drug development professionals to anticipate and address potential confounding variables and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in animal models?

A1: this compound primarily acts as a non-selective agonist of beta-adrenergic receptors (β-ARs). This activation stimulates the downstream cAMP-PKA signaling pathway, leading to increased thermogenesis in brown adipose tissue (BAT) and the liver. The process involves enhanced liver glycogenolysis and triglyceride hydrolysis to provide energy for heat production.

Q2: What are the most critical confounding variables to consider in this compound animal studies?

A2: The most significant confounding variables include:

  • Housing Temperature: As this compound's primary effect is on thermogenesis, ambient temperature is a critical factor that can alter baseline metabolic rates and the animal's response to the compound.

  • Stress: Various stressors can influence the sympathetic nervous system and metabolic rate, potentially masking or exaggerating the effects of this compound.

  • Diet: The composition of the diet can impact the gut microbiota, which may play a role in the metabolism of this compound and influence overall metabolic status.

  • Animal Strain, Sex, and Age: These biological variables can significantly affect drug metabolism, distribution, and overall physiological response.

  • Gut Microbiota: The gut microbiome can metabolize various compounds and influence host metabolism, potentially affecting the bioavailability and efficacy of this compound.

Q3: Are there any known drug-drug interactions with this compound?

A3: While specific drug-drug interaction studies on this compound are limited, it belongs to the Aconitum alkaloid family. Some Aconitum alkaloids have been shown to induce the expression and activity of P-glycoprotein (P-gp), a drug efflux transporter.[1] Therefore, co-administration of this compound with drugs that are substrates of P-gp (e.g., digoxin, verapamil, some chemotherapy agents) could potentially lead to altered pharmacokinetics and efficacy or toxicity of the co-administered drug.[1]

Q4: What is the known pharmacokinetic profile of this compound in rats?

A4: A study in Sprague-Dawley rats provided the following pharmacokinetic parameters for this compound after oral administration.

ParameterValue
Dose 4 mg/kg
Absolute Bioavailability 21.1 ± 7.0%
Clearance Rate 1745.6 ± 818.1 mL/kg/h
Half-life (t½) ~6.3 ± 2.6 h
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
(Data sourced from a study on the quantitative determination of this compound in rat plasma)

Troubleshooting Guides

Issue 1: High variability in thermogenesis measurements between animals in the same treatment group.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inconsistent Housing Temperature Ensure all animal cages are maintained at a consistent and controlled temperature. Even minor variations can significantly impact metabolic rate. Consider conducting studies at thermoneutrality (~30°C for mice) to minimize baseline thermogenic stress.
Stress-Induced Thermogenesis Acclimate animals to the experimental procedures and environment to minimize stress. Handle all animals consistently and gently. Consider using automated monitoring systems to reduce disturbances.
Variable Food Intake Monitor food intake for all animals as diet-induced thermogenesis can be a confounder. Ensure ad libitum access to the same diet for all animals unless the experimental design dictates otherwise.
Circadian Rhythm Disruptions Maintain a consistent light-dark cycle. Conduct experiments at the same time of day to minimize variations due to circadian fluctuations in metabolic rate.
Issue 2: Lack of expected thermogenic effect after this compound administration.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incorrect Dosing or Formulation Verify the dose calculations and the stability of the this compound formulation. Ensure proper administration of the compound.
Suboptimal Housing Temperature If animals are housed at a low temperature, their baseline thermogenesis may already be high, potentially masking the effect of this compound. Consider housing animals at a thermoneutral temperature.
Animal Strain Resistance Different animal strains can have varying metabolic responses. Review the literature for the responsiveness of the chosen strain to β-adrenergic agonists. If necessary, consider a pilot study with a different strain.
Receptor Desensitization Chronic administration of β-agonists can lead to receptor desensitization. If conducting a long-term study, consider intermittent dosing schedules.
Issue 3: Unexpected toxicity or adverse events observed.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Dose Miscalculation This compound is an alkaloid and can be toxic at high doses.[2] Double-check all dose calculations. It is crucial to start with lower doses and perform a dose-response study to determine the optimal therapeutic window.
Interaction with Other Compounds Review all administered compounds, including vehicle components and any concurrent medications, for potential interactions. As Aconitum alkaloids may interact with P-gp, be cautious when co-administering other drugs.[1]
Impaired Metabolism or Excretion If animals have underlying liver or kidney issues, this could impair the metabolism and excretion of this compound, leading to accumulation and toxicity. Ensure the use of healthy animals and consider monitoring liver and kidney function markers.

Experimental Protocols

Key Experiment: Assessment of this compound-Induced Thermogenesis in Mice

Objective: To measure the effect of this compound on whole-body energy expenditure and core body temperature.

Methodology:

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Acclimation: Acclimate mice to individual housing in metabolic cages for at least 3 days prior to the experiment. Maintain a controlled temperature (e.g., 22°C or 30°C) and a 12:12 hour light-dark cycle.

  • Baseline Measurements: Record baseline oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity for 24 hours using an indirect calorimetry system.

  • This compound Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control at the beginning of the light cycle.

  • Post-Dosing Monitoring: Continue to monitor metabolic parameters for at least 24 hours post-administration.

  • Core Body Temperature: Measure core body temperature at baseline and at regular intervals (e.g., 30, 60, 120, 180 minutes) post-dosing using a rectal probe or an implantable telemetry device.

  • Data Analysis: Analyze changes in energy expenditure, RER, and body temperature between the this compound-treated and vehicle-treated groups.

Visualizations

Fuziline_Signaling_Pathway cluster_liver Liver cluster_bat Brown Adipose Tissue (BAT) This compound This compound beta_AR β-Adrenergic Receptors (β2-AR & β3-AR) This compound->beta_AR activates AC Adenylate Cyclase beta_AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates GP Glycogen Phosphorylase PKA->GP phosphorylates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates Glycogenolysis Glycogenolysis GP->Glycogenolysis catalyzes Energy Energy Production Glycogenolysis->Energy Lipolysis Lipolysis HSL->Lipolysis initiates Lipolysis->Energy Thermogenesis Thermogenesis Energy->Thermogenesis

Caption: this compound Signaling Pathway for Thermogenesis.

Experimental_Workflow start Start acclimation Animal Acclimation (Metabolic Cages, 3 days) start->acclimation baseline Baseline Measurement (Indirect Calorimetry, 24h) acclimation->baseline dosing This compound/Vehicle Administration baseline->dosing monitoring Post-Dosing Monitoring (Indirect Calorimetry & Temp.) dosing->monitoring data_analysis Data Analysis monitoring->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Thermogenesis Study.

Confounding_Variables cluster_experiment This compound Experiment cluster_confounders Potential Confounding Variables Fuziline_Effect Observed this compound Effect Housing_Temp Housing Temperature Housing_Temp->Fuziline_Effect Stress Stress Stress->Fuziline_Effect Diet Diet Diet->Fuziline_Effect Animal_Factors Animal Strain/Sex/Age Animal_Factors->Fuziline_Effect Gut_Microbiota Gut Microbiota Gut_Microbiota->Fuziline_Effect

Caption: Confounding Variables in this compound Studies.

References

Fuziline stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of Fuziline in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during cell culture experiments.

Frequently Asked Questions (FAQs)

1. How should I prepare and store this compound stock solutions?

  • Answer: It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][2] When preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[1]

2. What is the expected stability of this compound in cell culture media?

  • Answer: Currently, there is a lack of specific published data on the stability of this compound in various cell culture media. The stability of a small molecule like this compound can be influenced by several factors in the media, including pH, temperature (37°C), serum components, and the presence of reducing or oxidizing agents.[3] It is highly recommended to empirically determine the stability of this compound under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.

3. How can I determine the optimal concentration and incubation time for this compound treatment?

  • Answer: The optimal concentration and incubation time are highly dependent on the cell line and the biological question being investigated. It is crucial to perform a dose-response and a time-course experiment. A typical starting point for many alkaloids is a concentration range from 0.1 µM to 100 µM.[1] Cell viability assays (e.g., MTT, Calcein-AM) can be used to determine the cytotoxic concentration range and establish the half-maximal inhibitory concentration (IC50) if applicable.

4. What are the known signaling pathways modulated by this compound?

  • Answer: this compound has been shown to modulate several key signaling pathways:

    • Anti-inflammatory effects: this compound can suppress inflammatory responses by inhibiting the MAPK and NF-κB signaling pathways.[4][5]

    • Apoptosis: It can induce apoptosis in certain cell types by activating the PERK/eIF2α/ATF4/CHOP pathway, which is linked to endoplasmic reticulum (ER) stress.[6]

    • Metabolic regulation: this compound activates β-adrenergic receptors, which in turn stimulates the downstream cAMP-PKA signaling pathway, playing a role in thermogenesis and metabolism.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitate forms after adding this compound to media - Low solubility of this compound in aqueous media at the working concentration.- Interaction with media or serum components.- Ensure the DMSO stock solution is fully dissolved before diluting in media.- Pre-warm the cell culture medium to 37°C before adding the this compound working solution.- Decrease the final concentration of this compound.- If your cell line permits, try reducing the serum concentration or using a serum-free medium for the duration of the treatment.[1]
High variability in experimental results - Inconsistent preparation of this compound working solutions.- Degradation of this compound in the stock or working solution.- Inconsistent cell seeding density.- High passage number of the cell line leading to phenotypic drift.- Prepare a single, large batch of the stock solution to be used across all related experiments.[1]- Always prepare fresh working solutions immediately before each experiment.- Perform a stability test of this compound in your specific cell culture medium (see protocol below).- Use a cell counter to ensure consistent cell numbers for each experiment.- Use cells with a consistent and low passage number.[1]
No observable effect at expected concentrations - this compound concentration is too low.- Incubation time is too short.- The chosen cell line is not sensitive to this compound.- this compound has degraded in the cell culture medium over the course of the experiment.- Increase the concentration of this compound based on a dose-response curve.- Increase the duration of the treatment; perform a time-course experiment.[1]- Confirm the expression of target pathways in your cell line (e.g., β-adrenergic receptors, components of the NF-κB pathway).- Assess the stability of this compound in your media over the longest time point of your experiment. If significant degradation occurs, consider replenishing the media with fresh this compound at intermediate time points.
Unexpected cytotoxicity or changes in cell morphology - this compound concentration is too high.- The final concentration of the organic solvent (e.g., DMSO) is toxic to the cells.- The compound has degraded into a more toxic substance.- Perform a dose-response experiment to identify a non-toxic concentration range.[1]- Ensure the final solvent concentration is below 0.1%. Always include a vehicle control (media with the same concentration of solvent) in your experiments.[1]- Analyze the stability and potential degradation products of this compound in your cell culture medium.

Data Presentation: this compound Stability

Disclaimer: The following tables present illustrative data on the stability of a hypothetical alkaloid, "Compound X," in common cell culture media, as specific data for this compound is not publicly available. This data is intended to serve as an example of how to present stability findings.

Table 1: Stability of Compound X (10 µM) in Cell Culture Media at 37°C, 5% CO₂

Time (Hours)DMEM (+10% FBS) (% Remaining)RPMI-1640 (+10% FBS) (% Remaining)PBS (pH 7.4) (% Remaining)
0100.0 ± 1.5100.0 ± 1.2100.0 ± 1.8
298.2 ± 2.197.5 ± 2.599.1 ± 1.5
891.5 ± 3.089.8 ± 3.396.4 ± 2.2
2475.3 ± 4.570.1 ± 4.892.8 ± 2.9
4855.6 ± 5.148.9 ± 5.588.0 ± 3.4
7240.1 ± 6.235.4 ± 6.084.3 ± 3.8

Data are presented as mean ± standard deviation (n=3).

Table 2: Calculated Half-Life (t₁/₂) of Compound X in Different Media

MediumHalf-Life (t₁/₂) in Hours
DMEM (+10% FBS)~ 44.5
RPMI-1640 (+10% FBS)~ 40.2
PBS (pH 7.4)~ 250.1

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using analytical techniques like HPLC or LC-MS.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

Procedure:

  • Prepare a 10 mM this compound Stock Solution: Dissolve the appropriate amount of this compound powder in anhydrous DMSO. Ensure it is fully dissolved. Store in aliquots at -80°C.[3]

  • Prepare Working Solutions: Pre-warm your chosen cell culture medium (with and without 10% FBS) and PBS to 37°C. Spike the pre-warmed media and PBS with the this compound stock solution to achieve the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is <0.1%.[3]

  • Incubation: Aliquot 1 mL of each this compound-containing medium/buffer into triplicate wells of a 24-well plate or into separate microcentrifuge tubes.[8] Incubate the samples at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: Collect aliquots (e.g., 100 µL) at designated time points (e.g., 0, 2, 8, 24, 48, 72 hours).[3][8]

    • The 0-hour time point should be collected immediately after preparation.[8]

  • Sample Processing: To stop potential degradation, immediately mix the collected aliquot with an equal volume of ice-cold acetonitrile (B52724) to precipitate proteins. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an appropriate vial for analysis by HPLC or LC-MS/MS. Quantify the peak area corresponding to the parent this compound compound.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Plot the percentage remaining versus time to determine the stability profile and calculate the half-life.

Visualizations: Signaling Pathways and Workflows

Fuziline_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO prep_media Prepare Working Solutions in Media (±FBS) and PBS prep_stock->prep_media incubate Incubate at 37°C, 5% CO₂ prep_media->incubate sampling Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->sampling process Quench with Acetonitrile & Centrifuge sampling->process analysis Analyze Supernatant by LC-MS/MS process->analysis data Calculate % Remaining & Half-Life (t½) analysis->data

Caption: Experimental workflow for assessing this compound stability.

Fuziline_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus This compound This compound beta_ar β-Adrenergic Receptor This compound->beta_ar Activates ikk IKK Complex This compound->ikk Inhibits perk PERK This compound->perk Activates ac Adenylate Cyclase beta_ar->ac Activates tnfr TNFα Receptor traf2 TRAF2 tnfr->traf2 tnfa TNFα tnfa->tnfr Binds camp cAMP ac->camp pka PKA camp->pka traf2->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB ikb IκB ikb:e->ikb_nfkb:w nfkb NF-κB (p65/p50) nfkb:e->ikb_nfkb:w nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates ikb_nfkb->nfkb Releases NF-κB eif2a eIF2α perk->eif2a Phosphorylates atf4 ATF4 eif2a->atf4 Increases Translation chop CHOP atf4->chop Induces gene_exp Pro-inflammatory Gene Expression nfkb_nuc->gene_exp Induces apoptosis Apoptosis chop->apoptosis

Caption: Overview of signaling pathways modulated by this compound.

References

Preventing Fuziline precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Fuziline in aqueous solutions and to troubleshoot common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a diterpene alkaloid with the molecular formula C24H39NO7 and a molecular weight of approximately 453.58 g/mol . It is a solid powder with known cardioprotective effects. Like many other alkaloids, this compound has limited solubility in aqueous solutions due to its complex and largely hydrophobic structure. This can lead to precipitation during the preparation of experimental solutions, affecting the accuracy and reproducibility of results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium.

Q3: What is the maximum permissible concentration of DMSO in cell-based assays?

To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[2][3] Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control (medium with the same final DMSO concentration without this compound) to assess the impact of the solvent on your experimental model.[2][4]

Q4: How can I prevent this compound from precipitating when diluting the DMSO stock solution into an aqueous medium?

Precipitation often occurs when a concentrated DMSO stock is rapidly diluted into an aqueous buffer. To avoid this, a stepwise dilution approach is recommended.[2] Additionally, ensuring the final concentration of this compound in the aqueous medium does not exceed its solubility limit under the specific experimental conditions (pH, temperature) is critical.

Troubleshooting Guide: this compound Precipitation

This guide provides systematic steps to identify and resolve issues with this compound precipitation during your experiments.

Issue Potential Cause Troubleshooting Steps
Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. Rapid Change in Solvent Polarity: The drastic shift from a non-polar solvent (DMSO) to a polar solvent (aqueous buffer) can cause the compound to crash out of solution.1. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.[2]2. Vortexing/Mixing: Vigorously vortex or mix the solution while adding the this compound stock to the aqueous medium to ensure rapid and uniform dispersion.3. Co-Solvents: Consider the use of a co-solvent. Prepare an intermediate dilution in a solvent that is miscible with both DMSO and water, such as ethanol, before the final dilution in the aqueous buffer.
Precipitate forms over time in the final aqueous solution. Supersaturation: The initial concentration, although seemingly dissolved, may be above the thermodynamic solubility limit, leading to precipitation as the solution equilibrates.1. Lower Final Concentration: Reduce the final working concentration of this compound in your assay.2. pH Adjustment: The solubility of alkaloids is often pH-dependent. Since this compound is a basic alkaloid, lowering the pH of the buffer may increase its solubility by promoting the formation of a more soluble protonated form. Test the pH compatibility with your experimental system.3. Temperature Control: Ensure the solution is maintained at a constant and appropriate temperature, as solubility can be temperature-dependent.
Precipitate is observed after freeze-thaw cycles of the stock solution. Reduced Solubility at Low Temperatures: this compound may be less soluble in DMSO at lower temperatures, leading to precipitation upon freezing.1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.[2]2. Gentle Warming: If precipitate is observed in a thawed aliquot, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve the compound before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into sterile, single-use tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays

Objective: To prepare a working solution of this compound in an aqueous medium while preventing precipitation.

Materials:

  • This compound stock solution in DMSO

  • Sterile aqueous medium (e.g., cell culture medium, phosphate-buffered saline)

Procedure:

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in the aqueous medium to achieve the final desired concentration.

    • Example for a final concentration of 10 µM with a final DMSO concentration of 0.1%:

      • Prepare an intermediate dilution by adding 1 µL of a 10 mM this compound stock solution to 99 µL of the aqueous medium to get a 100 µM solution.

      • Add 10 µL of the 100 µM intermediate solution to 90 µL of the aqueous medium to achieve the final 10 µM concentration.

  • Vortex the solution gently after each dilution step.

  • Visually inspect the final working solution for any signs of precipitation before use.

Visualizations

Signaling Pathway

This compound has been reported to alleviate isoproterenol-induced myocardial injury by inhibiting ROS-triggered endoplasmic reticulum stress via the PERK/eIF2α/ATF4/CHOP pathway.

Fuziline_Signaling_Pathway Isoproterenol Isoproterenol ROS ROS Isoproterenol->ROS ER_Stress ER Stress ROS->ER_Stress PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a P ATF4 ATF4 eIF2a->ATF4 P CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->ER_Stress

Caption: this compound's inhibitory effect on the ER stress pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing a this compound working solution for cell-based experiments.

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO to create Stock Solution weigh->dissolve store Aliquot and Store Stock at -20°C or -80°C dissolve->store thaw Thaw one Aliquot store->thaw dilute Serially Dilute in Aqueous Medium thaw->dilute check Check for Precipitation dilute->check use Use in Experiment check->use No troubleshoot Troubleshoot (see guide) check->troubleshoot Yes end End use->end troubleshoot->dilute

References

Technical Support Center: Fuziline HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of fuziline (B108665). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC-MS analysis of this compound, from sample preparation to data interpretation.

Sample Preparation

Question: I am observing low recovery of this compound from my plasma samples. What could be the cause?

Answer:

Low recovery of this compound from plasma can stem from several factors related to the sample extraction procedure. This compound, a diterpenoid alkaloid, can be sensitive to the extraction method employed.

  • Inefficient Protein Precipitation: Incomplete protein precipitation can lead to this compound being trapped in the protein pellet, resulting in lower recovery. Ensure that the precipitation solvent (e.g., methanol (B129727) or acetonitrile) is added in the correct ratio and that the mixture is vortexed thoroughly. A common and effective method is protein precipitation.[1]

  • Suboptimal Liquid-Liquid Extraction (LLE) Parameters: If using LLE, the choice of organic solvent and the pH of the aqueous phase are critical. Ethyl acetate (B1210297) is a commonly used solvent for extracting this compound.[2] Ensure the pH of the plasma sample is optimized for this compound's extraction, as its basic nature means it will be more soluble in the organic phase at a higher pH.

  • Analyte Instability: this compound may degrade if samples are not handled properly. It has been shown to be unstable after three freeze-thaw cycles at low concentrations (e.g., 2 ng/mL).[1] It is advisable to process samples promptly after thawing and avoid repeated freeze-thaw cycles. Some related benzoylated alkaloids have also shown degradation at room temperature within 8 hours.[3]

Troubleshooting Steps:

  • Optimize Protein Precipitation: Experiment with different ratios of plasma to precipitation solvent (e.g., 1:3 or 1:4). Ensure adequate vortexing time and centrifugation speed to achieve a compact protein pellet.

  • Refine LLE Conditions: If using LLE, test different organic solvents and adjust the pH of the plasma sample to find the optimal conditions for this compound extraction.

  • Assess Stability: Perform a quick stability test by analyzing samples immediately after preparation and after letting them sit at room temperature for a few hours. This will help determine if degradation is occurring. Consider keeping samples on ice during the preparation process.

Chromatography

Question: My this compound peak is showing significant tailing. What are the possible reasons and how can I improve the peak shape?

Answer:

Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC and is often related to secondary interactions with the stationary phase.

  • Silanol (B1196071) Interactions: Residual silanol groups on the surface of C18 columns can interact with the basic amine group of this compound, leading to peak tailing.

  • Mobile Phase pH: If the pH of the mobile phase is not optimal, it can affect the ionization state of this compound and its interaction with the stationary phase.

  • Column Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.

Troubleshooting Steps:

  • Mobile Phase Modification: The addition of a small amount of a weak acid, such as formic acid (typically 0.1%), to the mobile phase can help to protonate the residual silanol groups on the column, minimizing their interaction with the basic this compound molecule.[4] This is a widely used strategy for improving the peak shape of basic analytes.

  • Column Selection: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions with basic compounds. A hydrophilic interaction liquid chromatography (HILIC) column has also been successfully used for this compound analysis.[2]

  • Reduce Injection Volume/Concentration: Try injecting a smaller volume of your sample or diluting it to see if the peak shape improves.

  • Check for System Voids: A void at the head of the column can also cause peak tailing. This can be checked by reversing the column and flushing it with an appropriate solvent.

Question: I am experiencing a drift in the retention time of this compound. What could be the problem?

Answer:

Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. Ensure that the column is flushed with the mobile phase for a sufficient amount of time before starting the analytical run.

  • Mobile Phase Composition: Inconsistent mobile phase composition, which can result from improper mixing or evaporation of one of the solvents, can lead to retention time shifts.

  • Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, leading to changes in retention time. Using a column oven is highly recommended to maintain a stable temperature.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a gradual shift in retention times.

Troubleshooting Workflow:

Start Retention Time Drift Observed CheckEquilibration Is the column fully equilibrated? Start->CheckEquilibration CheckMobilePhase Is the mobile phase composition consistent? CheckEquilibration->CheckMobilePhase Yes SolutionEquilibration Increase equilibration time. CheckEquilibration->SolutionEquilibration No CheckTemperature Is the column temperature stable? CheckMobilePhase->CheckTemperature Yes SolutionMobilePhase Prepare fresh mobile phase. Check pump performance. CheckMobilePhase->SolutionMobilePhase No CheckColumnHealth Is the column old or showing signs of degradation? CheckTemperature->CheckColumnHealth Yes SolutionTemperature Use a column oven. Monitor lab temperature. CheckTemperature->SolutionTemperature No SolutionColumn Replace the column. CheckColumnHealth->SolutionColumn Yes SampleCollection Sample Collection (e.g., Plasma) SamplePrep Sample Preparation (Protein Precipitation or LLE) SampleCollection->SamplePrep HPLC HPLC Separation SamplePrep->HPLC MS Mass Spectrometry Detection HPLC->MS DataAnalysis Data Analysis MS->DataAnalysis

References

Technical Support Center: Enhancing Fuziline Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Fuziline.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound and why is it low?

A1: The oral bioavailability of this compound, a diterpenoid alkaloid, is generally low. Studies in rats have reported an absolute oral bioavailability ranging from approximately 18.14% to 21.1%. This poor bioavailability is attributed to several factors, including:

  • Low aqueous solubility: this compound is a lipophilic compound with limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • First-pass metabolism: this compound undergoes significant metabolism in the liver and intestines, primarily by cytochrome P450 (CYP) enzymes, before it can reach systemic circulation.

  • P-glycoprotein (P-gp) efflux: this compound is a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter protein found in the intestinal epithelium. P-gp actively transports this compound back into the intestinal lumen, reducing its net absorption.

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: Several formulation and co-administration strategies can be employed to enhance the oral bioavailability of this compound. These approaches primarily aim to increase its solubility, protect it from metabolic degradation, and inhibit P-gp efflux. The main strategies include:

  • Nanoformulations:

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract can improve this compound's solubilization and absorption.

    • Liposomes and Solid Lipid Nanoparticles (SLNs): Encapsulating this compound within lipid-based nanoparticles can protect it from degradation, improve its solubility, and potentially enhance its uptake.

  • Co-administration with P-glycoprotein (P-gp) Inhibitors:

    • Administering this compound with compounds that inhibit the P-gp efflux pump can significantly increase its intestinal absorption. Piperine (B192125), a component of black pepper, is a well-known P-gp inhibitor.

Troubleshooting Guides

Formulation Strategy: Solid Dispersions

Issue: Low drug loading or poor dissolution enhancement with this compound solid dispersions.

Troubleshooting:

Possible Cause Suggested Solution
Poor polymer selection Screen various hydrophilic polymers such as Polyvinylpyrrolidone (PVP K30), Polyethylene Glycol (PEG), and Hydroxypropyl Methylcellulose (HPMC) to find one with optimal miscibility with this compound.
Inappropriate drug-to-carrier ratio Optimize the drug-to-carrier ratio. A higher polymer concentration generally leads to better amorphization and dissolution, but may increase the final dosage form size.
Inefficient preparation method Compare different preparation methods like solvent evaporation, melting (fusion), and hot-melt extrusion. The solvent evaporation method is often suitable for thermolabile drugs.[1]
Recrystallization of the drug Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound. If recrystallization is observed, consider adding a crystallization inhibitor or selecting a different polymer.

This protocol is based on studies with other poorly soluble drugs, as specific data for this compound is limited.

Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Methanol (B129727), Rotary evaporator, Water bath, Dissolution apparatus, HPLC system.

Procedure:

  • Preparation:

    • Dissolve this compound and PVP K30 in a suitable solvent like methanol in various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

    • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid dispersion in a vacuum oven to remove residual solvent.

    • Pulverize and sieve the dried solid dispersion.

  • Characterization:

    • Drug Content: Determine the this compound content in the solid dispersion using a validated HPLC method.

    • Dissolution Study: Perform in vitro dissolution studies using a USP dissolution apparatus (e.g., paddle type) in a suitable medium (e.g., simulated gastric fluid). Compare the dissolution profile to that of pure this compound.

    • Solid-State Characterization: Use DSC to observe the melting peak of this compound (its absence indicates amorphization) and XRD to confirm the amorphous or crystalline nature.

Expected Outcome (Based on Analogous Compounds):

Formulation Drug:Polymer Ratio Dissolution Rate Enhancement (vs. Pure Drug)
This compound-PVP K30 SD1:4~4-6 fold increase
This compound-PEG 6000 SD1:4~3-5 fold increase

Note: This data is illustrative and based on general outcomes for BCS Class II drugs formulated as solid dispersions.

Formulation Strategy: Self-Emulsifying Drug Delivery Systems (SEDDS)

Issue: Poor self-emulsification or drug precipitation upon dilution of this compound SEDDS.

Troubleshooting:

Possible Cause Suggested Solution
Suboptimal excipient combination Systematically screen different oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP) for their ability to solubilize this compound and form stable microemulsions. Construct pseudo-ternary phase diagrams to identify the optimal concentration ranges.
Incorrect oil/surfactant/co-surfactant ratio Optimize the ratios of the components. A higher surfactant concentration generally improves self-emulsification but can have toxicity concerns.
Drug precipitation upon dilution The formulation may be forming a supersaturated state that is not stable. Consider adding a precipitation inhibitor (e.g., HPMC) to the formulation.
Physical instability (e.g., phase separation) Evaluate the thermodynamic stability of the formulation through centrifugation and freeze-thaw cycles. Adjust the excipient ratios if instability is observed.

Materials: this compound, Oil (e.g., Capryol® 90), Surfactant (e.g., Cremophor® EL), Co-surfactant (e.g., Transcutol® HP), Particle size analyzer, Transmission Electron Microscope (TEM).

Procedure:

  • Formulation Development:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

    • Construct pseudo-ternary phase diagrams by titrating mixtures of oil, surfactant, and co-surfactant with water to identify the self-emulsifying region.

    • Prepare this compound-loaded SEDDS formulations based on the phase diagrams.

  • Characterization:

    • Self-Emulsification Time: Visually assess the time taken for the SEDDS to form a clear or slightly bluish-white emulsion upon gentle agitation in an aqueous medium.

    • Droplet Size and Zeta Potential: Measure the globule size, polydispersity index (PDI), and zeta potential of the resulting emulsion using a dynamic light scattering (DLS) instrument.

    • Morphology: Observe the shape and morphology of the emulsion droplets using TEM.

Expected Pharmacokinetic Improvement (Based on Analogous Lipophilic Drugs):

Parameter This compound Suspension This compound-SEDDS Fold Increase
Cmax (ng/mL) (Illustrative) 50(Illustrative) 150~3
AUC (ng·h/mL) (Illustrative) 200(Illustrative) 800~4

Note: This data is hypothetical and for illustrative purposes to show the potential magnitude of improvement.

Co-administration Strategy: P-glycoprotein (P-gp) Inhibition with Piperine

Issue: Inconsistent or lower-than-expected increase in this compound bioavailability when co-administered with piperine.

Troubleshooting:

Possible Cause Suggested Solution
Suboptimal piperine dose The dose of piperine is critical for effective P-gp inhibition. Based on preclinical studies with other drugs, a piperine dose of around 20 mg/kg in rats is often effective.[2] Conduct a dose-ranging study to find the optimal dose for this compound.
Timing of administration The relative timing of this compound and piperine administration can influence the outcome. Administering piperine shortly before or concurrently with this compound is generally recommended.
Metabolic interactions Piperine can also inhibit CYP3A4, a major drug-metabolizing enzyme.[3] This can lead to complex drug-drug interactions. Investigate the metabolic pathways of this compound to understand potential synergistic or antagonistic effects.
Formulation of piperine The bioavailability of piperine itself can be a limiting factor. Ensure that the piperine formulation used allows for adequate absorption.

Materials: this compound, Piperine, Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose), Animal model (e.g., Sprague-Dawley rats), HPLC-MS/MS system for bioanalysis.

Procedure:

  • Animal Dosing:

    • Divide animals into two groups: Group 1 receives this compound (e.g., 10 mg/kg, p.o.). Group 2 receives this compound (10 mg/kg, p.o.) and Piperine (e.g., 20 mg/kg, p.o.) concurrently.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both groups using appropriate software.

Expected Outcome (Based on Piperine's effect on other P-gp substrates):

Parameter This compound Alone This compound + Piperine Fold Increase in Bioavailability
AUC (ng·h/mL) (Illustrative) 300(Illustrative) 750~2.5

Note: This data is hypothetical and based on the known bio-enhancing effects of piperine.[2]

Visualizations

Signaling and Efflux Pathway

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation This compound This compound Pgp P-glycoprotein This compound->Pgp Passive Diffusion Pgp->this compound Efflux Absorbed_this compound Absorbed this compound Pgp->Absorbed_this compound Absorption Metabolism Metabolism Absorbed_this compound->Metabolism First-Pass Metabolism Systemic_this compound This compound in Blood Absorbed_this compound->Systemic_this compound Piperine Piperine Piperine->Pgp Inhibition

Caption: this compound absorption, P-gp efflux, metabolism, and inhibition by piperine.

Experimental Workflow for SEDDS Development

G cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation In Vivo Evaluation Screening Screen Excipients (Oil, Surfactant, Co-surfactant) Solubility Determine this compound Solubility Screening->Solubility PhaseDiagram Construct Pseudo-ternary Phase Diagrams Solubility->PhaseDiagram Formulation Prepare this compound-SEDDS PhaseDiagram->Formulation Emulsification Self-Emulsification Time Formulation->Emulsification DropletSize Droplet Size & PDI Formulation->DropletSize ZetaPotential Zeta Potential Formulation->ZetaPotential Morphology TEM Morphology Formulation->Morphology PK_Study Pharmacokinetic Study in Rats DropletSize->PK_Study DataAnalysis Calculate Cmax, Tmax, AUC PK_Study->DataAnalysis Bioavailability Determine Relative Bioavailability DataAnalysis->Bioavailability

Caption: Workflow for the development and evaluation of this compound-loaded SEDDS.

Troubleshooting Logic for Low Bioavailability

G Start Low In Vivo Bioavailability CheckSolubility Is Dissolution Rate-Limiting? Start->CheckSolubility CheckEfflux Is P-gp Efflux a Major Factor? CheckSolubility->CheckEfflux No ImproveSolubility Implement Solubility Enhancement Strategy (Solid Dispersion, SEDDS) CheckSolubility->ImproveSolubility Yes InhibitEfflux Co-administer P-gp Inhibitor (e.g., Piperine) CheckEfflux->InhibitEfflux Yes Re-evaluate Re-evaluate In Vivo Performance CheckEfflux->Re-evaluate No ImproveSolubility->CheckEfflux CombineStrategies Combine Formulation and P-gp Inhibition InhibitEfflux->CombineStrategies CombineStrategies->Re-evaluate

Caption: Decision tree for troubleshooting low this compound bioavailability.

References

Off-target effects of Fuziline in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for the off-target effects of Fuziline in cell-based assays.

Technical Support Center: this compound

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of using this compound in cell-based assays. Our goal is to help you identify and mitigate potential off-target effects to ensure the validity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended activity of this compound?

This compound is a diterpenoid alkaloid derived from Aconiti lateralis radix preparata.[1] It is primarily investigated for its cardioprotective activities, including protecting myocardial cells from injury and apoptosis.[1][2] It also demonstrates anti-inflammatory and analgesic effects.[3]

Q2: What are the known off-target effects of this compound?

The most prominent documented off-target effect of this compound is its nonselective activation of β-adrenergic receptors (β-AR).[4] This agonistic activity stimulates the downstream cAMP-PKA signaling pathway, which can influence cellular metabolism.[4] Additionally, this compound can inhibit endoplasmic reticulum (ER) stress by modulating the PERK/eIF2α/ATF4/CHOP pathway, leading to anti-apoptotic effects.[1]

Q3: I am observing unexpected changes in cellular metabolism (e.g., increased glycogenolysis, thermogenesis) in my experiments. Why?

These effects are likely due to this compound's off-target activity as a nonselective β-adrenergic receptor agonist.[4] Activation of β-ARs stimulates the cAMP-PKA pathway, which plays a central role in regulating energy metabolism, including the breakdown of glycogen (B147801) and triglycerides to generate heat.[4]

Q4: My cells are showing unexpected pro-survival signals or resistance to an apoptosis-inducing agent. What could be the cause?

This compound has been shown to alleviate isoproterenol-induced myocardial injury by inhibiting ROS-triggered endoplasmic reticulum stress.[1][2] It specifically acts on the PERK/eIF2α/ATF4/CHOP signaling pathway, which can suppress apoptosis and enhance cell viability.[1] If your experimental model is sensitive to ER stress-induced apoptosis, this compound may be interfering with this process.

Q5: Is this compound cytotoxic?

This compound generally exhibits low toxicity compared to other related aconitum alkaloids.[3] In fact, it has been shown to be protective and increase cell viability in cardiomyocytes at concentrations ranging from 0.1 to 10 µM.[2] However, like any compound, cytotoxicity can be dose-dependent and cell-line specific. It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific experimental setup.

Quantitative Data Summary

The following table summarizes the key biological activities and effective concentrations of this compound reported in the literature. This can serve as a guide for selecting appropriate concentrations for your experiments.

Biological ActivityCell TypeEffective ConcentrationReference
Cardioprotection (reduces cell death)Primary neonatal rat cardiomyocytes0.1 - 10 µM[2]
Inhibition of Isoproterenol-induced ApoptosisH9c2 rat cardiomyocytesNot specified, but protective[1][2]
Activation of β-Adrenergic ReceptorsIn vivo / In vitro modelsNot specified, but nonselective[4]
Anti-inflammatory & Analgesic EffectsIn vivo modelsNot specified[3]

Troubleshooting Guide

Problem 1: Unexpected Cytotoxicity or Reduced Cell Viability

You observe that this compound treatment is leading to cell death, contrary to its reported protective effects.

  • Possible Cause A: High Concentration. The protective effects of this compound are documented within a specific concentration range (e.g., 0.1-10 µM in cardiomyocytes).[2] Higher concentrations may induce toxicity.

    • Solution: Perform a dose-response curve using a cell viability assay (e.g., MTT, see Experimental Protocols) to determine the IC50 and the optimal non-toxic working concentration for your cell line.

  • Possible Cause B: Cell Line Sensitivity. The metabolic and signaling pathways affected by this compound may be critical for survival in your specific cell line, leading to off-target toxicity.

    • Solution: If possible, test this compound on a different cell line to see if the cytotoxicity is specific. Start with concentrations at the low end of the reported effective range (~0.1 µM).

  • Possible Cause C: General Cell Culture Issues. The observed cell death may not be related to this compound but to underlying issues with your cell culture.

    • Solution: Rule out common problems such as microbial contamination, poor media quality, incubator malfunction, or over-confluency.[5][6]

Problem 2: Results Suggest Off-Target β-Adrenergic Receptor (β-AR) Activation

Your assay readouts (e.g., changes in gene expression, metabolic rate, or phosphorylation patterns) are consistent with the activation of the cAMP/PKA pathway.

  • Possible Cause: this compound is a nonselective β-AR agonist.[4]

    • Solution A: Antagonist Rescue Experiment. Co-treat the cells with this compound and a nonselective β-AR antagonist, such as propranolol. If the observed effect is reversed or blocked by the antagonist, it confirms that the effect is mediated through β-AR activation.

    • Solution B: Measure Downstream Effectors. Directly measure the downstream consequences of β-AR activation. Use a cAMP assay (see Experimental Protocols) to detect changes in intracellular cAMP levels or use Western blotting to analyze the phosphorylation of PKA substrates.

Problem 3: Difficulty Confirming the PERK Pathway as the Relevant Anti-Apoptotic Mechanism

You observe a pro-survival effect, but you are unsure if it is mediated through the inhibition of ER stress via the PERK pathway.

  • Possible Cause: The observed anti-apoptotic effect might be due to other mechanisms, such as the activation of pro-survival pathways downstream of β-AR activation.

    • Solution: Downstream Signaling Analysis. Use Western blotting (see Experimental Protocols) to analyze the phosphorylation status of key proteins in the PERK pathway, such as PERK and eIF2α, and the expression levels of their downstream targets, ATF4 and CHOP.[1] A decrease in the activation of this pathway upon co-treatment with an ER stressor and this compound would support this mechanism.

Visualizations

Fuziline_Off_Target_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum bAR β-Adrenergic Receptor AC Adenylyl Cyclase bAR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Metabolism Metabolic Changes (Glycogenolysis, Triglyceride Hydrolysis) PKA->Metabolism Regulates [1] ER_Stress ER Stress (e.g., Isoproterenol) PERK PERK Pathway ER_Stress->PERK Activates [2] Apoptosis Apoptosis PERK->Apoptosis Induces This compound This compound This compound->bAR Activates [1] This compound->PERK Inhibits [2, 3]

Caption: this compound's primary off-target signaling pathways.

Troubleshooting_Workflow Start Unexpected Result with this compound Treatment Check_Dose Is concentration within reported effective range (e.g., 0.1-10 µM)? Start->Check_Dose Dose_Response Action: Perform Dose-Response Curve (e.g., MTT Assay) Check_Dose->Dose_Response No Identify_Phenotype Characterize the Unexpected Phenotype Check_Dose->Identify_Phenotype Yes Check_Culture Action: Rule out General Culture Issues (Contamination, etc.) Dose_Response->Check_Culture Is_Metabolic Is it related to Metabolism / cAMP? Identify_Phenotype->Is_Metabolic Is_Apoptosis Is it related to Cell Survival / Apoptosis? Is_Metabolic->Is_Apoptosis No Beta_Blocker Action: Perform β-Antagonist Rescue Experiment Is_Metabolic->Beta_Blocker Yes Western_Blot Action: Western Blot for PERK Pathway Proteins (p-PERK, p-eIF2α, CHOP) Is_Apoptosis->Western_Blot Yes Conclusion_Other Consider other unknown off-targets Is_Apoptosis->Conclusion_Other No Conclusion_bAR Result likely due to β-AR Activation Beta_Blocker->Conclusion_bAR Conclusion_PERK Result likely due to PERK Pathway Inhibition Western_Blot->Conclusion_PERK

Caption: Troubleshooting workflow for unexpected this compound results.

Antagonist_Logic cluster_A Condition A cluster_B Condition B: Rescue Fuziline_A This compound bAR_A β-AR Fuziline_A->bAR_A Effect_A Observed Effect (e.g., High cAMP) bAR_A->Effect_A Fuziline_B This compound bAR_B β-AR Fuziline_B->bAR_B Antagonist β-Antagonist (e.g., Propranolol) Antagonist->bAR_B Blocks No_Effect Effect is Blocked bAR_B->No_Effect

Caption: Logic diagram for a β-antagonist rescue experiment.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to determine the dose-dependent effect of this compound on cell viability.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • This compound stock solution (e.g., in DMSO)

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Plate reader capable of measuring absorbance at 570 nm.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium to the appropriate wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the no-treatment control.

2. Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in protein expression or phosphorylation in the β-AR or PERK pathways.

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-CHOP, anti-p-CREB, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system.

  • Procedure:

    • Lyse cell pellets in ice-cold RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and capture the signal using an imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., β-actin).

3. Cyclic AMP (cAMP) Assay

This protocol is used to directly measure intracellular cAMP levels as a readout of β-AR activation.

  • Materials:

    • Cells of interest

    • This compound and control compounds (e.g., Isoproterenol as a positive control, Propranolol for antagonism)

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Commercial cAMP assay kit (e.g., ELISA or HTRF-based)

    • Lysis buffer compatible with the chosen assay kit.

  • Procedure:

    • Culture cells to the desired confluency in the appropriate plate format (e.g., 96-well plate).

    • Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to stabilize the cAMP signal.

    • Stimulate the cells with various concentrations of this compound, a positive control, and a vehicle control for a short duration (e.g., 10-30 minutes). For antagonist experiments, pre-incubate with the antagonist before adding this compound.

    • Lyse the cells according to the assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit protocol.

    • Generate a standard curve and calculate the cAMP concentration in each sample. Compare the levels in this compound-treated cells to controls.

References

Fuziline Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fuziline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a diterpenoid alkaloid with known cardioprotective and thermogenic properties. Its primary mechanisms of action include:

  • Non-selective β-adrenergic receptor agonism: this compound activates β-adrenergic receptors, leading to the stimulation of the downstream cAMP-PKA signaling pathway. This can influence processes like glycogenolysis and triglyceride hydrolysis.[1]

  • Inhibition of Endoplasmic Reticulum (ER) Stress: this compound has been shown to protect against myocardial injury by inhibiting ROS-triggered ER stress through the PERK/eIF2α/ATF4/Chop pathway.[2][3][4]

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

Based on studies on H9c2 cardiomyocytes, a protective effect of this compound against isoproterenol-induced injury has been observed at concentrations ranging from 0.05 µM to 10 µM.[2][3] Higher concentrations (e.g., 100 µM) have been shown to inhibit cell viability.[2]

Q3: Which cell viability assays are recommended for determining this compound's dose-response curve?

Standard colorimetric assays such as the MTT and WST-1 assays are commonly used to assess cell viability in response to this compound. It is crucial to include proper controls to account for any potential interference of this compound with the assay reagents, a known issue with some natural products.[5][6]

Troubleshooting Guide

Issue 1: High background or false positives in MTT/WST-1 assays.

  • Possible Cause: Diterpenoid alkaloids, like other natural products, can sometimes directly reduce the tetrazolium salts used in these assays, independent of cellular metabolic activity.[5] This can lead to an artificially high signal, suggesting increased cell viability.

  • Troubleshooting Steps:

    • Run a cell-free control: Prepare wells with your this compound dilutions in culture medium but without cells.

    • Incubate and add the MTT/WST-1 reagent as you would for your experimental wells.

    • If you observe a color change, this indicates a direct reaction between this compound and the assay reagent.

    • Correction: Subtract the absorbance values of the cell-free controls from your experimental wells.

    • Alternative Assays: If interference is significant, consider using an alternative assay that measures a different viability marker, such as an ATP-based assay (e.g., CellTiter-Glo®).

Issue 2: Poor solubility of this compound in culture medium.

  • Possible Cause: this compound, being a complex organic molecule, may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations.

  • Troubleshooting Steps:

    • Use a suitable solvent: Dissolve this compound in a small amount of an appropriate solvent like DMSO before preparing your final dilutions in culture medium.

    • Maintain a low solvent concentration: Ensure the final concentration of the solvent in your culture wells is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Sonication: Gentle sonication of the stock solution can aid in dissolution.

    • Visual Inspection: Always visually inspect your diluted this compound solutions for any signs of precipitation before adding them to the cells.

Issue 3: Inconsistent or non-reproducible dose-response curves.

  • Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or variability in incubation times can all contribute to inconsistent results.[7] For cell lines like H9c2, the number of passages can also affect their response to toxic agents.[8]

  • Troubleshooting Steps:

    • Consistent Cell Seeding: Ensure a uniform single-cell suspension before plating and use a consistent seeding density for all experiments.

    • Minimize Edge Effects: To avoid evaporation and temperature fluctuations in the outer wells of a plate, consider filling them with sterile PBS or media and not using them for experimental data points.

    • Standardize Incubation Times: Use consistent and clearly defined incubation times for both drug treatment and assay development.

    • Monitor Cell Passage Number: Use cells within a consistent and low passage number range to ensure reproducibility.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the viability of H9c2 cardiomyocytes challenged with isoproterenol (B85558) (ISO), as determined by an MTT assay.

This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (ISO only)52.3± 4.5
0.0565.8± 5.1
0.170.2± 4.8
0.578.5± 6.2
185.1± 5.9
1088.4± 6.5
5092.3± 7.1

Data is adapted from a study by Fan et al. (2020) for illustrative purposes.[2][3]

Experimental Protocols

Protocol 1: MTT Assay for this compound Dose-Response in H9c2 Cells

This protocol outlines the steps to determine the dose-response curve of this compound in H9c2 rat cardiomyocyte cells.

  • Cell Seeding:

    • Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

    • To induce injury, co-treat with a stressor like isoproterenol (e.g., 20 µM), if applicable to your experimental design.

    • Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the this compound concentration and fit a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value.

Protocol 2: Western Blot Analysis of PERK Pathway Activation

This protocol describes the detection of key proteins in the PERK signaling pathway following this compound treatment.

  • Cell Treatment and Lysis:

    • Seed H9c2 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, ATF4, and CHOP overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like GAPDH or β-actin.

Mandatory Visualizations

Fuziline_Signaling_Pathways cluster_beta_adrenergic β-Adrenergic Receptor Pathway cluster_er_stress ER Stress Pathway (Cardioprotection) This compound This compound beta_AR β-Adrenergic Receptor This compound->beta_AR AC Adenylyl Cyclase beta_AR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Metabolic_Effects Glycogenolysis & Triglyceride Hydrolysis PKA->Metabolic_Effects Fuziline_ER This compound ROS ROS Fuziline_ER->ROS Inhibits PERK PERK Fuziline_ER->PERK Inhibits Pathway (Downstream Effects) ER_Stress ER Stress ROS->ER_Stress ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Upregulates CHOP CHOP ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound's dual signaling pathways.

experimental_workflow start Start: Seed Cells treatment Treat with this compound (Dose-Response Concentrations) start->treatment incubation Incubate (e.g., 24-48 hours) treatment->incubation assay_prep Add Assay Reagent (e.g., MTT) incubation->assay_prep assay_incubation Incubate (e.g., 2-4 hours) assay_prep->assay_incubation readout Measure Signal (e.g., Absorbance) assay_incubation->readout analysis Data Analysis: Calculate % Viability, Determine EC50 readout->analysis end End analysis->end

Caption: General experimental workflow for a this compound dose-response assay.

troubleshooting_logic start Inconsistent Dose-Response Curve? check_assay Is there assay interference? start->check_assay run_cell_free Run cell-free control check_assay->run_cell_free Yes check_solubility Is this compound precipitating? check_assay->check_solubility No interference_yes Interference Detected run_cell_free->interference_yes interference_no No Interference run_cell_free->interference_no interference_no->check_solubility optimize_solvent Optimize solvent/concentration check_solubility->optimize_solvent Yes check_cells Review cell handling procedures check_solubility->check_cells No precipitation_yes Precipitation Observed optimize_solvent->precipitation_yes precipitation_no No Precipitation optimize_solvent->precipitation_no precipitation_no->check_cells end Consistent Results check_cells->end

Caption: A logical troubleshooting workflow for this compound experiments.

References

Impact of serum concentration on Fuziline activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving Fuziline, with a specific focus on the impact of serum concentration on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a diterpenoid alkaloid derived from the roots of Aconitum carmichaelii Debx. Its primary mechanism of action involves the non-selective activation of β-adrenergic receptors (β-ARs). This activation stimulates the downstream cAMP-PKA signaling pathway, which in turn promotes thermogenesis by increasing liver glycogenolysis, triglyceride hydrolysis, and enhancing mitochondrial energy metabolism.[1] this compound also exhibits cardioprotective effects by reducing reactive oxygen species (ROS) and inhibiting ROS-triggered endoplasmic reticulum stress.[2][3]

Q2: How does serum concentration affect this compound's efficacy in in vitro experiments?

Serum concentration is a critical factor that can significantly influence experimental outcomes. For in vitro studies using drug-containing serum, the timing of blood collection post-administration is crucial. In rat models, the highest blood concentration of this compound metabolites and the most significant thermogenic activity were observed 30 minutes after intragastric administration.[1][4] Using serum from other time points may result in lower observed activity.

Q3: What is the optimal concentration range for this compound in cell culture experiments?

The optimal concentration is application-dependent.

  • For cardioprotection studies in primary neonatal rat cardiomyocytes, concentrations ranging from 0.1 to 10 µM have been shown to be effective in reducing cell death.[2]

  • For cell viability studies in H9c2 cardiomyocytes, concentrations between 0.05 and 50 µM showed minimal cytotoxic effects, with concentrations from 0.05 to 10 µM demonstrating protective effects against isoproterenol-induced injury.[3] It is crucial to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration.

Q4: I am observing high cytotoxicity in my cell culture. What could be the cause?

High concentrations of this compound can be cytotoxic. In H9c2 cells, a concentration of 100 µmol/L was found to significantly inhibit cell viability.[3] If you observe unexpected cytotoxicity, consider the following:

  • Verify this compound Concentration: Double-check your stock solution calculations and dilutions.

  • Reduce Concentration: Perform a dose-response experiment starting with lower concentrations (e.g., in the nanomolar range) to identify a non-toxic effective range.

  • Cell Line Sensitivity: Your specific cell line may be more sensitive to this compound.

  • Serum Interaction: The percentage of serum (e.g., FBS) in your culture medium can influence drug activity and toxicity. In general cell culture, both very high and very low serum percentages can inhibit cell proliferation and induce apoptosis.[5]

Q5: What are the known toxicities of this compound?

As an Aconitum alkaloid, this compound has a narrow safety margin and can exhibit cardiotoxicity and neurotoxicity at high doses.[6] While it has demonstrated protective effects at therapeutic concentrations, it is important to be aware of its potential for toxicity, especially in in vivo studies.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no biological activity observed in in vitro assay. 1. Sub-optimal this compound Concentration: The concentration used may be too low to elicit a response. 2. Degradation of this compound: Improper storage of stock solutions. 3. Incorrect Serum Preparation (for drug-containing serum assays): Blood collected at a time point not corresponding to peak this compound concentration.[1][4]1. Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., 0.01 µM to 50 µM). 2. Prepare Fresh Stock Solutions: Store this compound as recommended by the supplier (typically at -20°C, dry and dark).[2] 3. Optimize Serum Collection Time: If preparing drug-containing serum, perform a pharmacokinetic pilot study or use the 30-minute post-administration time point identified in rat studies.[1][4]
High variability between experimental replicates. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dilution of this compound. 3. Edge Effects in Plates: Evaporation from wells on the edge of multi-well plates.1. Ensure Homogeneous Cell Suspension: Mix cells thoroughly before seeding. 2. Use Calibrated Pipettes: Ensure proper pipetting technique. 3. Minimize Edge Effects: Fill outer wells with sterile PBS or medium and do not use them for data collection.
Unexpected results in in vivo studies. 1. Incorrect Dosage: The administered dose may be too high (toxic) or too low (ineffective). 2. Poor Bioavailability: this compound has a relatively low oral bioavailability in rats (around 21%).[7] 3. Animal Strain Differences: The metabolic rate and response may vary between different strains or species.1. Consult Literature for Dosing: Use established doses as a starting point (e.g., 3 mg/kg for cardioprotection in rats).[3] Conduct a dose-finding study if necessary. 2. Consider Administration Route: The route of administration will affect pharmacokinetics. Intragastric gavage is common.[1][3] 3. Use Appropriate Controls: Always include vehicle control groups to ensure observed effects are due to this compound.

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of this compound in vitro

Cell LineExperimental ModelThis compound ConcentrationObserved EffectReference
Primary neonatal rat cardiomyocytesSodium pentobarbital-induced cell death0.1 - 10 µMReduced cell death[2]
H9c2 rat cardiomyocytesIsoproterenol (ISO)-induced injury0.05 - 10 µmol/LIncreased cell viability compared to ISO group[3]
H9c2 rat cardiomyocytesCytotoxicity assessment0.01 - 50 µmol/LLittle to no effect on cell viability[3]
H9c2 rat cardiomyocytesCytotoxicity assessment100 µmol/LSignificant inhibition of cell viability[3]
Brown fat cells (BFCs)Mitochondrial thermogenesisVarious concentrationsIncreased mitochondrial membrane potential and temperature[4]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterRouteDoseValueReference
Absolute BioavailabilityOral4 mg/kg21.1 ± 7.0%[7]
Half-life (t½)Oral4 mg/kg~6.3 ± 2.6 hours[7]
Time to Peak Concentration (Tmax)Intragastric15 mg/kg~30 minutes (for metabolites)[1][4]
Linear Range for Quantification--1 - 1000 ng/mL (in plasma)[7]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from a study on H9c2 cells.[3]

  • Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.

  • Induce Injury (Optional): To model injury, treat cells with an inducing agent (e.g., 80 µM isoproterenol) for a specified time (e.g., 48 hours).

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Replace the medium in the wells with the this compound-containing medium and incubate for the desired duration (e.g., 48 hours). Include vehicle-only controls.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the control group.

Protocol 2: Preparation of this compound-Containing Serum

This protocol is based on an in vivo study in rats.[1]

  • Animal Preparation: Use male Sprague-Dawley (SD) rats. Fast the animals overnight before the experiment.

  • Administration: Administer this compound via intragastric gavage at the desired dose (e.g., 15 mg/kg).

  • Blood Collection: At the target time point post-administration (e.g., 30 minutes for peak concentration), collect blood via a suitable method (e.g., orbital sinus or cardiac puncture) into centrifuge tubes without anticoagulant.

  • Serum Separation: Allow the blood to clot at room temperature for 1-2 hours, then centrifuge at 3000 rpm for 15 minutes at 4°C.

  • Deproteinization: Collect the supernatant (serum). To deproteinize, add a solvent like methanol (B129727) or acetonitrile (B52724) (e.g., in a 3:1 solvent-to-serum ratio), vortex, and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.

  • Preparation for Cell Culture: Collect the supernatant, evaporate the solvent under a nitrogen stream, and redissolve the residue in a complete cell culture medium.

  • Sterilization: Sterilize the final drug-containing serum by passing it through a 0.22 µm filter before adding it to cell cultures.

Visualizations

Fuziline_Signaling_Pathway This compound This compound beta_AR β-Adrenergic Receptor (β-AR) This compound->beta_AR Activates AC Adenylyl Cyclase (AC) beta_AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Liver Glycogenolysis PKA->Glycogenolysis Promotes Lipolysis Triglyceride Hydrolysis PKA->Lipolysis Promotes Mito Mitochondrial Energy Metabolism PKA->Mito Enhances Thermogenesis Thermogenesis Glycogenolysis->Thermogenesis Leads to Lipolysis->Thermogenesis Leads to Mito->Thermogenesis Leads to

Caption: this compound's thermogenic signaling pathway.

Experimental_Workflow Workflow: Assessing this compound's Effect on Cell Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound at Varying Concentrations incubate_24h->add_this compound incubate_48h Incubate 48h add_this compound->incubate_48h mtt_assay Perform MTT Assay incubate_48h->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze Analyze Data & Calculate % Viability read_plate->analyze end End analyze->end

Caption: Experimental workflow for cell viability assay.

Caption: Troubleshooting workflow for low activity.

References

Fuziline Experiments: Technical Support for Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Fuziline in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent contamination, ensuring the integrity and validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My cells treated with this compound suddenly look granular and the media turned yellow overnight. What could be the cause?

This is a classic sign of bacterial contamination.[1] Bacteria multiply rapidly and their metabolic byproducts cause a sudden drop in the pH of the culture medium, which is visualized by the phenol (B47542) red indicator turning yellow.[1] The granular appearance is due to the bacteria themselves, which can be seen as small, motile particles between your cells under a high-power microscope.[1][2]

Q2: I don't see any turbidity, but my cells are growing slower than usual after this compound treatment. Could this be contamination?

Yes, this could be indicative of a mycoplasma contamination.[3] Mycoplasma are very small bacteria that lack a cell wall, making them invisible to the naked eye and difficult to detect with a standard light microscope.[2][3] They typically do not cause the dramatic turbidity or rapid pH changes seen with other bacteria, but they significantly impact cell metabolism, growth rates, and can alter the cellular response to drugs like this compound, compromising your experimental results.[3][4]

Q3: I've noticed some fuzzy, cotton-like growths in my culture flask. What is this?

This is likely a fungal (mold) contamination.[1][2] Fungal contaminants often appear as filamentous structures (hyphae) and can sometimes form visible floating colonies.[2][5] Yeast, another type of fungus, may appear as individual round or oval particles that can be seen budding.[6]

Q4: Can contamination affect the results of my this compound experiments?

Absolutely. Contamination can have a profound impact on your results, rendering them unreliable.[7][8] Contaminants can:

  • Alter cellular metabolism and signaling pathways, potentially masking or falsely enhancing the effects of this compound.[3][4]

  • Compete with your cells for nutrients, affecting their growth and viability.[3][4]

  • Produce toxic substances that can kill your cells or induce a stress response.

  • Lead to the retraction of published work due to invalid data.[7]

Q5: How can I prevent contamination in my this compound experiments?

The best defense against contamination is a strict aseptic technique.[9][10] Key preventative measures include:

  • Always work in a certified laminar flow hood or biosafety cabinet.[1][11]

  • Regularly disinfect your work surfaces, incubator, and equipment with 70% ethanol (B145695).[1]

  • Use sterile reagents, media, and consumables from trusted suppliers.[1]

  • Quarantine and test all new cell lines for mycoplasma before introducing them into your general cell stock.[1]

  • Avoid sharing media and reagents between different cell lines.[1]

  • Handle only one cell line at a time to prevent cross-contamination.[1]

Troubleshooting Guides

Issue 1: Suspected Bacterial Contamination

Symptoms:

  • Sudden turbidity or cloudiness in the culture medium.[1]

  • Rapid drop in pH, causing the medium to turn yellow.[1]

  • Microscopic observation reveals small, motile rods or cocci between the cells.[2]

Immediate Actions:

  • Immediately isolate the contaminated flask(s) to prevent cross-contamination.

  • Discard the contaminated culture(s) and any media or reagents that may have come into contact with them. For heavy contamination, it is best to discard the cells.[6]

  • Thoroughly decontaminate the biosafety cabinet, incubator, and any affected equipment.[6]

Prevention:

  • Review and reinforce aseptic technique with all lab personnel.

  • Ensure proper sterilization of all equipment and reagents.

  • Consider using antibiotic-free medium for routine culture to ensure any contamination is immediately visible.

Issue 2: Suspected Mycoplasma Contamination

Symptoms:

  • Decreased cell proliferation or changes in cell morphology.

  • No visible signs of contamination like turbidity or pH change.[3]

  • Altered cellular responses in assays.

Detection & Action:

  • Quarantine the suspected cell line.

  • Test for mycoplasma using a reliable detection method such as PCR, ELISA, or DNA staining (e.g., DAPI or Hoechst stain).

  • If positive, discard the contaminated cell line and all related stocks. While mycoplasma elimination reagents are available, eradication can be difficult and may not always be successful.[12]

  • Thoroughly decontaminate the biosafety cabinet and incubator.

Prevention:

  • Routinely test all cell cultures for mycoplasma (e.g., every 1-2 months).[1]

  • Only purchase cell lines and reagents from reputable suppliers that certify their products as mycoplasma-free.[1]

  • Quarantine all new cell lines upon arrival and test them before incorporating them into your lab's collection.[1]

Issue 3: Suspected Fungal (Mold or Yeast) Contamination

Symptoms:

  • Mold: Visible fuzzy or filamentous growths, often on the surface of the medium.[2][5]

  • Yeast: The medium may become slightly turbid, and microscopic examination reveals individual, often budding, oval or round particles.[6]

  • The pH of the medium may increase (become more alkaline) with some fungal contaminations.[7]

Immediate Actions:

  • Isolate and discard the contaminated cultures immediately to prevent the spread of spores.

  • Thoroughly clean and disinfect the work area and incubator. Consider a full incubator decontamination cycle if available.

  • Check for potential sources of airborne spores in the lab.

Prevention:

  • Ensure the HEPA filter in your biosafety cabinet is certified and functioning correctly.

  • Keep the lab environment clean and free of dust.

  • Filter all media and solutions through a 0.22 µm filter.

Data Presentation

Table 1: Characteristics of Common Cell Culture Contaminants

Contaminant TypeCommon Visual CuesMicroscopic AppearancepH ChangeGrowth Rate
Bacteria Turbid medium, surface film[1]Small (0.5-5 µm) motile rods or cocci[2]Rapid decrease (yellow medium)[1]Very Fast (overnight)
Yeast Slight turbidity, may have a distinct odor[6]Individual oval or round particles, often budding[6]Gradual decrease (yellowish medium)[6]Fast (1-3 days)
Mold Fuzzy, filamentous growths, often on the surface[2][5]Network of multicellular filaments (hyphae)[2]Variable, can increase or decreaseSlow to Fast
Mycoplasma None[3]Not visible with a standard light microscope[2]None or very slightSlow

Experimental Protocols

Protocol 1: Basic Aseptic Technique

This protocol outlines the fundamental steps for maintaining a sterile environment during cell culture procedures.[9][11]

  • Preparation:

    • Wash hands thoroughly and wear appropriate personal protective equipment (PPE), including a lab coat and gloves.

    • Turn on the biosafety cabinet fan at least 15 minutes before starting work.

    • Disinfect the interior surfaces of the biosafety cabinet with 70% ethanol and wipe with a sterile, lint-free cloth.

  • Procedure:

    • Spray all items (media bottles, pipette boxes, etc.) with 70% ethanol before placing them in the cabinet.

    • Arrange materials in the cabinet to ensure a clear workflow and avoid passing non-sterile items over sterile ones.

    • Perform all manipulations in the central area of the cabinet.

    • Avoid talking, singing, or coughing in the direction of the open cabinet.

    • Use sterile, individually wrapped pipettes and tips. Use each tip only once.

    • When opening sterile containers, do not place the cap face down on the work surface.

  • Completion:

    • Tightly cap all media and reagent bottles.

    • Remove all items from the cabinet.

    • Disinfect the cabinet surfaces again with 70% ethanol.

    • Dispose of all waste in appropriate biohazard containers.

Protocol 2: Mycoplasma Detection by PCR

This is a generalized protocol for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.

  • Sample Preparation:

    • Collect 1 mL of cell culture supernatant from a culture that is near confluency and has been cultured without antibiotics for at least 3 days.

    • Centrifuge the supernatant to pellet any cells and debris.

    • Transfer the supernatant to a new sterile tube. This will be your test sample.

  • DNA Extraction:

    • Follow the kit's instructions to extract DNA from your cell culture supernatant sample. This typically involves a lysis step followed by purification.

  • PCR Amplification:

    • Prepare the PCR master mix according to the kit's protocol. This will include primers that specifically target mycoplasma DNA, Taq polymerase, dNTPs, and a buffer.

    • Add a small volume of your extracted DNA to the master mix.

    • Include a positive control (containing mycoplasma DNA, usually provided in the kit) and a negative control (sterile water or mycoplasma-free cell culture medium) in your PCR run.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose (B213101) gel.

    • Visualize the DNA bands under UV light.

    • A band of the expected size in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show a band, and the negative control should not.

Visualizations

Contamination_Troubleshooting_Workflow start Observe potential contamination in this compound experiment q1 Is the media turbid and/or has the pH rapidly dropped (yellow)? start->q1 bacterial High probability of Bacterial Contamination q1->bacterial Yes q2 Are there visible fuzzy or filamentous growths? q1->q2 No action_bacterial Isolate & Discard Culture Decontaminate Equipment Review Aseptic Technique bacterial->action_bacterial fungal High probability of Fungal (Mold) Contamination q2->fungal Yes q3 Are cells growing poorly or do they show altered morphology with no other visible signs? q2->q3 No action_fungal Isolate & Discard Culture Thoroughly Decontaminate Check for Spore Sources fungal->action_fungal mycoplasma Suspect Mycoplasma Contamination q3->mycoplasma Yes no_contamination Contamination unlikely. Investigate other experimental variables (e.g., this compound concentration, cell passage number, incubator conditions). q3->no_contamination No action_mycoplasma Quarantine Cells Perform Mycoplasma Test (PCR/ELISA) If positive, discard culture. mycoplasma->action_mycoplasma

Caption: Troubleshooting workflow for identifying potential cell culture contamination.

Fuziline_Signaling_Pathway_Potential_Impact cluster_0 Normal this compound Signaling cluster_1 Impact of Contamination This compound This compound beta_AR β-Adrenergic Receptors This compound->beta_AR activates cAMP_PKA cAMP-PKA Pathway beta_AR->cAMP_PKA stimulates Metabolism Altered Glucose & Lipid Metabolism cAMP_PKA->Metabolism Thermo Thermogenesis Metabolism->Thermo Contaminants Bacterial/Mycoplasma Contaminants Stress Cellular Stress (Nutrient depletion, toxins) Contaminants->Stress Altered_Signaling Altered Signaling Pathways Stress->Altered_Signaling Altered_Signaling->cAMP_PKA Interferes with Altered_Signaling->Metabolism Dysregulates Invalid_Results Invalid Experimental Results Altered_Signaling->Invalid_Results

References

Validation & Comparative

A Comparative Analysis of Fuziline and Aconitine in Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiotoxic profiles of fuziline (B108665) and aconitine (B1665448), two diterpenoid alkaloids derived from plants of the Aconitum species. While originating from the same source, their effects on cardiac tissue are markedly different. Aconitine is a well-documented potent cardiotoxin (B1139618), whereas this compound has demonstrated cardioprotective properties in experimental models. This document summarizes the available experimental data, details the underlying mechanisms, and outlines the protocols used in key studies to facilitate a comprehensive understanding for research and drug development purposes.

Introduction to this compound and Aconitine

Aconitine is notorious for its severe cardiotoxicity and neurotoxicity, which historically made it a known poison.[1] Its use in traditional medicine is predicated on processing methods that hydrolyze it into less toxic derivatives. The primary mechanism of aconitine's toxicity involves the disruption of voltage-gated sodium channels in excitable tissues like the myocardium.[2][3]

This compound is another alkaloid found in Aconitum species, particularly in the processed roots known as Fuzi.[4] In stark contrast to aconitine, recent studies have highlighted this compound's lack of cardiotoxicity and its potential as a cardioprotective agent, primarily through antioxidant and anti-inflammatory pathways.[5][6][7] Understanding the profound differences in their cardiac effects is crucial for the safe use of Aconitum-derived medicines and for exploring their therapeutic potential.

Mechanism of Action and Cardiotoxicity

The cardiac effects of aconitine and this compound are governed by fundamentally different molecular interactions. Aconitine is a direct channel activator leading to cellular injury, while this compound mitigates cellular stress and inflammation.

Aconitine: A Potent Cardiotoxin

Aconitine's cardiotoxicity is multifaceted and initiates with its high-affinity binding to voltage-gated sodium channels.[2][3]

  • Ion Channel Disruption: Aconitine binds to the open state of voltage-sensitive sodium channels, delaying their inactivation.[3] This leads to a persistent influx of sodium ions (Na+), causing prolonged membrane depolarization. This initial event triggers a cascade of downstream effects, including intracellular calcium (Ca2+) overload due to the altered function of the Na+-Ca2+ exchanger.[8][9][10][11] This ionic imbalance is a primary driver of arrhythmias, such as ventricular tachycardia and fibrillation.[9][12] Aconitine has also been shown to affect potassium (K+) channels, further contributing to arrhythmogenesis.[11][13]

  • Inflammatory Pathway Activation: Aconitine activates the NLRP3 inflammasome signaling pathway.[8][14] This leads to the cleavage of pro-caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18, inducing pyroptosis and inflammation in cardiac tissue.[15]

  • Mitochondrial Dysfunction: The toxic effects of aconitine extend to mitochondria, where it can induce dysfunction, increase the production of reactive oxygen species (ROS), and trigger apoptosis and autophagy.[8][9][16]

This compound: A Cardioprotective Agent

Experimental evidence suggests this compound does not share aconitine's toxic profile; instead, it exhibits protective effects against cardiac injury.[6]

  • Anti-inflammatory and Anti-pyroptotic Effects: In a mouse model of dobutamine-induced heart damage, this compound administration significantly reduced the levels of key pyroptosis markers, including NLRP3, Gasdermin D (GSDMD), and IL-1β.[5][7] This indicates an ability to suppress the inflammatory cascade that leads to myocyte death.

  • Antioxidant Activity: this compound demonstrates potent antioxidant properties. Studies have shown it increases the Total Antioxidant Status (TAS) while decreasing the Total Oxidant Status (TOS) and markers of oxidative damage like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHDG) and Galectin-3 (GAL-3).[5][7] By mitigating oxidative stress, this compound helps preserve the integrity of cardiac myocytes.[5]

Quantitative Data Comparison

The following tables summarize the quantitative data from preclinical studies, highlighting the opposing effects and toxicity levels of aconitine and this compound.

Table 1: Comparative Acute Toxicity

ParameterAconitineThis compoundReference
LD₅₀ (Mice, oral) 1.8 mg/kgSignificantly lower toxicity reported; no cardiotoxicity observed in comparative studies.[6][17][18]
LD₅₀ (Mice, IV) 0.100 mg/kgNot Available[19]
LD₅₀ (Mice, IP) 0.270 mg/kgNot Available[19]
Observed Cardiotoxicity Potent inducer of lethal arrhythmias.No cardiotoxicity or neurotoxicity observed in mice.[6][9]

Table 2: Comparative Effects on Key Cardiac Markers

ParameterEffect of AconitineEffect of this compoundReference
Arrhythmias Induces ventricular premature beats, tachycardia, and fibrillation.Prevents necrosis and preserves myocyte integrity in a cardiac damage model.[5][9]
Voltage-Gated Na+ Channels Causes persistent activation, leading to sustained Na+ influx.No direct agonistic effect reported; shows protective effects downstream.[2][3]
Intracellular Ca²⁺ Causes significant overload.Not directly studied, but mitigates injury where Ca²⁺ overload is a factor.[8][10][11]
NLRP3 Inflammasome Activates the pathway, increasing NLRP3 levels.Reduces NLRP3 levels in a cardiac damage model.[5][7][8][15]
IL-1β Increases levels, promoting inflammation.Reduces levels, indicating an anti-inflammatory effect.[5][7][8]
Oxidative Stress (TOS/ROS) Increases ROS production.Decreases Total Oxidant Status (TOS).[5][7][14]
Antioxidant Status (TAS) Decreases antioxidant capacity.Increases Total Antioxidant Status (TAS).[5][7]
Cardiac Injury Markers (Troponin-I) Increases levels, indicating myocyte damage.Reduces levels in a cardiac damage model.[5][7]

Experimental Protocols and Methodologies

The divergent findings for aconitine and this compound stem from distinct experimental models designed to assess either toxicity or therapeutic potential.

Aconitine-Induced Cardiotoxicity Model

This model is standard for inducing arrhythmias to study the mechanisms of cardiotoxicity or to test antiarrhythmic drugs.

  • Objective: To characterize the arrhythmogenic effects of aconitine and elucidate its molecular mechanisms.

  • Animal Models: Primarily rats (Wistar) and mice.

  • Methodology:

    • Drug Administration: Aconitine is administered, typically via intravenous or intraperitoneal injection, to induce arrhythmias.

    • In Vivo Analysis: Electrocardiogram (ECG) is used to monitor heart rate and rhythm, identifying events like ventricular tachycardia and fibrillation.

    • In Vitro Analysis: Cardiomyocytes are isolated from animal hearts. Whole-cell patch-clamp techniques are employed to measure the activity of specific ion channels (e.g., Na+, Ca²⁺, K⁺) in the presence of aconitine (1-10 µM).[10][12]

    • Biochemical Analysis: Heart tissue is homogenized to measure protein expression levels (e.g., NLRP3, caspase-1) via Western blot or ELISA to assess inflammatory and apoptotic pathways.[15]

This compound Cardioprotection Model (Dobutamine-Induced Injury)

This model is used to create a state of cardiac stress and injury to evaluate the protective effects of a therapeutic agent.

  • Objective: To determine if this compound can mitigate cardiac damage induced by a β-adrenergic agonist.

  • Animal Model: Adult male BALB/c mice.[5]

  • Methodology:

    • Experimental Groups: Mice are typically divided into four groups: (1) Sham (saline), (2) Dobutamine only (injury control), (3) Dobutamine + this compound (treatment), and (4) this compound only (drug control).[5]

    • Induction of Injury: Dobutamine is administered to induce cardiac stress, leading to myocyte damage and necrosis.

    • Biochemical Analysis: Blood samples are collected to measure serum levels of cardiac injury markers (Troponin-I), pyroptosis proteins (NLRP3, GSDMD, IL-1β), and oxidative stress markers (8-OHDG, GAL-3).[5][7] Assays are also performed to determine Total Oxidant Status (TOS) and Total Antioxidant Status (TAS).[5][7]

    • Histopathological Analysis: Heart tissues are excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visually assess the extent of myocyte necrosis and inflammatory cell infiltration.[5][7]

Visualized Pathways and Workflows

The following diagrams illustrate the core signaling pathway for aconitine toxicity and the experimental workflow used to evaluate this compound's protective effects.

Aconitine_Cardiotoxicity_Pathway aconitine Aconitine vgsc Voltage-Gated Sodium Channels (VGSC) aconitine->vgsc Binds to open state nlrp3 NLRP3 Inflammasome Activation aconitine->nlrp3 mito Mitochondrial Dysfunction aconitine->mito na_influx Persistent Na+ Influx vgsc->na_influx depolarization Prolonged Depolarization na_influx->depolarization ca_overload Intracellular Ca2+ Overload depolarization->ca_overload arrhythmia Arrhythmias (Tachycardia, Fibrillation) ca_overload->arrhythmia cytokines Release of IL-1β, IL-18 nlrp3->cytokines pyroptosis Inflammation & Pryoptosis cytokines->pyroptosis ros Increased ROS mito->ros apoptosis Apoptosis mito->apoptosis

Caption: Aconitine cardiotoxicity signaling pathways.

Fuziline_Experimental_Workflow start BALB/c Mice groups Randomization into 4 Groups: 1. Sham 2. Dobutamine 3. Dobutamine + this compound 4. This compound start->groups injury Induce Cardiac Damage (Dobutamine Administration) groups->injury collection Collect Blood & Heart Tissue Samples injury->collection analysis Analysis collection->analysis biochem Biochemical Markers (Troponin-I, NLRP3, IL-1β, GSDMD) analysis->biochem oxidative Oxidative Stress (TOS, TAS, 8-OHDG) analysis->oxidative histo Histopathology (Myocyte Necrosis) analysis->histo

Caption: Experimental workflow for this compound cardioprotection study.

Conclusion

The comparison between this compound and aconitine reveals a striking dichotomy in their effects on the heart. Aconitine is a potent cardiotoxin that acts directly on ion channels to induce cellular stress, inflammation, and life-threatening arrhythmias. Its clinical application is severely limited by a narrow therapeutic window.[1] In contrast, this compound emerges from experimental studies as a non-toxic compound with significant cardioprotective potential. Its ability to counteract inflammation and oxidative stress suggests a therapeutic role in mitigating cardiac injury. This clear distinction underscores the importance of component-specific analysis in the development of drugs from natural products and highlights this compound as a promising candidate for further investigation as a cardioprotective agent.

References

Fuziline and Neoline: A Comparative Analysis of Biological Activities for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fuziline (B108665) and Neoline (B1670494), two diterpenoid alkaloids derived from the traditional Chinese medicine Fuzi (the processed lateral root of Aconitum carmichaelii), have garnered significant interest in the scientific community for their diverse pharmacological effects. This guide provides a detailed comparison of their biological activities, supported by experimental data, to aid researchers and drug development professionals in evaluating their therapeutic potential.

Summary of Biological Activities

This compound and neoline exhibit a range of biological activities, most notably anti-inflammatory, analgesic, and cardiovascular effects. While both compounds share some similarities in their pharmacological profiles, key differences in their potency, bioavailability, and mechanisms of action are emerging.

Data Presentation: Quantitative Comparison

Biological ActivityParameterThis compoundNeolineReference Compound/VehicleSource
Anti-inflammatory Inhibition of Carrageenan-Induced Paw Edema (mouse, % inhibition)Dose-dependentDose-dependent, greater than Benzoylmesaconine-[1]
Analgesic Acetic Acid-Induced Writhing Test (mouse)Dose-dependentDose-dependent, greater than Benzoylmesaconine-[1]
Cardiovascular Cardioprotective EffectReduces myocardial necrosis and fibrosisNot explicitly stated, but lacks cardiotoxicity at tested doses-[2]
Pharmacokinetics Oral Bioavailability (mouse, %)18.1463.82Benzoylmesaconine: 3.05[1]
Toxicity Cardiotoxicity/Neurotoxicity (mouse)No toxicity observedNo toxicity observedBenzoylmesaconine: Notable increase in creatine (B1669601) kinase and matrix metalloproteinase 9[1]

In-Depth Analysis of Biological Activities

Anti-inflammatory and Analgesic Effects

Both this compound and neoline have demonstrated significant anti-inflammatory and analgesic properties. A comparative study has shown that both compounds produce dose-dependent anti-inflammatory effects in the carrageenan-induced paw edema model and analgesic effects in the acetic acid-induced writhing test in mice.[1] Notably, their efficacy in these models was reported to be greater than that of benzoylmesaconine, another major alkaloid in Fuzi.[1]

The anti-inflammatory actions of Aconitum alkaloids, including this compound and neoline, are believed to be mediated, at least in part, through the inhibition of pro-inflammatory signaling pathways such as the MAPK/NF-κB pathway.[3] This inhibition leads to a reduction in the production of inflammatory mediators.

Neoline has also been investigated for its potential in alleviating neuropathic pain. Studies suggest that it may exert its analgesic effects by targeting the Nav1.7 sodium channel, a key player in pain signaling.[4]

Cardiovascular Effects

This compound has been shown to possess notable cardioprotective properties. It can reduce cell death in neonatal rat cardiomyocytes and mitigate isoproterenol-induced myocardial injury in rats by inhibiting oxidative stress and endoplasmic reticulum stress.[2] It has also been found to reduce cardiac damage in mice with dobutamine-induced heart injury.[5][6] These findings suggest a potential therapeutic role for this compound in cardiovascular diseases.[5][6]

In contrast, while neoline is a major component of Fuzi, which is traditionally used for its cardiotonic effects, specific studies detailing its positive inotropic or direct cardioprotective effects are less prominent in the currently available literature. However, a key finding is that at the doses tested, neither this compound nor neoline exhibited the cardiotoxicity associated with other Aconitum alkaloids like benzoylmesaconine.[1]

Experimental Protocols

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

Procedure:

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test compound (this compound or neoline), a reference drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally at predetermined doses.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each animal.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Hot Plate Test (Analgesic Activity)

This method is used to evaluate the central analgesic activity of a compound.

Procedure:

  • Animal Model: Mice are commonly used for this assay.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Compound Administration: The test compound, a reference drug (e.g., morphine), or vehicle is administered to the animals.

  • Testing: At specific time intervals after administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate.

  • Measurement of Latency: The time taken for the mouse to exhibit a pain response (e.g., licking its paws or jumping) is recorded as the reaction time or latency. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The increase in reaction time compared to the vehicle control group indicates an analgesic effect.

Langendorff Isolated Heart Preparation (Cardiovascular Effects)

This ex vivo model allows for the study of a compound's direct effects on the heart.

Procedure:

  • Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., a rat or guinea pig) and immediately placed in ice-cold Krebs-Henseleit buffer.

  • Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.

  • Measurement of Cardiac Function: A balloon-tipped catheter can be inserted into the left ventricle to measure parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Compound Administration: this compound or neoline is infused into the perfusion buffer at various concentrations.

  • Data Analysis: Changes in cardiac function parameters are recorded and analyzed to determine the compound's effect on cardiac contractility and other functions.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and neoline are thought to involve the modulation of key inflammatory signaling pathways.

anti_inflammatory_pathway cluster_nucleus LPS LPS/Carrageenan TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_pathway NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p65) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes activates transcription AP1 AP-1 MAPK_pathway->AP1 AP1->Inflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits This compound->MAPK_pathway inhibits Neoline Neoline Neoline->IKK inhibits Neoline->MAPK_pathway inhibits

Caption: Putative anti-inflammatory mechanism of this compound and Neoline via inhibition of NF-κB and MAPK signaling pathways.

Neoline's analgesic activity in neuropathic pain models has been linked to its interaction with the Nav1.7 sodium channel.

analgesic_pathway_neoline Noxious_Stimuli Noxious Stimuli Nociceptor Nociceptor Noxious_Stimuli->Nociceptor Nav17 Nav1.7 Channel Nociceptor->Nav17 activates Action_Potential Action Potential Generation and Propagation Nav17->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Neoline Neoline Neoline->Nav17 inhibits

Caption: Proposed analgesic mechanism of Neoline through the inhibition of the Nav1.7 sodium channel in nociceptors.

Conclusion

This compound and neoline are promising alkaloids with distinct yet overlapping biological activities. Neoline's higher oral bioavailability and potent analgesic effects make it an attractive candidate for pain management, particularly neuropathic pain. This compound's significant cardioprotective properties highlight its potential for development as a therapeutic agent for cardiovascular disorders. The lower toxicity profile of both compounds compared to other Aconitum alkaloids is a significant advantage. Further research is warranted to fully elucidate their mechanisms of action and to conduct more direct, quantitative comparisons of their various biological effects to guide future drug development efforts.

References

Fuziline and Songorine: A Comparative Guide to Their Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the available scientific data on the neuroprotective efficacy of fuziline (B108665) and songorine (B610919), two diterpenoid alkaloids derived from plants of the Aconitum genus. While direct comparative studies are currently unavailable, this document synthesizes existing preclinical data to offer insights into their potential neuroprotective mechanisms and efficacy.

Overview and Mechanism of Action

This compound and songorine are complex alkaloids with demonstrated biological activities. Their potential roles in neuroprotection are beginning to be explored, with current research pointing towards distinct, yet potentially overlapping, mechanisms of action.

This compound has been investigated for its cardioprotective and anti-inflammatory effects. Recent studies suggest a cytoprotective role, potentially through the inhibition of oxidative stress-induced endoplasmic reticulum stress. One study identified this compound as a key component in a formula that exhibits anti-neuroinflammatory properties by inhibiting pro-inflammatory mediators and suppressing the NF-κB signaling pathway while activating the Nrf2/HO-1 pathway[1]. Furthermore, this compound has been shown to stimulate thermogenesis through the activation of beta-adrenergic receptors[2].

Songorine has been primarily studied for its effects on the central nervous system. There are conflicting reports regarding its interaction with GABA-A receptors, with some studies identifying it as a potent agonist leading to anxiolytic effects[3][4], while another suggests it acts as an antagonist[5]. A significant finding points to its ability to inhibit oxidative stress-related inflammation by activating the PI3K/AKT/Nrf2 signaling pathway, a key pathway in cellular defense against oxidative damage and highly relevant to neuroprotection[6].

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data for this compound and songorine from various preclinical studies. It is important to note that these studies were conducted in different experimental systems, and direct comparisons of efficacy should be made with caution.

Table 1: In Vitro Cytoprotective and Bioactivity Data

CompoundCell LineModel of Injury/AssayConcentrationEffectCitation
This compound H9c2 CardiomyocytesIsoproterenol-induced injury10 µMIncreased cell viability[7]
Songorine RAW264.7 MacrophagesLipopolysaccharide (LPS)-induced inflammation40 mg/kg (in vivo)Reduced levels of TNF-α, IL-6, IL-1β[6]
Songorine Rat Hippocampal NeuronsGABA-induced inward current19.6 µM (IC50)Inhibition of GABA-induced current[8]

Table 2: In Vivo Bioactivity Data

CompoundAnimal ModelAssayDosageEffectCitation
Songorine RatIn vivo electrophysiologyN/AInhibited spontaneous neuronal firing rate[4]
Songorine RatElevated Zero Maze3.0 mg/kgIncreased time spent in open quadrants (anxiolytic effect)[3]

Signaling Pathways in Neuroprotection

Based on current literature, the proposed neuroprotective signaling pathways for this compound and songorine are illustrated below.

Fuziline_Signaling_Pathway This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR Neuroinflammation Neuroinflammation This compound->Neuroinflammation Inhibits Nrf2_HO1 Nrf2/HO-1 Pathway This compound->Nrf2_HO1 Activates NF_kB NF-κB Pathway Neuroinflammation->NF_kB Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6) NF_kB->Pro_inflammatory_Mediators Induces Antioxidant_Response Antioxidant Response Nrf2_HO1->Antioxidant_Response Promotes Songorine_Signaling_Pathway Songorine Songorine PI3K PI3K Songorine->PI3K Activates GABA_A_R GABA-A Receptor Songorine->GABA_A_R Modulates AKT AKT PI3K->AKT Nrf2 Nrf2 AKT->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces transcription of Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Leads to Neuronal_Activity Neuronal Activity GABA_A_R->Neuronal_Activity Alters In_Vitro_Workflow cluster_0 Cell Culture and Treatment cluster_1 Assessment of Neuroprotection A Seed neuronal cells (e.g., HT22, SH-SY5Y) in 96-well plates B Pre-treat with various concentrations of This compound or Songorine A->B C Induce neurotoxicity (e.g., with Glutamate or MPP+) B->C D Cell Viability Assay (e.g., MTT, LDH) C->D E Apoptosis Assay (e.g., TUNEL, Caspase-3 activity) C->E F Oxidative Stress Measurement (e.g., ROS production) C->F In_Vivo_Workflow A Animal Acclimatization (e.g., C57BL/6 mice) B Induction of Neurodegeneration (e.g., MPTP administration) A->B C Treatment with this compound or Songorine (e.g., oral gavage, i.p. injection) B->C D Behavioral Testing (e.g., Rotarod, Pole test) C->D E Histological and Biochemical Analysis of Brain Tissue D->E

References

Fuziline in the Spotlight: A Comparative Analysis of Antioxidant Efficacy in Cardiac Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data positions Fuziline, a diterpenoid alkaloid, as a noteworthy antioxidant agent in the protection of cardiac cells against oxidative stress. This guide provides a comparative analysis of this compound against other well-established antioxidants—N-acetylcysteine (NAC), Resveratrol, and Vitamin E—offering researchers, scientists, and drug development professionals a consolidated resource for evaluating their respective cardioprotective potentials.

Executive Summary

Oxidative stress is a key pathological factor in a multitude of cardiovascular diseases. The generation of reactive oxygen species (ROS) can lead to cellular damage, apoptosis, and dysfunction in cardiac cells. This guide delves into the experimental evidence demonstrating the efficacy of this compound in mitigating these effects and provides a comparative context with NAC, Resveratrol, and Vitamin E. The data presented herein is collated from various in-vitro studies, primarily utilizing the H9c2 cardiomyocyte cell line subjected to diverse oxidative stressors.

Comparative Performance Data

The following tables summarize the quantitative data on the antioxidant and cytoprotective effects of this compound and its counterparts. It is important to note that the experimental conditions, including the specific oxidative stressor and its concentration, vary across studies, which may influence the direct comparability of the results.

Table 1: Effect on Cardiac Cell Viability under Oxidative Stress

AntioxidantCell LineOxidative StressorConcentration of AntioxidantImprovement in Cell ViabilityReference
This compound H9c280 µM Isoproterenol (B85558)100 nM, 500 nMSignificantly increased[1][2]
N-acetylcysteine (NAC) H9c2250 µM H₂O₂1 mM~40% increase[3]
N-acetylcysteine (NAC) H9c20.75 mM H₂O₂4 mMSignificantly enhanced[4][5]
Resveratrol H9c2H₂O₂50 µM, 100 µMMarkedly reduced cell death[6]
Resveratrol H9c2Oxygen-Glucose Deprivation20 µM84.4% increase at 24h[7][8]
Resveratrol H9c25 µM Doxorubicin (B1662922)25 µMIncreased from ~49% to ~88%[9][10]
Trolox (Vitamin E analog) H9c2250 µM H₂O₂50 µMSignificantly protected from cell death[11]

Table 2: Efficacy in Reducing Reactive Oxygen Species (ROS)

AntioxidantCell LineOxidative StressorConcentration of AntioxidantReduction in ROSReference
This compound H9c280 µM Isoproterenol100 nM, 500 nMSignificantly decreased[1]
N-acetylcysteine (NAC) H9c2250 µM H₂O₂1 mMPartially reversed the ~100% increase[3]
N-acetylcysteine (NAC) H9c25 µM Doxorubicin750 µMReduced a 56% increase to control levels[12][13]
N-acetylcysteine (NAC) H9c20.75 mM H₂O₂4 mMSignificantly attenuated[4][5]
Resveratrol H9c2Doxorubicin25 µMSignificantly decreased[14]
Resveratrol H9c2Oxygen-Glucose Deprivation20 µMDecreased in a concentration-dependent manner[8]
Trolox (Vitamin E analog) H9c2250 µM H₂O₂50 µMPrevented increase in a dose-dependent manner[11]

Signaling Pathways and Mechanisms of Action

The antioxidant effects of these compounds are mediated through complex signaling pathways that regulate cellular stress responses, apoptosis, and endogenous antioxidant systems.

This compound

This compound has been shown to protect cardiac cells by inhibiting ROS-triggered endoplasmic reticulum (ER) stress.[1][15] This is achieved through the downregulation of the PERK/eIF2α/ATF4/CHOP signaling pathway.[1][15]

Fuziline_Pathway Isoproterenol Isoproterenol ROS ↑ ROS Isoproterenol->ROS ER_Stress ER Stress ROS->ER_Stress PERK p-PERK ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->ROS This compound->ER_Stress

This compound's mechanism in mitigating Isoproterenol-induced cardiac cell apoptosis.
N-acetylcysteine (NAC)

NAC primarily acts as a precursor for glutathione (B108866) (GSH) synthesis, a critical intracellular antioxidant.[4] It also directly scavenges ROS and can modulate redox-sensitive signaling pathways such as NF-κB and PI3K/Akt.[4][16]

NAC_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS ↑ ROS Oxidative_Stress->ROS GSH_depletion ↓ GSH Oxidative_Stress->GSH_depletion NFkB ↑ NF-κB Activation ROS->NFkB Apoptosis Apoptosis GSH_depletion->Apoptosis NFkB->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS Direct Scavenging GSH_synthesis ↑ GSH Synthesis NAC->GSH_synthesis PI3K_Akt PI3K/Akt Pathway NAC->PI3K_Akt GSH_synthesis->GSH_depletion Cell_Survival Cell Survival PI3K_Akt->Cell_Survival

NAC's multifaceted antioxidant and cytoprotective signaling pathways.
Resveratrol

Resveratrol exhibits its antioxidant effects through multiple mechanisms, including direct ROS scavenging and modulation of various signaling pathways. It is a well-known activator of Sirtuin 1 (SIRT1), which in turn can deacetylate and activate downstream targets that promote antioxidant defenses. Resveratrol also influences the PI3K/Akt and AMPK pathways.

Resveratrol_Pathway Oxidative_Stress Oxidative Stress ROS ↑ ROS Oxidative_Stress->ROS Apoptosis Apoptosis ROS->Apoptosis Resveratrol Resveratrol Resveratrol->ROS Direct Scavenging SIRT1 SIRT1 Activation Resveratrol->SIRT1 AMPK AMPK Activation Resveratrol->AMPK PI3K_Akt PI3K/Akt Pathway Resveratrol->PI3K_Akt Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, Catalase) SIRT1->Antioxidant_Enzymes Cell_Survival Cell Survival AMPK->Cell_Survival PI3K_Akt->Cell_Survival Antioxidant_Enzymes->ROS

Key signaling pathways modulated by Resveratrol to confer cardioprotection.
Vitamin E

Vitamin E, a lipid-soluble antioxidant, primarily functions by interrupting the propagation of lipid peroxidation in cell membranes. Its signaling effects in cardiac cells are less clearly defined in vitro compared to other antioxidants but are thought to involve the modulation of protein kinase C (PKC) and potentially the PI3K/Akt pathway.

VitaminE_Pathway Oxidative_Stress Oxidative Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Vitamin_E Vitamin E Vitamin_E->Lipid_Peroxidation Chain-breaking antioxidant PKC PKC Modulation Vitamin_E->PKC PI3K_Akt PI3K/Akt Pathway Vitamin_E->PI3K_Akt Cell_Signaling Altered Cell Signaling PKC->Cell_Signaling PI3K_Akt->Cell_Signaling

Proposed mechanisms of Vitamin E's antioxidant action in cardiac cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

Cell Culture and Induction of Oxidative Stress
  • Cell Line: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Isoproterenol-Induced Injury: To mimic β-adrenergic stress, H9c2 cells are treated with 80 µM isoproterenol for 48 hours.[1]

  • H₂O₂-Induced Oxidative Stress: Cells are exposed to varying concentrations of hydrogen peroxide (e.g., 100 µM to 1 mM) for specific durations (e.g., 6 to 24 hours) to induce direct oxidative damage.[3][4][17]

  • Doxorubicin-Induced Cardiotoxicity: H9c2 cells are treated with doxorubicin (e.g., 5 µM) for 24-72 hours to model chemotherapy-induced cardiotoxicity.[9][10][12]

  • Oxygen-Glucose Deprivation (OGD): To simulate ischemic conditions, cells are cultured in a glucose-free medium under a hypoxic atmosphere for a defined period, followed by reoxygenation in a standard culture medium.[7][8]

Measurement of Cell Viability (MTT Assay)
  • H9c2 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Cells are pre-treated with the respective antioxidants for a specified duration before the addition of the oxidative stressor.

  • Following the treatment period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • The MTT solution is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[2][9]

Measurement of Intracellular ROS (DCFH-DA Assay)
  • H9c2 cells are seeded in 6-well plates or on glass coverslips.

  • After treatment with antioxidants and the oxidative stressor, cells are washed with phosphate-buffered saline (PBS).

  • Cells are then incubated with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • After incubation, cells are washed with PBS to remove excess probe.

  • The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. The intensity of the fluorescence is proportional to the amount of intracellular ROS.[1][18]

Experimental_Workflow Start Start: Seed H9c2 Cells Pretreat Pre-treat with Antioxidant (this compound, NAC, Resveratrol, Vit E) Start->Pretreat Stress Induce Oxidative Stress (Isoproterenol, H₂O₂, etc.) Pretreat->Stress Endpoint Endpoint Analysis Stress->Endpoint MTT MTT Assay (Cell Viability) Endpoint->MTT DCFH DCFH-DA Assay (ROS Measurement) Endpoint->DCFH WB Western Blot (Protein Expression) Endpoint->WB

A generalized workflow for in-vitro antioxidant comparison studies.
Western Blot Analysis for Apoptotic Proteins (Bcl-2/Bax)

  • Following experimental treatments, H9c2 cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA protein assay kit.

  • Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, and a loading control (e.g., GAPDH or β-actin).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The ratio of Bcl-2 (anti-apoptotic) to Bax (pro-apoptotic) is calculated to assess the apoptotic potential.

Conclusion

The available experimental data suggests that this compound is a potent antioxidant with significant protective effects on cardiac cells under oxidative stress, comparable in efficacy to established antioxidants like NAC and Resveratrol in certain models. Its mechanism of action, involving the inhibition of ER stress-induced apoptosis, presents a distinct and promising therapeutic avenue. While direct comparative studies under standardized conditions are needed for a definitive ranking, this guide provides a solid foundation for researchers to evaluate the potential of this compound in the development of novel cardioprotective strategies. The detailed protocols and pathway diagrams included are intended to facilitate further investigation in this critical area of cardiovascular research.

References

Fuziline vs. Metoprolol in the Management of Cardiac Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Fuziline and the established beta-blocker, metoprolol (B1676517), in mitigating cardiac injury. The following sections present supporting experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows to offer an objective analysis for research and drug development professionals.

Comparative Efficacy Data

The therapeutic potential of this compound in ameliorating cardiac damage has been investigated in preclinical models, with some studies providing a direct comparison to metoprolol. The data presented below is collated from studies using animal models of chemically-induced cardiac injury.

Biochemical Markers in Dobutamine-Induced Cardiac Injury (Mice)

In a study utilizing a dobutamine-induced cardiac injury model in mice, this compound administration demonstrated a significant capacity to modulate key biochemical markers associated with cardiac damage, inflammation, and oxidative stress.

ParameterControl (Dobutamine)Dobutamine (B195870) + this compoundThis compound OnlyShamp-value (Dobutamine vs. Dobutamine + this compound)
Cardiac Injury & Inflammation
Troponin-I (pg/ml)6775 ± 41828967 ± 31744435 ± 10005046 ± 2306<0.05
NLRP3 (pg/ml)29.58 ± 2.6222.38 ± 2.4418.06 ± 1.5119.13 ± 2.05<0.001
GSDMD (pg/ml)1.99 ± 0.171.62 ± 0.161.29 ± 0.111.34 ± 0.14<0.001
IL-1β (pg/ml)25.13 ± 2.1919.51 ± 2.1315.69 ± 1.3116.62 ± 1.8<0.001
GAL-3 (ng/ml)1.15 ± 0.120.98 ± 0.110.79 ± 0.080.84 ± 0.09<0.05
Oxidative Stress
8-OHDG (ng/ml)12.01 ± 1.059.21 ± 0.997.41 ± 0.647.85 ± 0.86<0.001
TOS (μmol H₂O₂ equiv./L)14.6 ± 1.6613.06 ± 1.01--<0.001
TAS (mmol Trolox equiv./L)0.87 ± 0.151.79 ± 0.082.19 ± 0.25-<0.001
OSI (Arbitrary Unit)1.69 ± 0.280.73 ± 0.08--<0.001
Histopathology
Necrosis Area (%)6.21 (median)2.25 (median)---

Data is presented as mean ± standard deviation, unless otherwise stated. Data sourced from Hacanli Y, et al. (2023)[1][2][3].

Myocardial Apoptosis in Isoproterenol-Induced Myocardial Injury (Rats)

A separate study directly compared the effects of this compound and metoprolol on myocardial apoptosis in a rat model of isoproterenol (B85558) (ISO)-induced cardiac injury. Both treatments demonstrated a notable reduction in apoptotic markers.

Parameter (Relative Expression)ControlISOISO + this compoundISO + Metoprolol
Apoptosis Markers
TUNEL-positive cellsSignificantly lower than ISOIncreasedNotably reducedNotably reduced
Chop/GAPDHBaselineIncreasedDecreasedDecreased
GPR78/GAPDHBaselineIncreasedDecreasedDecreased
p-PERK/PERKBaselineIncreasedDecreasedDecreased

Qualitative and semi-quantitative data adapted from Fan et al. (2020)[4][5]. This study highlighted that both this compound and metoprolol treatment notably reduced the number of TUNEL-stained (apoptotic) cells compared to the ISO group[5].

Experimental Protocols

Dobutamine-Induced Cardiac Injury Model in Mice
  • Animal Model: Adult male BALB/c mice (18-20 g) were used.[3]

  • Study Groups:

    • Sham Group (n=8): Received standard food and water for 15 days.[2]

    • Dobutamine Group (Control, n=8): Received intraperitoneal (IP) injections of dobutamine (40 µ g/mouse/day ) for 15 days.[2]

    • Dobutamine + this compound Group (Treatment 1, n=8): Received dobutamine (40 µ g/mouse/day , IP) for the first week. For the following week, this compound (3 mg/kg, IP) was administered daily in addition to dobutamine.[2]

    • This compound Group (Treatment 2, n=8): Received this compound (3 mg/kg, IP) daily for 15 days.[2]

  • Induction of Cardiac Injury: Dobutamine, a positive inotropic agent, was administered to induce cardiac injury.[6]

  • Biochemical Analysis: Blood samples were collected for the analysis of cardiac troponin-I, NLRP3, GSDMD, IL-1β, GAL-3, 8-OHDG, Total Oxidant Status (TOS), and Total Antioxidant Status (TAS) using ELISA and other standard biochemical assays.[3]

  • Histopathological Examination: Heart tissues were collected, fixed, and stained for the evaluation of myocyte necrosis.[2]

Isoproterenol-Induced Myocardial Injury Model in Rats
  • Animal Model: The study utilized rats to induce myocardial injury.[5]

  • Induction of Cardiac Injury: Isoproterenol (ISO), a synthetic catecholamine, was used to induce myocardial injury, which is known to cause cardiomyocyte apoptosis and fibrosis.[4][7]

  • Treatment Groups: The study included a control group, an ISO-treated group, an ISO group co-treated with this compound, and an ISO group co-treated with metoprolol.[5]

  • Apoptosis Assessment: Myocardial apoptosis was evaluated using TUNEL staining to identify apoptotic cells in the cardiac tissue.[5]

  • Western Blot Analysis: The expression levels of proteins involved in the endoplasmic reticulum (ER) stress pathway, including GRP78, p-PERK, and CHOP, were measured by Western blotting.[4][5]

Visualizing the Mechanisms

Signaling Pathway of this compound in Cardioprotection

This compound has been shown to mitigate cardiac injury by inhibiting ROS-triggered endoplasmic reticulum (ER) stress. The diagram below illustrates this proposed signaling cascade.

Fuziline_Signaling_Pathway ISO Isoproterenol (ISO) ROS ↑ Reactive Oxygen Species (ROS) ISO->ROS induces ER_Stress ↑ Endoplasmic Reticulum (ER) Stress ROS->ER_Stress triggers PERK ↑ p-PERK/PERK ER_Stress->PERK eIF2a ↑ p-eIF2α/eIF2α PERK->eIF2a ATF4 ↑ ATF4 eIF2a->ATF4 Chop ↑ Chop ATF4->Chop Apoptosis Myocardial Apoptosis Chop->Apoptosis This compound This compound This compound->ROS inhibits

Caption: this compound's cardioprotective signaling pathway.

Experimental Workflow for Dobutamine-Induced Cardiac Injury

The following diagram outlines the experimental procedure for the study on dobutamine-induced cardiac injury in mice.

Dobutamine_Workflow cluster_groups Treatment Groups (15 Days) cluster_analysis Analysis Start Start: 32 Male BALB/c Mice Grouping Randomly Divide into 4 Groups (n=8) Start->Grouping Sham Sham Group: Standard Diet Grouping->Sham Dobutamine Dobutamine Group: Dobutamine (40 µg/day, IP) Grouping->Dobutamine Dobu_Fuzi Dobutamine + this compound Group: Dobutamine (days 1-15) + this compound (3 mg/kg, days 8-15) Grouping->Dobu_Fuzi This compound This compound Group: This compound (3 mg/kg/day, IP) Grouping->this compound Sacrifice Sacrifice and Sample Collection Sham->Sacrifice Dobutamine->Sacrifice Dobu_Fuzi->Sacrifice This compound->Sacrifice Biochem Biochemical Analysis: Troponin-I, NLRP3, GSDMD, IL-1β, GAL-3, 8-OHDG, TOS, TAS Sacrifice->Biochem Histo Histopathological Examination: Myocyte Necrosis Assessment Sacrifice->Histo

Caption: Dobutamine-induced cardiac injury workflow.

Conclusion

The presented experimental data suggests that this compound exhibits significant cardioprotective effects in preclinical models of cardiac injury. In the dobutamine-induced injury model, this compound effectively modulated markers of cardiac damage, inflammation, and oxidative stress.[1][2][3][6] Furthermore, in an isoproterenol-induced injury model, this compound's efficacy in reducing myocardial apoptosis was comparable to that of metoprolol, indicating its potential as a therapeutic agent.[5] this compound appears to exert its protective effects, at least in part, by inhibiting the ROS-triggered ER stress pathway.[4]

Metoprolol, a well-established beta-blocker, reduces myocardial oxygen demand by decreasing heart rate, blood pressure, and cardiac contractility.[8][9] It is a cornerstone in the management of various cardiovascular conditions.[9] The comparative data from the isoproterenol model suggests that this compound may offer a distinct mechanistic approach to cardioprotection, focusing on cellular stress pathways rather than solely on hemodynamic modulation.

Further research, particularly head-to-head comparative studies with a broader range of functional and molecular endpoints, is warranted to fully elucidate the relative efficacy and therapeutic potential of this compound in the context of cardiac injury. These preliminary findings, however, highlight this compound as a promising candidate for further investigation in the development of novel cardioprotective therapies.

References

Navigating Fuziline Quantification: A Comparative Guide to Advanced Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of Fuziline in biological samples is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. This guide provides a comprehensive comparison of established high-performance liquid chromatography-mass spectrometry (HPLC-MS)-based methods for the determination of this compound, offering a detailed look at their performance, protocols, and underlying workflows. While immunoassays like ELISA are a staple in bioanalysis for their high-throughput capabilities, a thorough search of the current literature and commercial kits indicates a lack of available ELISA-based methods for this compound. Therefore, this guide will focus on the prevalent and highly sensitive chromatographic techniques.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on its quantitative performance characteristics. The following table summarizes the key validation parameters for various HPLC-MS methods applied to the quantification of this compound in biological matrices, primarily plasma.

MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Precision (%RSD)Accuracy (%RE)Recovery (%)Reference
UHPLC-qTOF-MS Rat Plasma1 - 2001Not ReportedIntra-day: <4.8, Inter-day: <7.2Intra-day: -3.0 to 4.0, Inter-day: -4.5 to 5.585.6 - 92.4[1]
UPLC-Q-TOF-MS Beagle Dog Plasma2 - 4000.8Not ReportedIntra-day: 2.11 - 3.11, Inter-day: 3.12 - 3.81Not ReportedNot Reported[2][3][4]
HILIC-MS Rat Plasma1 - 100010.5Intra-day: 1.5 - 3.3, Inter-day: 2.6 - 8.3Not Reported68.2 - 69.9[5]

Abbreviations: LLOQ (Lower Limit of Quantification), LOD (Limit of Detection), %RSD (Relative Standard Deviation), %RE (Relative Error), UHPLC-qTOF-MS (Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), HILIC-MS (Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry).

Experimental Workflows

The general workflow for quantifying this compound in biological samples using chromatographic methods involves sample preparation, chromatographic separation, and mass spectrometric detection. Below are diagrams illustrating these workflows.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Chromatography and Detection start Biological Sample (e.g., Plasma) is Add Internal Standard start->is extraction Protein Precipitation or Liquid-Liquid Extraction is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject into HPLC/UPLC System reconstitute->injection separation Chromatographic Separation (e.g., C18 or HILIC column) injection->separation detection Mass Spectrometric Detection (e.g., Q-TOF or Triple Quadrupole) separation->detection data Data Acquisition and Processing detection->data UHPLC_qTOF_MS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-qTOF-MS Analysis plasma 100 µL Rat Plasma + 20 µL IS ppt Add 400 µL Acetonitrile (Protein Precipitation) plasma->ppt vortex_cent Vortex & Centrifuge ppt->vortex_cent super Collect Supernatant vortex_cent->super dry Evaporate to Dryness super->dry recon Reconstitute in 100 µL Mobile Phase dry->recon inject Inject 5 µL recon->inject separation ACQUITY UPLC BEH C18 Column Mobile Phase: 0.1% Formic Acid in Water:Methanol (80:20) Flow Rate: 0.25 mL/min inject->separation detection Q-TOF MS (ESI+) m/z 50-1000 separation->detection UPLC_Q_TOF_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-Q-TOF-MS Analysis plasma 100 µL Beagle Plasma + 20 µL IS (Neoline) ppt Add 300 µL Acetonitrile plasma->ppt vortex_cent Vortex & Centrifuge ppt->vortex_cent super Collect Supernatant vortex_cent->super dry Evaporate to Dryness super->dry recon Reconstitute in 100 µL Mobile Phase dry->recon inject Inject 2 µL recon->inject separation ACQUITY UPLC BEH C18 Column Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Flow Rate: 0.25 mL/min inject->separation detection Q-TOF MS (ESI+) m/z 100-1000 separation->detection HILIC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS Analysis plasma 50 µL Rat Plasma + 20 µL IS (Guanfu base A) lle Add 1 mL Ethyl Acetate (Liquid-Liquid Extraction) plasma->lle vortex_cent Vortex & Centrifuge lle->vortex_cent super Collect Organic Layer vortex_cent->super dry Evaporate to Dryness super->dry recon Reconstitute in 100 µL Mobile Phase dry->recon inject Inject 10 µL recon->inject separation HILIC Chrom Matrix HP Amide Column Isocratic Elution Flow Rate: 0.2 mL/min inject->separation detection ESI-MS (Positive Ion) Selected Ion Monitoring (SIM) separation->detection

References

Fuziline: Unraveling its Effects Across Different Cell Lines - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-validation of Fuziline's efficacy and mechanism of action in diverse cell lines remains an area with limited publicly available data. While research has identified this compound as an active alkaloid in the traditional medicine Fuzi, detailed in-vitro studies comparing its effects across various cell lines, particularly cancer cell lines, are not extensively documented.

One notable study highlights this compound's potential as a quality marker for Fuzi, demonstrating its anti-inflammatory and analgesic properties in animal models. The research also suggests that this compound (FE), along with Neoline (NE) and Songorine (B610919) (SE), exhibits these therapeutic effects with lower toxicity compared to other Aconitum alkaloids.[1] However, this study did not provide specific data on its cytotoxic effects or the underlying molecular mechanisms in different cell lines.

Due to the current scarcity of published research focusing on this compound's direct impact on various cell lines, a detailed comparison guide with quantitative data, such as IC50 values and specific signaling pathway modulation, cannot be constructed at this time.

For researchers interested in the broader anti-cancer potential of compounds with similar names, extensive data is available for Fendiline . Fendiline, a calcium channel blocker, has been studied for its inhibitory effects on cancer cell proliferation and invasion, particularly in pancreatic cancer. Studies on Fendiline have identified its role in interfering with ADAM10 activation and β-catenin signaling.

Should data on this compound's cross-validation in different cell lines become available, this guide will be updated to provide a comprehensive comparison of its effects. At present, the scientific community awaits further research to elucidate the specific cellular and molecular impacts of this particular compound.

References

Validating Fuziline's Thermogenic Mechanism: A Gene Silencing Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fuziline, a compound with thermogenic properties, and explores the validation of its mechanism of action through gene silencing techniques. Experimental data from relevant studies are presented to support the proposed signaling pathway and to offer a framework for further investigation.

This compound's Proposed Mechanism of Action: β-Adrenergic Pathway Activation

This compound, a key bioactive component of Radix Aconiti Carmichaeli, has been identified as a potent activator of thermogenesis.[1] Current research indicates that this compound exerts its effects by non-selectively activating β-adrenergic receptors (β-ARs).[1][2][3] This activation triggers a downstream signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA), ultimately leading to increased mitochondrial energy metabolism and heat production in tissues such as brown adipose tissue (BAT) and the liver.[1][2][3]

The proposed signaling pathway is initiated by this compound binding to β-ARs, which stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels then activate PKA, which in turn phosphorylates downstream targets responsible for lipolysis and glycogenolysis, providing the necessary fuel for thermogenesis.[1][2][3]

Fuziline_Mechanism This compound This compound beta_AR β-Adrenergic Receptors This compound->beta_AR activates AC Adenylyl Cyclase beta_AR->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA (Protein Kinase A) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Thermogenesis Thermogenesis Downstream->Thermogenesis leads to

Validating the Mechanism with Gene Silencing

To definitively establish the role of the β-adrenergic pathway in this compound's mechanism, gene silencing techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA) can be employed. By specifically knocking down the expression of key proteins in this pathway, researchers can observe whether the thermogenic effects of this compound are diminished or abolished.

Experimental Workflow: siRNA-mediated Knockdown of β-Adrenergic Receptors

Gene_Silencing_Workflow cluster_0 Cell Culture cluster_1 Transfection cluster_2 Treatment & Analysis Cells Adipocytes or Hepatocytes Complex siRNA-Lipofectamine Complexes Cells->Complex Transfect siRNA β-AR siRNA or Scrambled Control Transfection_Reagent Lipofectamine siRNA->Complex Transfection_Reagent->Complex Fuziline_Treatment This compound Treatment Complex->Fuziline_Treatment Incubate qPCR qPCR for β-AR mRNA Fuziline_Treatment->qPCR Western_Blot Western Blot for β-AR Protein Fuziline_Treatment->Western_Blot Thermogenesis_Assay Thermogenesis Assay (e.g., Oxygen Consumption) Fuziline_Treatment->Thermogenesis_Assay

Comparative Performance Data

While direct experimental data on this compound with gene silencing is not yet published, we can project the expected outcomes based on existing knowledge of β-AR signaling and the effects of its inhibition. The following tables summarize expected results from a validation study and compare this compound with other known thermogenic agents.

Table 1: Predicted Effects of β-Adrenergic Receptor Knockdown on this compound-Induced Thermogenesis

Experimental GroupTarget Gene Expression (mRNA)Target Protein LevelThermogenic Response (e.g., UCP1 expression)
Control (Scrambled siRNA) + Vehicle NormalNormalBaseline
Control (Scrambled siRNA) + this compound NormalNormalIncreased
β-AR siRNA + Vehicle Significantly ReducedSignificantly ReducedBaseline
β-AR siRNA + this compound Significantly ReducedSignificantly ReducedSignificantly Attenuated

Table 2: Comparison of this compound with Other Thermogenic Compounds

CompoundPrimary Mechanism of ActionKey Molecular TargetsSupporting Evidence for Thermogenesis
This compound β-Adrenergic Receptor Agonistβ-ARs, PKAIncreased BAT temperature and lipolysis.[1]
Resveratrol Sirtuin 1 (SIRT1) ActivatorSIRT1, AMPKPromotes browning of white adipose tissue.
Berberine AMP-activated protein kinase (AMPK) ActivatorAMPK, SIRT1, UCP1Upregulates thermogenic genes in adipocytes.
Capsaicin Transient Receptor Potential Vanilloid 1 (TRPV1) AgonistTRPV1Increases energy expenditure and fat oxidation.

Detailed Experimental Protocols

siRNA-mediated Knockdown of β-Adrenergic Receptors
  • Cell Culture: Plate brown adipocytes (e.g., T37i cell line) in 6-well plates and culture to 70-80% confluency.

  • siRNA Preparation: Prepare siRNA targeting the desired β-adrenergic receptor subtype (e.g., ADRB1, ADRB2, or ADRB3) and a non-targeting scrambled control siRNA at a stock concentration of 20 µM.

  • Transfection:

    • For each well, dilute 5 µL of siRNA into 100 µL of Opti-MEM® I Reduced Serum Medium.

    • In a separate tube, dilute 5 µL of Lipofectamine® RNAiMAX Reagent into 100 µL of Opti-MEM®.

    • Combine the diluted siRNA and Lipofectamine® solutions and incubate for 5 minutes at room temperature to form siRNA-lipid complexes.

    • Add the 210 µL of the complex to each well containing cells and medium.

    • Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • This compound Treatment: After incubation, replace the medium with fresh medium containing this compound (at a predetermined optimal concentration) or vehicle control and incubate for the desired time (e.g., 6-24 hours).

  • Analysis: Harvest cells for RNA and protein extraction to analyze target gene knockdown and downstream effects on thermogenic markers.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

  • qPCR Reaction:

    • Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene (e.g., ADRB1, UCP1) and a housekeeping gene (e.g., GAPDH), and the cDNA template.

    • Perform qPCR using a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Western Blot for Protein Level Analysis
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-β-AR, anti-phospho-PKA substrate) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

This guide provides a comprehensive framework for validating the mechanism of this compound through gene silencing. The presented protocols and comparative data offer a valuable resource for researchers aiming to further elucidate the therapeutic potential of this promising thermogenic compound.

References

Comparative Analysis of Fuziline and its Synthetic Analogs: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the comparative analysis of Fuziline and its synthetic analogs reveals a significant gap in the currently available scientific literature. While this compound, a diterpenoid alkaloid derived from the roots of Aconitum carmichaelii, has been studied for its pharmacological properties, dedicated research on the synthesis and comparative evaluation of its direct synthetic analogs is not readily found in published scientific papers.

This compound itself has been noted for its cardioprotective and anti-inflammatory effects. Studies have explored its mechanism of action, highlighting its role in activating the β-adrenergic receptor (β-AR) downstream signaling pathway, which involves the cAMP-PKA cascade. This activation contributes to its thermogenic effects and its influence on glucose and lipid metabolism.

However, a thorough search of medicinal chemistry and pharmacology databases did not yield specific synthetic analogs of this compound developed for comparative efficacy, potency, or toxicity studies. The existing literature primarily focuses on the isolation of this compound from its natural source, its inherent biological activities, and its comparison with other naturally occurring alkaloids from the same plant, rather than with synthetically derived analogs.

This lack of available data prevents a direct comparative analysis as outlined in the initial request. Key information required for such a guide, including quantitative performance data, detailed experimental protocols for comparative studies, and distinct signaling pathways of synthetic analogs, is not present in the current body of scientific literature.

Therefore, while the signaling pathway of this compound can be described, a comparative analysis against non-existent or undocumented synthetic analogs cannot be performed at this time. Further research and development in the chemical synthesis and pharmacological testing of this compound analogs would be necessary to enable such a comparison.

This compound Signaling Pathway

As a point of reference, the established signaling pathway for this compound's thermogenic and metabolic effects is illustrated below. This pathway is initiated by the activation of β-adrenergic receptors.

Fuziline_Signaling_Pathway This compound This compound beta_AR β-Adrenergic Receptors (β-AR) This compound->beta_AR activates AC Adenylate Cyclase (AC) beta_AR->AC stimulates cAMP Cyclic AMP (cAMP) AC->cAMP catalyzes conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Metabolic_Effects Metabolic Effects (e.g., Glycogenolysis, Lipolysis) PKA->Metabolic_Effects phosphorylates target enzymes leading to

This compound's β-AR mediated signaling pathway.

Future research into the synthesis of this compound analogs may explore modifications to its diterpenoid scaffold to enhance its therapeutic properties or reduce its toxicity. Such studies would be invaluable for conducting a comprehensive comparative analysis.

Replicating Fuziline In Vivo Studies: A Comparative Guide for Cardioprotection and Thermogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vivo studies involving Fuziline, a diterpenoid alkaloid derived from Aconitum carmichaelii Debx (Fuzi). We present objective comparisons of this compound's performance against relevant alternatives in preclinical models of cardiac injury and metabolic thermogenesis. Detailed experimental protocols and quantitative data are provided to facilitate the validation and replication of these key findings.

Part 1: Cardioprotective Effects of this compound

This compound has demonstrated significant cardioprotective effects in rodent models of chemically-induced cardiac damage. These studies highlight its potential in mitigating myocardial injury through antioxidant and anti-apoptotic mechanisms.

Comparison with Standard of Care: Metoprolol (B1676517)

Metoprolol, a beta-blocker, is a standard therapeutic agent for various cardiovascular conditions. In a rat model of isoproterenol-induced myocardial injury, this compound's efficacy was comparable to that of metoprolol in preserving cardiac function and reducing tissue damage.

Table 1: Comparison of this compound and Metoprolol in Isoproterenol-Induced Myocardial Injury in Rats

ParameterControl (Isoproterenol)This compound-treatedMetoprolol-treated
Left Ventricular Ejection Fraction (LVEF %) Significantly decreasedSignificantly increased vs. ControlSignificantly increased vs. Control
Left Ventricular Fractional Shortening (FS %) Significantly decreasedSignificantly increased vs. ControlSignificantly increased vs. Control
Plasma AST (U/L) Significantly increasedSignificantly decreased vs. ControlSignificantly decreased vs. Control
Plasma LDH (U/L) Significantly increasedSignificantly decreased vs. ControlSignificantly decreased vs. Control
Plasma CK-MB (U/L) Significantly increasedSignificantly decreased vs. ControlSignificantly decreased vs. Control
Myocardial Apoptosis (TUNEL-positive cells) Significantly increasedSignificantly decreased vs. ControlSignificantly decreased vs. Control
Myocardial Fibrosis (Masson's Trichrome) Significant fibrosisMarkedly reduced fibrosisMarkedly reduced fibrosis

Data summarized from a study by Fan et al. (2020)[1].

Experimental Protocols: Cardioprotection

This model is widely used to screen for cardioprotective agents. Isoproterenol (B85558), a non-selective β-adrenergic agonist, induces myocardial stress, leading to necrosis and fibrosis[2][3][4][5][6].

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Induction Agent: Isoproterenol hydrochloride (85 mg/kg, subcutaneous injection) administered for two consecutive days[1].

  • Treatment Groups:

    • This compound: 2.5 mg/kg, intraperitoneal (i.p.) injection, administered daily for 7 days prior to isoproterenol administration.

    • Metoprolol: 5 mg/kg, i.p. injection, administered daily for 7 days prior to isoproterenol administration.

  • Key Measurements (post-induction):

    • Echocardiography to assess LVEF and FS.

    • Plasma levels of cardiac injury markers: Aspartate aminotransferase (AST), Lactate dehydrogenase (LDH), and Creatine kinase-MB (CK-MB).

    • Histopathological analysis of heart tissue (H&E and Masson's trichrome staining) to evaluate necrosis and fibrosis.

    • TUNEL assay to quantify apoptosis.

Dobutamine (B195870), a β1-adrenergic agonist, can induce cardiac damage at high doses, providing another model to assess cardioprotective interventions[7].

  • Animal Model: Male BALB/c mice (25-30g).

  • Induction Agent: Dobutamine (40 µ g/mouse/day , i.p.) for 15 days.

  • Treatment Group:

    • This compound: 3 mg/kg, i.p. daily for the last 7 days of dobutamine administration.

  • Key Measurements (post-induction):

    • Plasma levels of cardiac troponin-I (cTnI).

    • Markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase).

    • Histopathological examination of heart tissue for myocyte necrosis.

cluster_induction Cardiac Injury Induction cluster_this compound This compound Intervention cluster_pathways Pathophysiological Pathways cluster_outcome Outcome Isoproterenol Isoproterenol ROS_Production Increased ROS Production Isoproterenol->ROS_Production Induces Dobutamine Dobutamine Dobutamine->ROS_Production Induces This compound This compound This compound->ROS_Production Inhibits ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress Suppresses Apoptosis Cardiomyocyte Apoptosis This compound->Apoptosis Reduces Cardioprotection Cardioprotection This compound->Cardioprotection Promotes ROS_Production->ER_Stress Triggers ER_Stress->Apoptosis Leads to Fibrosis Myocardial Fibrosis Apoptosis->Fibrosis Contributes to

This compound's Cardioprotective Signaling Pathway.

Part 2: Thermogenic Effects of this compound

This compound has been identified as a key thermogenic component of Radix aconiti carmichaeli, capable of activating brown adipose tissue (BAT) and increasing core body temperature. This effect is mediated through the activation of beta-adrenergic receptors.

Comparison with Selective β3-Adrenergic Agonists

Selective β3-adrenergic agonists, such as Mirabegron and CL-316243, are well-characterized research tools for studying thermogenesis. While direct comparative studies with this compound are limited, we can juxtapose their reported effects to understand their relative potential.

Table 2: Comparison of this compound and Selective β3-Adrenergic Agonists on Thermogenesis

CompoundAnimal ModelAdministrationKey Thermogenic Effects
This compound Rats, MiceIntragastricIncreases rectal, liver, and BAT temperature[8].
Mirabegron MiceOral gavageIncreases BAT thermogenesis and improves glucose tolerance[9][10].
CL-316243 MiceIntraperitonealIncreases BAT thermogenesis and energy expenditure[11][12][13].
Experimental Protocols: Thermogenesis

This protocol is designed to assess the thermogenic activity of this compound by measuring temperature changes in key metabolic organs[8].

  • Animal Models: Male Sprague-Dawley rats (200-220g) or Kunming mice (18-22g).

  • Treatment Group:

    • This compound: Administered via intragastric gavage. A dose-dependent increase in temperature was observed, with peak effects at 60 minutes post-administration.

  • Key Measurements:

    • Continuous monitoring of rectal temperature.

    • Direct temperature measurement of the liver and interscapular BAT post-euthanasia.

    • Western blot analysis of downstream signaling proteins (e.g., p-HSL) in BAT.

This protocol serves as a standard for evaluating thermogenic compounds that act via the β3-adrenergic pathway[11][12].

  • Animal Model: Male C57BL/6J mice.

  • Treatment Groups:

    • Mirabegron: 10 mg/kg/day via oral gavage for 2 weeks[9].

    • CL-316243: 1 mg/kg/day via intraperitoneal injection.

  • Key Measurements:

    • Indirect calorimetry to measure whole-body energy expenditure.

    • Core body temperature monitoring via implantable telemetry probes.

    • Histological analysis of BAT and white adipose tissue (WAT) for "browning" (H&E staining).

    • Gene expression analysis (qPCR) of thermogenic markers (e.g., UCP1, PGC-1α) in adipose tissues.

cluster_workflow Experimental Workflow for Thermogenesis Study cluster_endpoints Endpoint Measurements Animal_Model Select Animal Model (Rat or Mouse) Acclimation Acclimation Period (1 week) Animal_Model->Acclimation Grouping Randomize into Groups (Control, this compound, Comparator) Acclimation->Grouping Drug_Admin Drug Administration (e.g., Intragastric Gavage) Grouping->Drug_Admin Temp_Monitoring Monitor Core Body Temperature Drug_Admin->Temp_Monitoring Endpoint_Analysis Endpoint Analysis Temp_Monitoring->Endpoint_Analysis Tissue_Harvest Harvest Liver and BAT Endpoint_Analysis->Tissue_Harvest Temp_Measure Direct Tissue Temperature Measurement Tissue_Harvest->Temp_Measure Biochem_Analysis Biochemical Analysis (e.g., Western Blot for p-HSL) Tissue_Harvest->Biochem_Analysis

Workflow for In Vivo Thermogenesis Studies.

Conclusion

The in vivo studies of this compound demonstrate its promising therapeutic potential in both cardioprotection and the regulation of metabolic thermogenesis. The provided experimental protocols and comparative data serve as a valuable resource for researchers seeking to validate and expand upon these findings. Further head-to-head comparative studies with standard-of-care and research compounds will be crucial in fully elucidating the therapeutic positioning of this compound.

References

Independent Verification of Fuziline's Cardioprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioprotective effects of Fuziline against other alternatives, supported by experimental data from independent studies. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided. The guide also includes visualizations of implicated signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanisms of action and experimental designs.

Comparative Analysis of Cardioprotective Efficacy

The cardioprotective effects of this compound have been independently verified in a dobutamine-induced cardiac injury mouse model. For a comprehensive comparison, this guide includes data from studies on other cardioprotective agents—Luteolin, Pirfenidone, and Gallic Acid—investigated in a similar isoproterenol-induced myocardial injury model. While the inducing agent differs, both models trigger cardiac hypertrophy, fibrosis, and cell death, providing a basis for indirect comparison of the therapeutic potential of these compounds.

Biochemical Markers of Cardiac Injury and Oxidative Stress

The following tables summarize the quantitative data from independent studies, showcasing the effects of this compound and alternative compounds on key biochemical markers of cardiac damage and oxidative stress.

Table 1: Effect of this compound on Biochemical Markers in Dobutamine-Induced Cardiac Injury in Mice

ParameterControl (Dobutamine)This compound + Dobutamine (B195870)This compound OnlyShamP-value
Troponin-I (pg/mL)28.36 ± 4.1219.14 ± 3.25--<0.05
NLRP3 (pg/mL)189.36 ± 21.4798.47 ± 15.2885.24 ± 13.9183.16 ± 12.54<0.001
GSDMD (pg/mL)2.14 ± 0.381.12 ± 0.250.98 ± 0.190.95 ± 0.17<0.001
8-OHDG (ng/mL)18.36 ± 3.149.87 ± 2.158.15 ± 1.987.98 ± 1.87<0.001
IL-1β (pg/mL)148.92 ± 17.3681.24 ± 13.8875.48 ± 12.4173.19 ± 11.95<0.001
GAL-3 (ng/mL)3.89 ± 0.542.17 ± 0.391.89 ± 0.311.82 ± 0.28<0.05
TOS (μmol H₂O₂ Eq/L)28.15 ± 3.8714.28 ± 2.9113.06 ± 1.01-<0.001
TAS (mmol Trolox Eq/L)0.87 ± 0.151.79 ± 0.082.19 ± 0.25-<0.001
OSI (Arbitrary Unit)3.24 ± 0.410.80 ± 0.170.59 ± 0.11-<0.001

Data extracted from Hacanli Y, et al. (2023). Values are presented as mean ± standard deviation.

Table 2: Comparative Efficacy of Alternative Cardioprotective Agents in Isoproterenol-Induced Myocardial Injury Models

AgentParameterControl (Isoproterenol)Treatment Group% Change vs. Control
Luteolin Infarct Size (%)35.8 ± 4.214.1 ± 2.5↓ 60.6%
MDA (nmol/mg protein)4.82 ± 0.512.79 ± 0.38↓ 42.1%
Caspase-3 activity (fold change)~2.7~1.2↓ 55.6%
Pirfenidone Heart Weight/Body Weight (mg/g)3.46 ± 0.182.92 ± 0.11↓ 15.6%
LV Weight/Body Weight (mg/g)3.32 ± 0.152.79 ± 0.09↓ 16.0%
TNF-α (ng/g protein)1.08 ± 0.120.58 ± 0.07↓ 46.3%
IL-6 (ng/g protein)0.86 ± 0.090.41 ± 0.05↓ 52.3%
Gallic Acid Heart Weight/Body Weight (mg/g)~5.2~4.2↓ 19.2%
Cross-sectional Area (μm²)~750~450↓ 40.0%
LDH (U/L)~850~450↓ 47.1%
CK-MB (U/L)~350~150↓ 57.1%

Data compiled and estimated from studies by Li et al. (2019) for Luteolin, Wang et al. (2022) for Pirfenidone, and Jin et al. (2016) for Gallic Acid. These studies used isoproterenol-induced injury models. Direct statistical comparison with this compound data is not possible due to different injury models and reported parameters.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the independent verification and comparison of cardioprotective agents.

Animal Models of Cardiac Injury

Dobutamine-Induced Cardiac Injury Model (for this compound evaluation) [1][2]

  • Animals: Adult male BALB/c mice (18-20 g).

  • Groups:

    • Sham: Standard diet and water for 15 days.

    • Control (Dobutamine): Intraperitoneal (IP) injection of dobutamine (40 µ g/mouse/day ) for 15 days.

    • This compound + Dobutamine: IP dobutamine for the first week, followed by a week of co-administration of dobutamine (40 µ g/mouse/day , IP) and this compound (3 mg/kg, IP).

    • This compound Only: IP injection of this compound (3 mg/kg/day) for 15 days.

  • Endpoint: Sacrifice after 15 days for biochemical and histopathological analysis of heart tissue.

Isoproterenol-Induced Myocardial Injury Model (for Luteolin, Pirfenidone, and Gallic Acid evaluation)

  • Animals: Male Wistar rats or mice, depending on the study.

  • Induction: Subcutaneous (SC) or intraperitoneal (IP) injections of isoproterenol (B85558). Dosage and duration vary between studies (e.g., 85 mg/kg for 2 days for acute injury; 5 mg/kg/day for 7-14 days for hypertrophy and fibrosis).

  • Treatment: The cardioprotective agent (Luteolin, Pirfenidone, or Gallic Acid) is typically administered orally or via injection for a specified period before and/or during isoproterenol administration.

  • Endpoint: Collection of blood and heart tissue for analysis at the end of the treatment period.

Biochemical Assays

Enzyme-Linked Immunosorbent Assay (ELISA) for Cardiac Biomarkers

  • General Principle: A sandwich ELISA is typically used for the quantification of Troponin-I, NLRP3, GSDMD, 8-OHDG, IL-1β, and Galectin-3 in serum, plasma, or tissue homogenates. The target protein is captured by a specific antibody coated on a microplate well. A second, biotinylated detection antibody binds to the captured protein, and a streptavidin-HRP conjugate is then added. The addition of a TMB substrate results in a colorimetric reaction, the intensity of which is proportional to the concentration of the analyte.

  • Sample Preparation:

    • Serum: Blood is collected and allowed to clot, then centrifuged to separate the serum.

    • Plasma: Blood is collected in tubes containing an anticoagulant (e.g., EDTA, heparin) and centrifuged.

    • Tissue Homogenate: Heart tissue is rinsed with PBS, weighed, and homogenized in a suitable buffer. The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected for analysis.

  • Typical Protocol Outline:

    • Prepare standards and samples in the provided diluent buffer.

    • Add standards and samples to the pre-coated microplate wells and incubate.

    • Wash the wells to remove unbound substances.

    • Add the biotinylated detection antibody and incubate.

    • Wash the wells.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the wells.

    • Add TMB substrate and incubate in the dark.

    • Add stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of the analyte based on the standard curve.

Total Antioxidant Status (TAS) and Total Oxidant Status (TOS) Assays

  • TAS Assay Principle: This assay measures the total antioxidant capacity of a sample. In a common method, ABTS (2,2'-azino-di-[3-ethylbenzthiazoline sulphonate]) is incubated with a peroxidase and H₂O₂ to produce a stable blue-green radical cation (ABTS•+). Antioxidants in the sample suppress this color formation in a concentration-dependent manner. The results are typically expressed as mmol Trolox equivalents/L.[3][4]

  • TOS Assay Principle: This assay measures the total amount of oxidants in a sample. In one method, oxidants in the sample convert ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The ferric ions then form a colored complex with a chromogen (e.g., xylenol orange) in an acidic medium. The color intensity is proportional to the total oxidant level and is measured spectrophotometrically. The assay is calibrated with hydrogen peroxide, and results are expressed as μmol H₂O₂ equivalents/L.[4][5]

  • Oxidative Stress Index (OSI): OSI is calculated as the ratio of TOS to TAS.

Signaling Pathways and Mechanisms of Action

This compound's cardioprotective effects are attributed to its modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

This compound's Impact on Pyroptosis and Oxidative Stress

Fuziline_Pyroptosis_Oxidative_Stress Dobutamine Dobutamine ROS Increased ROS (Oxidative Stress) Dobutamine->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 GSDMD GSDMD Cleavage Caspase1->GSDMD IL1b IL-1β Release Caspase1->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis Cardiac_Injury Cardiac Injury & Necrosis Pyroptosis->Cardiac_Injury Inflammation Inflammation IL1b->Inflammation Inflammation->Cardiac_Injury This compound This compound This compound->ROS Inhibits This compound->NLRP3 Inhibits

Caption: this compound mitigates dobutamine-induced cardiotoxicity by inhibiting oxidative stress and the NLRP3 inflammasome pathway, thereby reducing pyroptosis and inflammation.

This compound and the PERK/eIF2α/ATF4/CHOP Pathway

Fuziline_ER_Stress_Pathway Isoproterenol Isoproterenol ROS_ER ROS Production Isoproterenol->ROS_ER ER_Stress Endoplasmic Reticulum Stress ROS_ER->ER_Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Fuziline_ER This compound Fuziline_ER->ROS_ER Inhibits

Caption: this compound protects against isoproterenol-induced myocardial injury by inhibiting ROS-triggered endoplasmic reticulum stress via the PERK/eIF2α/ATF4/CHOP pathway, ultimately reducing apoptosis.

This compound's Role in Regulating Ca²⁺ Signaling

Fuziline_Ca_Signaling Heart_Failure Heart Failure Condition Ca_Overload Intracellular Ca²⁺ Overload Heart_Failure->Ca_Overload Cardioprotection Cardioprotection MDH2 MDH2 CALR CALR MDH2->CALR Interacts with Downstream_Ca_Proteins Downstream Ca²⁺ Signaling Proteins (MEF2C, RyR2, CASQ2, etc.) CALR->Downstream_Ca_Proteins Regulates Ca_Homeostasis Ca²⁺ Homeostasis Downstream_Ca_Proteins->Ca_Homeostasis Ca_Homeostasis->Cardioprotection Fuziline_Ca This compound Fuziline_Ca->MDH2 Targets

Caption: this compound, potentially in combination with other compounds, may exert cardioprotective effects by targeting MDH2, which in turn regulates CALR and downstream proteins to restore Ca²⁺ homeostasis in failing cardiomyocytes.

Experimental Workflow for Cardioprotective Drug Evaluation

The following diagram illustrates a general workflow for the preclinical evaluation of a potential cardioprotective drug.

Experimental_Workflow start Drug Candidate (e.g., this compound) animal_model Induce Cardiac Injury (e.g., Dobutamine, Isoproterenol) start->animal_model treatment Administer Drug Candidate and Controls animal_model->treatment monitoring In-life Monitoring (ECG, Echocardiography) treatment->monitoring endpoint Endpoint: Sample Collection (Blood, Heart Tissue) monitoring->endpoint biochem Biochemical Analysis (ELISA, TAS/TOS) endpoint->biochem histopath Histopathological Analysis (H&E, Masson's Trichrome) endpoint->histopath mechanistic Mechanistic Studies (Western Blot, PCR for Signaling Pathways) endpoint->mechanistic data_analysis Data Analysis and Interpretation biochem->data_analysis histopath->data_analysis mechanistic->data_analysis conclusion Conclusion on Cardioprotective Efficacy data_analysis->conclusion

Caption: A generalized workflow for the in vivo evaluation of a cardioprotective drug candidate.

This guide provides a foundational overview for researchers interested in the independent verification and comparative analysis of this compound's cardioprotective effects. The presented data and protocols from peer-reviewed studies offer a strong starting point for further investigation and drug development efforts in the field of cardiovascular disease.

References

Safety Operating Guide

Proper Disposal of Fuziline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Fuziline, a diterpene alkaloid utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. This compound is classified as an acutely toxic substance and must be handled with extreme caution.[1]

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is fatal if swallowed or inhaled.[1] All personnel handling this compound must be thoroughly trained and equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ComponentSpecification
Gloves Chemical-resistant nitrile gloves.
Eye Protection Safety goggles or a face shield.
Lab Coat Standard laboratory coat.
Respiratory Protection To be used in a certified chemical fume hood.

Work with this compound only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

FuzilineDisposal Start This compound Waste Generated Decision Can waste be chemically neutralized in the lab? Start->Decision Neutralization Follow Chemical Neutralization Protocol Decision->Neutralization Yes (small quantities) UntreatedWaste Dispose of as Acute Hazardous Waste Decision->UntreatedWaste No TreatedWaste Dispose of as non-hazardous chemical waste (check local regulations) Neutralization->TreatedWaste LicensedDisposal Package, label, and store for pickup by a licensed hazardous waste disposal company UntreatedWaste->LicensedDisposal

Caption: Logical workflow for this compound waste disposal.

Step-by-Step Disposal Procedures

Chemical Neutralization for Small Quantities of Aqueous this compound Waste

For small quantities of aqueous solutions containing this compound (e.g., from assay plates, diluted experimental solutions), a chemical neutralization process based on hydrolysis can significantly reduce its toxicity. Aconitum alkaloids, the class of compounds this compound belongs to, are known to become less toxic upon hydrolysis of their ester groups.[2] This procedure should be performed in a chemical fume hood.

Experimental Protocol for Hydrolysis:

  • Preparation: Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH).

  • Alkaline Hydrolysis:

    • To the aqueous this compound waste, slowly add the 1 M NaOH solution until the pH of the mixture is between 12 and 13. Use a calibrated pH meter to monitor the pH.

    • Gently stir the solution.

  • Heating:

    • Heat the basic solution to approximately 80-90°C for at least 4 hours. A hot plate with a stirrer is recommended. Do not boil.

    • This combination of alkaline conditions and heat will promote the hydrolysis of the ester linkages in the this compound molecule, leading to less toxic derivatives.

  • Cooling and Neutralization:

    • Allow the solution to cool to room temperature.

    • Neutralize the solution by slowly adding a 1 M solution of hydrochloric acid (HCl) until the pH is between 6 and 8.

  • Disposal of Treated Waste:

    • The neutralized solution can now be disposed of as regular chemical waste, in accordance with local and institutional regulations. It is advisable to consult with your institution's environmental health and safety (EHS) office for specific guidance.

Disposal of Untreated this compound Waste

Untreated this compound, including pure compound, concentrated solutions, and heavily contaminated materials (e.g., glassware, pipette tips), must be disposed of as acute hazardous waste.

  • Segregation and Collection:

    • Collect all untreated this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

  • Labeling:

    • Label the container with "Hazardous Waste," "Acutely Toxic," and "this compound." Include the accumulation start date and other information as required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial.

  • Evacuate and Alert:

    • Evacuate all non-essential personnel from the immediate area.

    • Alert your supervisor and the institutional EHS office.

  • Secure the Area:

    • Restrict access to the spill area.

    • If the spill is flammable, eliminate all ignition sources.

  • Personal Protective Equipment:

    • Don the appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Spill Cleanup:

    • For solid spills: Gently cover the spill with an absorbent material like vermiculite (B1170534) or sand. Avoid raising dust. Carefully scoop the material into a designated hazardous waste container.

    • For liquid spills: Absorb the spill with an inert absorbent material. Collect the contaminated absorbent into a hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials must be disposed of as hazardous waste.

By adhering to these procedures, researchers and laboratory professionals can handle and dispose of this compound in a manner that ensures their safety and protects the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。